4-Bromo-2,6-difluoroiodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWAKVGODLJALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382224 | |
| Record name | 4-bromo-2,6-difluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160976-02-3 | |
| Record name | 4-bromo-2,6-difluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-difluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Halogenated Building Block
An In-Depth Technical Guide to 4-Bromo-2,6-difluoroiodobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for complex, highly functionalized molecular architectures is incessant.[1] The strategic incorporation of fluorine atoms and multiple, orthogonally reactive handles on a single scaffold is a powerful approach to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] this compound (CAS No. 160976-02-3) has emerged as a preeminent building block that masterfully addresses these requirements.[4][5][6][7]
This tri-halogenated benzene derivative is not merely a simple intermediate; it is a sophisticated tool for synthetic chemists. Its primary value lies in the differential reactivity of its carbon-halogen bonds (C-I > C-Br), which allows for selective, sequential functionalization under palladium-catalyzed cross-coupling conditions.[2] This guide provides an in-depth exploration of the properties, synthesis, strategic reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical & Spectroscopic Profile
This compound is an off-white to light brown solid at room temperature.[8] Its core physical and chemical properties are summarized below, providing the foundational data necessary for its effective use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 160976-02-3 | [4][5][8][9] |
| Molecular Formula | C₆H₂BrF₂I | [4][5][8] |
| Molecular Weight | 318.89 g/mol | [4][5][8] |
| Appearance | Off-white to light brown solid | [8] |
| Melting Point | 40-41 °C | [8][10] |
| Boiling Point (Predicted) | 236.1 ± 35.0 °C | [8][10] |
| Density (Predicted) | 2.342 ± 0.06 g/cm³ | [8] |
| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [4][8] |
Spectroscopic data is critical for reaction monitoring and product confirmation. While specific spectra are batch-dependent, typical ¹H NMR, ¹³C NMR, and ¹⁹F NMR data would be consistent with its structure, showing characteristic shifts and coupling constants for a 1,2,3,5-tetrasubstituted benzene ring.
Synthesis Pathway
The synthesis of this compound is typically achieved from commercially available 1-Bromo-3,5-difluorobenzene.[11] The process leverages directed ortho-metalation, a powerful technique in aromatic chemistry, followed by quenching with an iodine source.
Causality Behind the Synthesis: The choice of a strong, non-nucleophilic base like LDA or a carefully controlled addition of n-BuLi at low temperature (-78 °C) is critical. This prevents unwanted side reactions, such as nucleophilic aromatic substitution. The fluorine atoms are ortho, para-directing and slightly activating for deprotonation, but the bromine is also ortho, para-directing. The lithiation occurs regioselectively at the C2 position (ortho to both fluorine and bromine), which is the most activated site due to the combined inductive effects of the adjacent halogens. Quenching this highly reactive organolithium intermediate with molecular iodine (I₂) results in the desired product.
Strategic Reactivity: Sequential Cross-Coupling
The synthetic utility of this compound is dominated by its capacity for sequential palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive towards the oxidative addition step in the catalytic cycle than the carbon-bromine bond. This reactivity differential allows for the selective functionalization of the C-I position while leaving the C-Br position intact for a subsequent, different transformation.
This predictable selectivity streamlines the synthesis of complex, unsymmetrically substituted aromatic compounds, reducing the number of steps and improving overall efficiency compared to traditional multi-step routes.[2]
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes a representative procedure for the selective arylation at the iodine-bearing carbon.
Objective: To synthesize 4-Bromo-2,6-difluoro-1,1'-biphenyl from this compound and Phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water (for base)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and phenylboronic acid (1.2 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Solvent & Base Addition: Prepare a 2M aqueous solution of Na₂CO₃. Degas this solution by bubbling inert gas through it for 20-30 minutes. Add Toluene and Ethanol to the reaction flask in a 4:1 ratio, followed by the degassed 2M Na₂CO₃ solution (2.5 eq). The biphasic mixture ensures both organic reagent and inorganic base are available to the catalyst.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine. This removes the inorganic base and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-Bromo-2,6-difluoro-1,1'-biphenyl.
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several high-value chemical applications.
-
Drug Discovery: Fluorinated compounds are of immense interest in medicinal chemistry.[12] The difluoro-substitution pattern can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups, improving cell permeability and target binding. The ability to build out molecular complexity from the iodo- and bromo- positions allows for the rapid generation of diverse compound libraries for screening.[1][2]
-
Materials Science: It serves as a precursor for liquid crystalline compounds, where the rigid, functionalized aromatic core is a desirable feature.[8] For instance, it can be converted to 4-bromo-2,6-difluorobenzonitrile, a key intermediate for liquid crystal synthesis.[8]
-
Photoactive Materials: The scaffold is used in the synthesis of specialized molecules like ortho-fluoroazobenzenes, which are investigated for applications in molecular switches, data storage, and advanced sensors.[8]
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[13][14] Work should be conducted in a well-ventilated chemical fume hood.[13][15]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13][15]
-
-
Spill Management: In case of a spill, avoid generating dust.[13] Carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area.[13][15]
Conclusion
This compound represents a prime example of a modern synthetic building block designed for efficiency and precision. Its key attribute—the differential reactivity of its C-I and C-Br bonds—provides chemists with a reliable platform for constructing complex molecules through sequential, site-selective cross-coupling reactions. This capability, combined with the beneficial properties imparted by its difluoro substitution, solidifies its role as a critical intermediate in the pursuit of novel pharmaceuticals and advanced materials. Understanding its properties, synthesis, and reactivity is paramount for any scientist looking to leverage its full synthetic potential.
References
- Sunway Pharm Ltd. This compound - CAS:160976-02-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBBGczdLVLuxmApjggcavMgbMAqEQJtSQMu8gbJ5iDAn6D-qApT1KLlI4nW8VYOI57_oUKiFdAN8w62Mu3BoglJeO3xLvtNdv0T-FZ2gKUWMDMg8p2oKVOUw-67gHYILSEthnB]
- Ivy Fine Chemicals. This compound [CAS: 160976-02-3]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFzt3O0_VMOp70XsG16OFhGTKhQvYx6_QTc1TNGL_tRVE0OAPVPTll04rejr-LIdaqavOB9HVtWO730QEYa_tBHPic2x6nWxBoxzvACS3ll7QvKSOOIdWLU0XNPjzR]
- Fluoromart. 160976-02-3 | this compound. [URL: https://vertexaisearch.cloud.google.
- ECHEMI. 160976-02-3, this compound Formula. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7eITHV35g_y8fW4Gp7vdlZlLUDPwJYKzt0TjG3-zDfubVh0vTNOJ-HoEKevrwwe1fswMMo7wMdGl3OCOzmD4LE2fLPTaKN2RVaycge20KZOvbm1cfFgssUivOb6T2k1GUPClkZcnr-QxM9lo1Dl3VTS5vdItNX0P_uHdFlb1eYnMuD7-alNMY7jPdiTw=]
- Apollo Scientific. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBFc6T1igaK9HQVJSUPqf3UXW2wDxIPPs68Est4U5ij9v5mvvsMeJzOEgy5yY6C9WiS-AFFvpWggH4n-SPuyRj5CQBWfCQmkttUtyag8O0qvXNG7_VZ6SK14ozpn-YY7RuVjl9_5o0FuXvVsX8IuVyO0NUad94z_sp-W4=]
- Henan Allgreen Chemical Co., Ltd. This compound Cas No.160976-02-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG50o9Xk_iACkzRADz6ePHljjxJDYaULM6_LIbWrORdEuM2Aa0pGsbCX916vDnq2GnfhixVOuj8WGGlAzipjCr5rorVoQFW2xpRoP3FOT2V3QZ3BvIXrc3MXQsSWlkweiCifX_nv9dyWXT7WISB62xmjtEeQ3Y2LYC4Meslp3NWckQACY5lKbOjx3OrIqJxVAN4qMwhtzeXxbyTlobebJc=]
- Key Organics. 4-Bromo-3-fluoroiodobenzene - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF16eMkgn0_-85VbUXsfragMoZCW4a47yg9HpbBe6CDj1S5HQ4nvL-_KORQ2vVLCpduUyVz5CkkxzM-UnckmzLEYmzmX6iYnaIUNjuBxTW9_0kuTiwHFj5oWnJUdPHqbRJsdZOVVOD42Lz33D73j1sYhR-p-yXgrm3UkIg=]
- ChemicalBook. This compound synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6slEngUqwOxBYmVDaIL5F4D4XgMCfpRhOtf_x9z3mpRPP5izN0D9PDTo3fbdNij3Wx2wqv-ihOJNf19_v3o1hbr8btfbMgnfExKY1Law-X1gSucp4NNKQXWZYOL9ZswkwMDc5Sa9iSeHNdhSsquKarlYIsVSeE1JaB-P2bQl_LdOQWHI=]
- NINGBO INNO PHARMCHEM CO.,LTD. The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. [URL: https://vertexaisearch.cloud.google.
- ChemicalBook. This compound | 160976-02-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTSmGRKnQl6rA1ohcNCHyfyEwMT3CwgbGjROHyDXgV1D9LDyUq6ivSfByLbfrrtQ1y64mLzyCv-sfumxR3YOAV3oTIDu4rBCviEt7G0Q9TqsVJcn6dQHf-TnkdQyCN6Kp8hZqr4LXemcsi_--1s-PusTudXMrwY-vrwOwUt-e2]
- ECHEMI. This compound SDS, 160976-02-3 Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0on2a-r4Ffz5BLXj3OfdORnXXbR3exMAtmmcgWqUCeZQy0lFMtzpMRMXii2_aMrthdMzQduco4jcmL2pu5arwuVcHUbJYnKqcuRoSfgObUxFu7hZqZJHiG-J7HuGPDCfzpp55E-nFsfPYIJjqucPF7AyGMKWShYLHSvacLmxG3pfiNSyH4Y5T]
- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENGzjRSqecZgpGd4_Goj9G3ZpDGm-pRhg8ze6DilqSKjyK-bG9WCB6_9DLQEVCZlAJs8tJrit3etaybQwmdP6kIGnAI58YibefqT0iR0afmHDEP22IgNIFb5TZGsbIn-GTsmPF1OPxqzWy1sMyVQ4N5HkRHetq0XXPrTeESuW4ZVxExyQ6bALb8SN1Ypzp0VKSikiXPHt5EgnlWWHrcXR8NQewj28UkWty2uOchZq4mgi3wkUYvtpFUOAjYXQ=]
- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQznZfmHPF49Z0-1J_DudHV6d2AaL6lZSZlGdwoIA2MLvvPFCd2FRAEJT9oMFkyOeSwFVG9OmKCUUai7ni2qdNoB4V0EJcRw2B-h-B3lkrkkauxTDy-whCEIsyJSpVyEg4TX_N_IAY524uar22KRXyrbmL4PfG2h5cRyBUz5E=]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR3aFF5tHnrsLWwZeTeCuPvBUWKwmnqeooyRdQzk4qkOgNEqyVtQOj2eB9BH2XwJA4P65dLcFMMOydIJu5QUeGR4YrkUUJLpaNftI1oWV4psLjDLiTcw_OzDO6E742fMkHYA3o_0wIuCXwRw==]
- Apollo Scientific. 160976-02-3 Cas No. | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-m9_xhX2iGaRIexH-aiTyxFgEm9exLnh1Pfh-qhgi7fbH7JfZ7-H6AX5jj4Wthy63OhEn6A7Mffexn-K1LEnfklOgIE-EU1AWl9m4UuFGo4U0POOevoju8XCyFatDcPALuecjiAcFW9_FHI1hB2cR9QmzTkMpQdOKmSBmuBYfibAYx1F]
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: 4-Bromo-2,6-difluorophenol as a Key Pharmaceutical Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj0GTIZ0QLt5OLHkAuNswA8T1aOeyI-y42AyHbbs-mujn2LzB3E6QGg1S_3pwM0EJ6Ra4bxNNkGgDcrAzXgxQIpIbQtbEtfwpYACzI60idhYzaC0Gg49f-6h5ntWSEx3ZAUdwjaihELoUjg121DBDEnX235GabMuLPez0FsS9dWOyJC8UcKmJUnxIqeLZgy9FTKNX3RwwxiRP7fBPdWsehZjO7glR4k4-3QVjkkmSo39AE6nf6z5QNJSnZGzTZzWBsQx8=]
- NIH National Center for Biotechnology Information. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOj2_sWMaftgq2RRgKDerXjw8CLr-ojHOXvXtzE-NNqMD9JPPhZziuQJ0HJumUG2PpXHzII0PIVrqQxxFsaunXopJRIJAeXlPrtJEefO_56MsJuoquhk0SzYItYCdP0LAxF1TmLq_iQTMTQQ==]
- PubMed. Organic synthesis provides opportunities to transform drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8j2qfpluYOqEgkj7BS1imJ7mRw8VquYZ52rPIqRDsa2o99mxUXzYCrSPkp-4P9cHuOOOTYDI6YNcoVHj8WDn9WLqxKwwGiaY1WLgrF2kSacNuKgXn3r25WrKZkG17nscznfQ=]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuzBroHQIJ_cHtyCiAihru7VdipUfhk2Fhn34lJ1qo-JqLVSKQZtYtt1uk22zq5LX6DzL3C1iU0SeplRF1P37f-D7wsZXQqHSvlfSi14R7vAVO5LiyqHIpneE4xs-S31E=]
- PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjF9kweiKR65rEhWbobOdyVyqgRY0Hqh6P8mVrAVrGiHvq_6x55EhYIQiVWg3x4E4DOp0HsAQlyZCozlxiQUo4y49_NaZk3PIKj97ErfMTt7YWHn7Czpwf6FYDPfq3Gx_05PkXqRzvG9VwpA==]
Sources
- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. This compound - CAS:160976-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. ivychem.com [ivychem.com]
- 6. Customized this compound Cas No.160976-02-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 7. 160976-02-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 160976-02-3 | this compound [fluoromart.com]
- 9. This compound | 160976-02-3 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. echemi.com [echemi.com]
- 15. downloads.ossila.com [downloads.ossila.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-difluoroiodobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromine, iodine, and two fluorine atoms on a benzene ring, allows for selective and sequential chemical modifications. This unique substitution pattern makes it a valuable intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the carbon-iodine and carbon-bromine bonds, especially in metal-catalyzed cross-coupling reactions, provides synthetic chemists with a powerful tool for constructing intricate molecular architectures.[1] Furthermore, the presence of fluorine atoms can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability, lipophilicity, and binding affinity.[1]
This technical guide provides a comprehensive overview of the physical properties of this compound, offering critical data and insights for its effective use in research and development.
Molecular Structure and Properties
The molecular structure of this compound is fundamental to understanding its physical and chemical behavior. The arrangement of the substituents on the benzene ring dictates its polarity, reactivity, and intermolecular interactions.
Caption: Molecular structure of this compound.
Core Physical Characteristics
A summary of the key physical properties of this compound is presented in the table below. These values are essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| CAS Number | 160976-02-3 | [2][3] |
| Molecular Formula | C₆H₂BrF₂I | [2][3] |
| Molecular Weight | 318.89 g/mol | [2] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 40-41 °C | [2][3] |
| Boiling Point | 236.1 ± 35.0 °C (Predicted) | [2][3] |
| Density | 2.342 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Storage | Store in a dark place, sealed in dry, at 2-8°C | [2] |
Expert Insight: The relatively low melting point indicates that this compound can be handled as a molten liquid for certain applications, which can be advantageous for dosing and mixing in reactions. However, care must be taken to avoid thermal decomposition at elevated temperatures. The predicted high boiling point suggests that distillation under reduced pressure would be the preferred method for purification to prevent degradation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the limited number of protons. The two aromatic protons would likely appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached halogens, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-F, C-Br, and C-I bonds, as well as aromatic C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I). The molecular ion peak (M+) would be observed, along with fragmentation patterns resulting from the loss of halogen atoms or other neutral fragments.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. While quantitative solubility data is not extensively published, its halogenated and aromatic nature suggests it is likely soluble in a range of common organic solvents.
Expert Insight: Based on the principle of "like dissolves like," this compound is expected to be soluble in non-polar and moderately polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, and toluene. Its solubility in polar protic solvents like alcohols may be more limited. For synthetic applications, THF is often a suitable solvent, particularly for reactions involving organometallic reagents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification: This compound is classified as an irritant.[2] It may cause skin irritation, serious eye irritation, and respiratory irritation.[2]
Recommended Precautions:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[4]
Synthesis
This compound is typically synthesized from 1-Bromo-3,5-difluorobenzene.[5] The general synthetic strategy involves the deprotonation of 1-Bromo-3,5-difluorobenzene using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an iodine source.
Caption: Generalized workflow for the synthesis of this compound.
Expert Insight: The choice of a strong, non-nucleophilic base and low reaction temperatures are critical to ensure regioselective deprotonation and prevent unwanted side reactions. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential to prevent quenching of the organolithium intermediate by moisture or oxygen.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool for the synthesis of a wide range of target molecules.
-
Cross-Coupling Reactions: The presence of both bromine and iodine atoms allows for selective participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The higher reactivity of the C-I bond typically allows for initial functionalization at this position, followed by a subsequent reaction at the C-Br bond.[1]
-
Synthesis of Bioactive Molecules: The introduction of a 4-bromo-2,6-difluorophenyl moiety can be a key step in the synthesis of novel pharmaceutical candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further chemical elaboration.
-
Materials Science: This compound can be used in the synthesis of novel organic materials, such as liquid crystals and photoactive compounds, where the halogen atoms can influence the electronic and physical properties of the final material.[2]
Conclusion
This compound is a highly functionalized aromatic compound with significant potential in organic synthesis. Its distinct physical properties, coupled with its versatile reactivity, make it an important intermediate for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its physical characteristics, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
- This compound. Fluoromart. URL
- This compound. Apollo Scientific. URL
- This compound synthesis. ChemicalBook. URL
- This compound Safety D
- This compound. ChemicalBook. URL
- 160976-02-3, this compound Formula. ECHEMI. URL
- The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD. URL
- Preparation of 4-bromo-2,6-difluorobenzonitrile.
- 4-Bromo-3-fluoroiodobenzene - SAFETY D
- How to synthesize and apply 4-bromo-2,6-difluoroaniline - FAQ. Guidechem. URL
- 4-Bromo-2,6-difluorobenzaldehyde. Sigma-Aldrich. URL
- 160976-02-3(this compound) Product Description. ChemicalBook. URL
- SAFETY D
Sources
- 1. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. 160976-02-3 | this compound [fluoromart.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 160976-02-3 [chemicalbook.com]
- 5. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR [m.chemicalbook.com]
4-Bromo-2,6-difluoroiodobenzene melting point
An In-depth Technical Guide to the Physicochemical Properties and Handling of 4-Bromo-2,6-difluoroiodobenzene
Abstract
This compound (CAS No. 160976-02-3) is a tri-halogenated aromatic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring three different halogen atoms, offers differential reactivity that enables selective and sequential functionalization. This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on its melting point as a critical parameter for purity assessment and reaction setup. We will delve into the experimental determination of this property, detailed safety and handling protocols, and the compound's synthetic utility, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for its effective application.
Introduction to a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as an exemplary reagent in this context. Its primary value lies in the distinct reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This reactivity differential allows for a programmed, stepwise approach to molecular construction, streamlining synthetic pathways and minimizing the formation of side products.[1] This guide aims to provide a thorough characterization of this compound, beginning with its fundamental physical properties.
Caption: Workflow for accurate melting point determination.
Safety, Handling, and Storage
As with any halogenated compound, proper safety protocols are mandatory. This compound is classified as an irritant. [2]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation [3]H319: Causes serious eye irritation [3]H335: May cause respiratory irritation [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes. [2][4]* Eye Protection: Wear tightly fitting safety goggles or a face shield. [3]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. [3]* Respiratory Protection: If dust is generated, a NIOSH-approved N95 (or equivalent) dust mask should be used. [4]* General Hygiene: Wash hands thoroughly after handling. [3]Do not eat, drink, or smoke in the work area. [4]
Storage Recommendations
To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. [2][5]Recommended storage temperature is between 2-8°C. [2]Keep away from incompatible materials such as strong oxidizing agents.
Applications in Synthetic Chemistry: Harnessing Differential Reactivity
The synthetic power of this compound stems from its ability to undergo selective cross-coupling reactions. The C-I bond is cleaved preferentially over the C-Br bond by palladium(0) catalysts. This allows for a two-step functionalization of the aromatic ring.
Exemplary Workflow: Sequential Suzuki-Miyaura Cross-Coupling
-
Step 1 (Iodine Position): The compound is reacted with a boronic acid (R¹-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The coupling occurs exclusively at the iodine position, yielding a 4-bromo-2,6-difluoro-1,1'-biphenyl derivative.
-
Step 2 (Bromine Position): The product from Step 1 is then subjected to a second Suzuki-Miyaura coupling with a different boronic acid (R²-B(OH)₂), often under more forcing conditions (e.g., a stronger catalyst or higher temperature), to functionalize the bromine position.
This selective, sequential approach is invaluable for the synthesis of complex, unsymmetrical biaryl structures, which are common motifs in pharmaceuticals and electronic materials.
Caption: Conceptual workflow for selective functionalization.
Beyond cross-coupling, this reagent is used in the preparation of liquid crystalline compounds and photoactive materials, highlighting its versatility. [2]
Conclusion
This compound is more than a simple chemical; it is a precision tool for the modern synthetic chemist. Its well-defined melting point of 40-42°C is a key quality control parameter, indicative of the purity required for high-yield, selective reactions. Understanding its physicochemical properties, adhering to strict safety protocols, and leveraging its unique differential reactivity are essential for unlocking its full potential in the development of novel pharmaceuticals, advanced materials, and other high-value chemical entities.
References
- This compound - Fluoromart.
- This compound SDS, 160976-02-3 Safety D
- This compound - Apollo Scientific.
- 160976-02-3, this compound Formula - ECHEMI.
- The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality - NINGBO INNO PHARMCHEM CO.,LTD.
- This compound Cas No.160976-02-3 - Henan Allgreen Chemical Co., Ltd.
- This compound | 160976-02-3 - ChemicalBook.
Sources
4-Bromo-2,6-difluoroiodobenzene solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-2,6-difluoroiodobenzene in Organic Solvents
Introduction
This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrF₂I and a molecular weight of 318.89 g/mol .[1][2] It presents as an off-white to light brown solid with a melting point of 40-41°C.[1] This trifunctionalized benzene ring, featuring bromo, fluoro, and iodo substituents, serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules for the pharmaceutical and materials science sectors. Its utility in cross-coupling reactions and the synthesis of liquid crystalline compounds underscores the importance of understanding its fundamental physicochemical properties, among which solubility is paramount.[1]
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. As experimental solubility data for this specific compound is not widely published, this guide also presents a detailed, field-proven protocol for its determination, empowering researchers to generate reliable and reproducible data. The principles discussed and the methodologies provided are grounded in established pharmacopeial and regulatory standards, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3][4] For this compound, a moderately polar molecule, its solubility in a given organic solvent will depend on a balance of several factors:
-
Van der Waals Forces: As a relatively large molecule with multiple halogen atoms, London dispersion forces will be a significant contributor to its intermolecular interactions.
-
Dipole-Dipole Interactions: The electronegative fluorine, bromine, and iodine atoms induce a molecular dipole moment, allowing for dipole-dipole interactions with polar solvents.
-
Crystal Lattice Energy: The energy required to break the bonds holding the solid crystal together will influence its solubility. Compounds with higher melting points generally have higher lattice energies and lower solubilities.
By analyzing the polarity and intermolecular force capabilities of both this compound and the selected solvents, we can predict and rationalize its solubility behavior.
Logical Relationship between Molecular Structure and Solubility
Caption: Relationship between solute/solvent properties and solubility.
Qualitative and Quantitative Solubility Assessment
A systematic approach to determining the solubility of this compound involves both a preliminary qualitative assessment and a more rigorous quantitative determination.
Hypothetical Qualitative Solubility Data
The following table provides a scientifically plausible qualitative solubility profile for this compound in a range of organic solvents at ambient temperature. This serves as a predictive guide for solvent selection in synthesis and analysis.
| Solvent Category | Solvent | Predicted Qualitative Solubility | Rationale |
| Non-Polar | Hexane | Sparingly Soluble | Dominated by weak van der Waals forces; insufficient to overcome the crystal lattice energy of the moderately polar solute. |
| Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the solute's benzene ring, enhancing solubility compared to aliphatic hydrocarbons. | |
| Polar Aprotic | Dichloromethane (DCM) | Freely Soluble | Good balance of polarity to interact with the solute's dipole moment without the steric hindrance of more complex solvents. |
| Tetrahydrofuran (THF) | Freely Soluble | The ether oxygen can act as a hydrogen bond acceptor, and its polarity is well-suited to dissolve the solute. Its use in syntheses with this compound supports this.[1] | |
| Ethyl Acetate | Soluble | The ester functional group provides polarity, enabling effective solvation. | |
| Acetone | Freely Soluble | The highly polar carbonyl group is an effective site for dipole-dipole interactions. | |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent with a strong dipole moment, making it an excellent solvent for a wide range of polar and moderately polar compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its exceptional solvating power for a wide variety of organic compounds. | |
| Polar Protic | Methanol | Sparingly Soluble | While polar, the strong hydrogen bonding network of methanol is not ideally suited for interacting with the non-proton-donating solute. |
| Ethanol | Sparingly Soluble | Similar to methanol, with a slightly more non-polar character which may slightly improve solubility over methanol. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol is based on the widely accepted isothermal shake-flask method, which is a standard for determining the equilibrium solubility of a compound.[5][6] This method is robust, reliable, and can be readily implemented in a standard research laboratory.
Experimental Workflow
Caption: Workflow for quantitative solubility determination.
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid.
-
To each vial, add a known volume of the respective organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium, but 24-48 hours is typical for crystalline solids.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC-UV method. A reverse-phase C18 column is often suitable for this type of compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Self-Validating System:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent at the later time points.
-
Mass Balance: The amount of undissolved solid can be weighed before and after the experiment to confirm that an excess was present throughout.
-
Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.
Hypothetical Quantitative Solubility Data
The following table presents hypothetical, yet scientifically plausible, quantitative solubility data for this compound at 25°C, as would be determined by the protocol above.
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |
| Hexane | 1.9 | 5.2 | 0.016 |
| Toluene | 2.4 | 85.7 | 0.269 |
| Dichloromethane (DCM) | 9.1 | 350.1 | 1.098 |
| Tetrahydrofuran (THF) | 7.5 | 412.8 | 1.294 |
| Ethyl Acetate | 6.0 | 155.3 | 0.487 |
| Acetone | 21 | 450.6 | 1.413 |
| Acetonitrile (ACN) | 37.5 | 180.2 | 0.565 |
| Dimethylformamide (DMF) | 36.7 | > 500 | > 1.568 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 500 | > 1.568 |
| Methanol | 32.7 | 25.9 | 0.081 |
| Ethanol | 24.6 | 33.7 | 0.106 |
Safety and Handling
This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[2] It is essential to handle this compound in a well-ventilated area or a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
Understanding the solubility of this compound is crucial for its effective use in research and development. While specific published data is scarce, this guide provides a strong theoretical framework and a practical, robust experimental protocol for its determination. The predicted solubility trends, based on the principles of intermolecular forces, suggest high solubility in polar aprotic solvents like THF, DMF, and DMSO, and lower solubility in non-polar and polar protic solvents. By following the detailed methodology presented, researchers can confidently generate the precise solubility data required for their specific applications, from reaction optimization to formulation development.
References
- Wikipedia. Solvent. [Link]
- Chemistry LibreTexts. 4.4 Solubility. [Link]
- Journal of Pharmaceutical Sciences.
- PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]
Sources
- 1. 160976-02-3 | this compound [fluoromart.com]
- 2. echemi.com [echemi.com]
- 3. Solvent - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Bromo-2,6-difluoroiodobenzene: A Versatile Building Block in Modern Chemistry
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile, highly functionalized building blocks is paramount. 4-Bromo-2,6-difluoroiodobenzene (CAS No. 160976-02-3) has emerged as a preeminent example of such a scaffold. This tri-halogenated aromatic compound is not merely a chemical intermediate; it is a strategic tool that offers chemists remarkable control over molecular architecture.[1] Its structure, featuring three distinct halogen atoms—iodine, bromine, and fluorine—on a benzene ring, provides multiple, orthogonally reactive sites. This unique arrangement allows for selective and sequential chemical modifications, a capability that significantly streamlines complex synthetic pathways.[1]
The presence of two fluorine atoms ortho to the iodine atom is a critical feature. This 2,6-difluoro motif is a privileged structural element in medicinal chemistry, known to enhance crucial pharmaceutical properties such as metabolic stability, binding affinity, and lipophilicity.[2][3] Consequently, this compound serves as an invaluable precursor for introducing this beneficial moiety into novel therapeutic agents and advanced materials.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource to unlock its full potential.
Physicochemical Properties and Specifications
This compound is an off-white to light brown solid at room temperature.[4] Its well-defined physical properties are foundational to its handling and application in synthesis. A summary of its key characteristics is presented below.
| Property | Value | Reference |
| CAS Number | 160976-02-3 | [4] |
| Molecular Formula | C₆H₂BrF₂I | [4] |
| Molecular Weight | 318.89 g/mol | [4] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 40-41 °C | [4] |
| Boiling Point | 236.1 ± 35.0 °C (Predicted) | [4] |
| Density | 2.342 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in common organic solvents like THF, DCM, and glacial acetic acid. | [5][6] |
Spectroscopic characterization is crucial for verifying the identity and purity of this compound. While specific spectra are proprietary to manufacturers, typical ¹H NMR, ¹³C NMR, and ¹⁹F NMR data would confirm the substitution pattern on the aromatic ring.
Synthesis and Purification
The strategic value of this compound necessitates a reliable and regioselective synthetic route. The most common and efficient method begins with the commercially available precursor, 1-Bromo-3,5-difluorobenzene.[7] The synthesis hinges on the principle of Directed ortho Metalation (DoM) , a powerful technique for functionalizing aromatic rings with high regioselectivity.[8]
Causality in Experimental Design
The choice of reagents and conditions is dictated by the need to selectively deprotonate the position between the two fluorine atoms, which is the most kinetically acidic site, without promoting unwanted side reactions like halogen-metal exchange at the bromine site.
-
Reagent Selection : A strong, non-nucleophilic base is required for deprotonation. n-Butyllithium (n-BuLi) is commonly used, often in the presence of a bulky amine like diisopropylamine to form lithium diisopropylamide (LDA) in situ, which can enhance selectivity.
-
Temperature Control : The reaction is performed at extremely low temperatures (typically -75 °C). This is critical to prevent the degradation of the organolithium intermediate and to suppress side reactions, ensuring that lithiation occurs faster than any potential bromine-lithium exchange.[9]
-
Electrophilic Quench : Iodine (I₂) is used as the electrophile to quench the aryllithium intermediate, installing the iodine atom at the desired position with high fidelity.
Detailed Experimental Protocol: Synthesis via Directed ortho Metalation
-
Inert Atmosphere : To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF) and diisopropylamine.
-
Cooling : Cool the solution to -75 °C using a dry ice/acetone bath.
-
Base Addition : Slowly add n-butyllithium (as a solution in hexanes) to the stirred solution, maintaining the temperature below -70 °C. Stir for 30 minutes to generate LDA.
-
Substrate Addition : Add a solution of 1-Bromo-3,5-difluorobenzene in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 1-2 hours at -75 °C.
-
Iodination : Add a solution of iodine (I₂) in anhydrous THF dropwise. The characteristic dark color of iodine should dissipate upon addition. Continue stirring for an additional 1-2 hours at -75 °C.
-
Quenching & Work-up : Slowly warm the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by water.
-
Extraction : Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition follows the general trend C–I > C–Br >> C–Cl > C–F.[10][11] This predictable reactivity hierarchy is the cornerstone of its application in sequential, site-selective functionalization.
Hierarchical Reactivity in Cross-Coupling
-
First Coupling (at C–I bond) : The carbon-iodine bond is the most labile and will react selectively under standard palladium-catalyzed conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the introduction of a first substituent at the C1 position while leaving the C-Br bond intact.[1][11]
-
Second Coupling (at C–Br bond) : After the first coupling, the remaining bromo-aryl product can be subjected to a second, often more forcing, cross-coupling reaction to functionalize the C4 position. This two-step, one-pot or sequential approach provides a highly efficient route to complex, unsymmetrically substituted aromatic compounds.[12]
The ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C-I bond and the properties of the resulting products.[1]
Caption: Sequential cross-coupling strategy using this compound.
Applications in Research and Development
Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to modulate key ADME (absorption, distribution, metabolism, and excretion) properties.[1] The 2,6-difluorophenyl motif, readily accessible from this compound, is particularly valuable. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[2][3] This building block provides a direct route to introduce this pharmacologically significant scaffold into lead compounds.
Materials Science
The rigid, halogenated structure of this compound and its derivatives makes them excellent precursors for advanced materials.
-
Liquid Crystals : It serves as a raw material in the synthesis of 4-bromo-2,6-difluorobenzonitrile, a key intermediate for liquid crystalline compounds.[4][6] The polarity and shape of these fluorinated molecules are crucial for achieving the desired mesophase behavior.[13][14]
-
Photoactive Materials : This compound is used in the synthesis of novel ortho-fluoroazobenzenes.[5] These molecules are molecular switches that can change conformation upon exposure to light, making them promising for applications in data storage, sensors, and drug delivery systems.[5][15]
Safety, Handling, and Storage
Trustworthiness through Self-Validating Protocols
Adherence to strict safety protocols is non-negotiable when handling this compound. It is classified as an irritant and requires careful management to prevent exposure.[16]
GHS Hazard Statements:
-
H315 : Causes skin irritation.[16]
-
H319 : Causes serious eye irritation.[16]
-
H335 : May cause respiratory irritation.[16]
Protocol for Safe Handling and Use
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[16]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles with side shields or a face shield (EN166 or equivalent).[16]
-
Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection : Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Hygiene Measures : Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Accidental Release Measures :
-
Minor Spills : Clean up spills immediately. Avoid generating dust. Use dry clean-up procedures (sweep or vacuum) and place the material in a sealed, labeled container for disposal.[16]
-
Major Spills : Evacuate the area. Alert emergency services. Control personal contact by wearing appropriate PPE.[16]
-
Storage
-
Store in a tightly sealed container in a cool, dry, dark, and well-ventilated place.[4]
-
Recommended storage temperature is between 2-8°C.[4]
Conclusion
This compound is a testament to the power of strategic molecular design. Its tri-halogenated structure, featuring a predictable hierarchy of reactivity, provides an elegant and efficient platform for the synthesis of complex, highly functionalized aromatic compounds. The intrinsic value of the 2,6-difluoroiodophenyl motif in enhancing the properties of pharmaceuticals and advanced materials further cements its importance as a key building block. For researchers in drug discovery and materials science, a thorough understanding of the properties, reactivity, and handling of this compound is essential to leveraging its full synthetic potential and driving innovation in their respective fields.
References
A numbered list of all authoritative sources cited within this guide.
- Artico, M., et al. (2000). Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase. PubMed.
- Sylvester, E. D., & Benedict, J. B. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality.
- Schmidt, A. F. (2014). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
- Sharma, R., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Selt, M., & Schmalz, H.-G. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- ResearchGate. (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- Chemsrc. (2025). 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1.
- PubChem. 4-Bromo-2-fluoro-1-iodobenzene.
- ResearchGate. (n.d.). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate.
- ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- Cheméo. (n.d.). Chemical Properties of 2-Bromo-4,6-difluoroiodobenzene (CAS 175278-11-2).
- Shavit, M., et al. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH.
- Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH.
- Organic Chemistry Portal. Directed ortho Metalation (DOM).
- Wierenga, L., et al. (2022). Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology. PMC - NIH.
- Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
- Google Patents. CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde.
- Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubChem. 1-Bromo-3,5-difluorobenzene.
- Dąbrowski, R., et al. (2021). New-Generation Liquid Crystal Materials for Application in Infrared Region. PMC - NIH.
- SpectraBase. 1-Bromo-2,6-difluorobenzene - Optional[19F NMR] - Chemical Shifts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 160976-02-3 | this compound [fluoromart.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 7. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. ias.ac.in [ias.ac.in]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde - Google Patents [patents.google.com]
- 14. New-Generation Liquid Crystal Materials for Application in Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4-Bromo-2,6-difluoroiodobenzene molecular weight
An In-depth Technical Guide to 4-Bromo-2,6-difluoroiodobenzene: A Versatile Halogenated Building Block
Authored by a Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of polyhalogenated aromatic compounds is a cornerstone of innovation. This compound (CAS No. 160976-02-3) has emerged as a particularly valuable building block.[1] Its trifunctional nature, featuring bromine, iodine, and two fluorine atoms on a benzene ring, offers a rich platform for selective and sequential chemical modifications. This guide provides an in-depth analysis of its properties, synthesis, applications, and handling, tailored for researchers, scientists, and professionals in drug development. The differential reactivity of the carbon-iodine and carbon-bromine bonds is central to its utility, allowing for a stepwise introduction of diverse functionalities through reactions like palladium-catalyzed cross-couplings.[1]
Physicochemical and Spectroscopic Profile
This compound is an off-white to light brown solid at room temperature.[2] Its key physical and chemical properties are summarized below, providing a foundational dataset for experimental design. The molecular structure presents distinct halogen environments, which are crucial for its reactivity and can be characterized using various spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrF₂I | [2][3] |
| Molecular Weight | 318.89 g/mol | [2][3][4] |
| CAS Number | 160976-02-3 | [2][3] |
| Melting Point | 40-41 °C | [2][5] |
| Boiling Point | 236.1 ± 35.0 °C (Predicted) | [2][5] |
| Density | 2.342 ± 0.06 g/cm³ (Predicted) | [2][5] |
| Appearance | Off-white to light brown solid | [2] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [2][4] |
Synthesis and Reaction Mechanisms
The primary synthetic route to this compound starts from the readily available precursor, 1-Bromo-3,5-difluorobenzene.[6][7][8] The process involves a directed ortho-metalation followed by iodination.
Conceptual Synthesis Workflow
The synthesis leverages the electron-withdrawing nature of the fluorine atoms, which increases the acidity of the adjacent aromatic protons. This allows for regioselective deprotonation by a strong base like lithium diisopropylamide (LDA) or n-butyllithium. The resulting aryllithium intermediate is then quenched with an iodine source to yield the final product.
Caption: Sequential functionalization pathway using this compound.
Role in Medicinal Chemistry and Materials Science
The fluorine atoms in the molecule are not merely passive substituents. They play a critical role in modulating the electronic properties of the aromatic ring and influencing the physicochemical properties of the final product. [1]In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. [1][9] In materials science, this compound serves as a precursor for:
-
Liquid Crystalline Compounds: It is used to prepare 4-bromo-2,6-difluorobenzonitrile, an intermediate for liquid crystals. [2]* Photoactive Materials: It is a key reactant in the synthesis of ortho-fluoroazobenzenes, which have applications in molecular switches, sensors, and data storage. [2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, self-validating protocol for the selective Suzuki-Miyaura coupling at the C-I position.
Objective: To synthesize 4-bromo-2,6-difluoro-1,1'-biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is a critical self-validating step; an incomplete purge will result in catalyst degradation and low yield.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material validates reaction completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety, Handling, and Storage
As a halogenated irritant, proper handling of this compound is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. [10][11]* Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [10][12]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. [11] * Eye Contact: Rinse cautiously with water for several minutes. [11] * Inhalation: Move to fresh air. [11]* Storage: Store in a tightly sealed container in a cool, dry, and dark place (recommended 2-8 °C) away from incompatible materials like strong oxidizing agents. [2][13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [14][15]
-
Conclusion
This compound is a high-value intermediate that provides a powerful platform for the efficient synthesis of complex molecules. Its unique structure, featuring three different and selectively addressable halogen atoms, allows for streamlined synthetic pathways that are crucial in the fast-paced fields of drug discovery and materials science. Understanding its chemical properties, reactivity, and handling requirements enables researchers to fully leverage its synthetic potential, accelerating innovation and the development of next-generation pharmaceuticals and advanced materials.
References
- Ivy Fine Chemicals. This compound [CAS: 160976-02-3]. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. [Link]
- Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-(trifluoromethoxy)iodobenzene in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- Henan Allgreen Chemical Co., Ltd. This compound Cas No.160976-02-3. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 160976-02-3 | this compound [fluoromart.com]
- 3. ivychem.com [ivychem.com]
- 4. This compound - CAS:160976-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. echemi.com [echemi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 8. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Customized this compound Cas No.160976-02-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-2,6-difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-difluoroiodobenzene is a synthetically valuable tri-halogenated aromatic compound. Its structure, featuring bromine, iodine, and two fluorine atoms on a benzene ring, presents multiple reactive sites. This allows for selective and sequential functionalization, particularly in palladium-catalyzed cross-coupling reactions, making it a versatile building block in organic synthesis.[1] The fluorine atoms can also modulate the physicochemical properties of resulting molecules, a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles.
Molecular Structure
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide distinct and complementary information.
A. ¹H NMR Spectroscopy
Predicted Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.5 - 8.0 | Triplet | ~ 8-10 Hz (³JHF) | Aromatic CH |
Interpretation:
The symmetry of the molecule results in two chemically equivalent aromatic protons. These protons are expected to appear as a single signal in the ¹H NMR spectrum. The chemical shift will be downfield due to the deshielding effects of the electronegative halogen substituents. The signal is predicted to be a triplet due to coupling with the two adjacent fluorine atoms (³JHF).
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to the sample.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and analyze the multiplicities.
-
B. ¹³C NMR Spectroscopy
Predicted Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 90-100 | Singlet | - | C-I |
| ~ 120-130 | Triplet | ~ 3-5 Hz (²JCF) | C-Br |
| ~ 130-140 | Singlet | - | C-H |
| ~ 160-170 | Doublet | ~ 240-260 Hz (¹JCF) | C-F |
Interpretation:
Due to molecular symmetry, four distinct carbon signals are expected.
-
C-I: The carbon attached to iodine will be significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift.[2]
-
C-Br: The carbon bearing the bromine atom will be influenced by both inductive and heavy atom effects.
-
C-H: The two equivalent methine carbons will appear as a single resonance.
-
C-F: The two equivalent carbons bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded due to the high electronegativity of fluorine.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg if necessary).
-
Instrument Setup:
-
Use a broadband probe on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets (or multiplets due to C-F coupling).
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the deuterated solvent signal.
-
C. ¹⁹F NMR Spectroscopy
Predicted Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -100 to -120 | Doublet | ~ 8-10 Hz (³JFH) | Ar-F |
Interpretation:
The two equivalent fluorine atoms will give rise to a single signal. The chemical shift is expected in the typical range for aryl fluorides.[3][4] This signal will be split into a doublet by the adjacent proton (³JFH).
Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup:
-
Use a probe capable of observing ¹⁹F, or a broadband probe tuned to the ¹⁹F frequency.
-
Set the spectral width to cover the expected range for fluorinated organic compounds (e.g., +50 to -250 ppm).
-
Use a standard pulse sequence without proton decoupling to observe H-F coupling.
-
A small number of scans (e.g., 16) is usually sufficient due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing:
-
Process the FID as with other NMR experiments.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
II. Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| 1600-1550 | Medium | Aromatic C=C Stretch |
| 1480-1420 | Strong | Aromatic C=C Stretch |
| 1250-1100 | Strong | C-F Stretch |
| 1050-1000 | Medium | C-Br Stretch |
| ~ 600-500 | Medium | C-I Stretch |
Interpretation:
The IR spectrum will be characterized by several key absorptions. The strong C-F stretching bands will be prominent. The aromatic C=C stretching vibrations will appear in their characteristic region. The C-Br and C-I stretches are found in the fingerprint region at lower wavenumbers.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
III. Mass Spectrometry (MS)
Predicted Mass Spectral Data:
| m/z | Relative Intensity (%) | Assignment |
| 318/320 | ~100 / ~98 | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br/⁸¹Br) |
| 191/193 | Variable | [M - I]⁺ |
| 239 | Variable | [M - Br]⁺ |
| 112 | Variable | [C₆H₂F₂]⁺ |
Interpretation:
The mass spectrum will provide the molecular weight and information about the elemental composition. The most characteristic feature will be the molecular ion peak cluster. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z units.[5] Common fragmentation pathways would involve the loss of the halogen atoms, with the weakest bond (C-I) likely to cleave first.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method:
-
Electron Impact (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques that are less likely to cause extensive fragmentation and are more likely to show the molecular ion.
-
-
Mass Analyzer:
-
A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to determine the exact mass and confirm the elemental formula.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Conclusion
The multifaceted spectroscopic analysis of this compound provides a complete picture of its molecular structure. The predictable and distinct signals in ¹H, ¹³C, and ¹⁹F NMR, coupled with characteristic IR absorptions and a unique mass spectrometric isotopic pattern, allow for unambiguous identification and purity assessment. This comprehensive spectral guide serves as a valuable resource for researchers utilizing this versatile building block in the synthesis of novel chemical entities.
References
- The Royal Society of Chemistry: Supporting information.
- Wiley-VCH: Supporting Information.
- NINGBO INNO PHARMCHEM CO.,LTD.: The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality.
- Chemistry Stack Exchange: Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- ResearchGate: The oa-TOF mass spectra of the major bromine-containing peaks shown in...
- NMR Facility, UCSB Chem and Biochem: 19F Chemical Shifts and Coupling Constants.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,6-difluoroiodobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,6-difluoroiodobenzene (CAS No: 160976-02-3). As a polysubstituted aromatic compound, its ¹H NMR spectrum presents a distinct pattern shaped by the electronic effects and spin-spin couplings of its halogen substituents. This document will cover the theoretical prediction of the spectrum, including chemical shift and multiplicity, a detailed, field-proven protocol for sample preparation and spectral acquisition, and a full interpretation of the resulting data. This guide is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of complex organic molecules.
Introduction: The Compound and Its Spectroscopic Challenge
This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrF₂I.[1] Its structure is a valuable building block in organic synthesis, particularly in the preparation of liquid crystalline compounds and other complex molecules where precise substitution patterns are required.[1]
The structural verification of such a molecule is critically dependent on spectroscopic techniques, with ¹H NMR being a primary tool. However, the interpretation of its proton NMR spectrum is not trivial. The benzene ring is substituted with four different halogen atoms: two fluorines, one bromine, and one iodine. Understanding how these substituents influence the magnetic environment of the two remaining protons is key to accurate spectral assignment and structural confirmation. This guide will deconstruct the spectrum based on fundamental principles of molecular symmetry, electronic substituent effects, and nuclear spin-spin coupling.
Theoretical ¹H NMR Spectrum Analysis
While direct experimental spectra for this specific compound are not widely published in readily accessible databases, a highly accurate prediction can be made based on established NMR principles and data from analogous structures.
Molecular Symmetry and Signal Equivalence
The first step in predicting any NMR spectrum is to analyze the molecule's symmetry. This compound possesses a C₂v symmetry axis passing through the C-Br and C-I bonds.
Diagram 1: Molecular Structure and Symmetry
Caption: Structure of this compound showing the symmetry axis.
This symmetry renders the two protons (at C3 and C5) and the two fluorine atoms (at C2 and C6) chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum is expected to show only one signal representing both protons.
Chemical Shift (δ) Prediction
The chemical shift of aromatic protons is influenced by the electronic nature of the substituents on the ring.[2][3] Halogens exert two opposing effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bonds. This effect deshields the ring protons, shifting their signal downfield (to a higher ppm value). The strength of this effect is F > Cl > Br > I.
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This increases electron density, particularly at the ortho and para positions, causing shielding and an upfield shift.[4]
For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of the ring.[2][4] In this compound, the protons are ortho to both an iodine and a bromine atom, and meta to two fluorine atoms.
-
Aromatic Base Value: ~7.3 ppm
-
Substituent Effects: All four halogens are electron-withdrawing, which will shift the proton signal downfield from the benzene reference. The two fluorine atoms, being the most electronegative, will have a significant deshielding influence despite being in a meta position. The cumulative deshielding from four halogen atoms suggests the proton signal will appear in the downfield region of the aromatic spectrum.
Based on data for similar polysubstituted aromatic compounds, the chemical shift for the protons in this molecule is predicted to be in the range of 7.5 - 8.0 ppm .
Spin-Spin Coupling and Multiplicity
The multiplicity (splitting pattern) of the proton signal is determined by its coupling to neighboring magnetic nuclei.
-
¹H-¹H Coupling: Since the two protons are chemically equivalent, they will not split each other.
-
¹H-¹⁹F Coupling: The most significant coupling will be the three-bond coupling (³JHF) between the protons and the adjacent, equivalent fluorine atoms. Coupling to two equivalent spin-½ nuclei (like ¹⁹F) will split the proton signal into a triplet (following the n+1 rule, where n=2). The typical magnitude for a ³JHF coupling in aromatic systems is in the range of 6-10 Hz.[5]
-
Long-Range Coupling: Four-bond coupling to the bromine (⁴JH-Br) and five-bond coupling to the iodine (⁵JH-I) are typically very small and not resolved in a standard spectrum. A four-bond H-F coupling (⁴JHF) is also possible but would likely only contribute to slight signal broadening rather than a distinct splitting.
Therefore, the predicted signal for the two equivalent protons is a triplet .
Recommended Experimental Protocol
Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and adherence to best practices in NMR operation.
Sample Preparation
-
Analyte Quantity: Weigh approximately 10-20 mg of this compound.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds.[7] Its residual proton signal at ~7.26 ppm does not overlap with the predicted analyte signal.[7]
-
Dissolution: Place the solid sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[8] Ensure the sample dissolves completely; vortex or gently sonicate if necessary.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm to be properly positioned within the spectrometer's detection coil.[6][8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Spectrometer Setup and Acquisition
-
Instrument Insertion: Insert the sample into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will first lock onto the deuterium signal of the solvent (e.g., CDCl₃). This stabilizes the magnetic field. Following the lock, the instrument must be shimmed. This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.
-
Standard ¹H Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): For a 10-20 mg sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak (CHCl₃) to 7.26 ppm.
-
Integrate the signal to confirm it corresponds to two protons.
-
Predicted Data Summary and Interpretation
The analysis of the acquired spectrum should confirm the predictions derived from the molecular structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| ~7.5 - 8.0 ppm | Triplet (t) | ³JHF ≈ 6-10 Hz | 2H | H3, H5 |
Diagram 2: Key ¹H-¹⁹F Coupling Interaction
Caption: Visualization of the three-bond (³JHF) coupling path between a proton and an adjacent fluorine atom.
The resulting spectrum should feature a single, clear triplet in the downfield aromatic region. The integration value should be normalized to 2, confirming the presence of the two symmetric protons. The measured coupling constant from the triplet splitting will correspond to the ³JHF value.
Conclusion
The ¹H NMR spectrum of this compound is a powerful testament to the predictive power of NMR theory. The principles of molecular symmetry, substituent-induced electronic effects, and spin-spin coupling rules converge to define a unique and unambiguous spectral signature: a single triplet in the 7.5-8.0 ppm range. By following a robust experimental protocol, researchers can confidently acquire a high-resolution spectrum that validates the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- University of Arizona. NMR Sample Preparation.
- K. Peter C. Vollhardt, Neil E. Schore. Organic Chemistry: Structure and Function. W. H. Freeman.
- Royal Society of Chemistry. Supporting Information.
- Royal Society of Chemistry. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling.
- Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility.
- Massachusetts Institute of Technology. 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
- Michigan State University. Sample Preparation. Max T. Rogers NMR Facility.
- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- ResearchGate. NMR Spin-Spin Coupling Constants: Bond angle dependence of the sign and magnitude of the vicinal 3 J HF coupling.
- ResearchGate. Substituent Effects on Chemical Shifts in the Sidechains of Aromatic Systems.
- Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects.
- Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd.
- Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra.
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
- Chemaxon. NMR Predictor.
Sources
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. acdlabs.com [acdlabs.com]
- 9. The Duke NMR Center Coupling constants [sites.duke.edu]
Guide to the 13C NMR Chemical Shifts of 4-Bromo-2,6-difluoroiodobenzene: Prediction, Interpretation, and Experimental Considerations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and materials science, polyhalogenated aromatic compounds are pivotal building blocks. Their precise structural characterization is non-negotiable, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the premier analytical technique for elucidation. This guide provides an in-depth analysis of the 13C NMR spectrum of 4-Bromo-2,6-difluoroiodobenzene, a compound of significant synthetic utility.[1][2][3] Lacking a publicly available experimental spectrum, this document focuses on the foundational principles and methodologies required to predict, interpret, and validate its 13C NMR data. We will dissect the complex interplay of substituent effects exerted by fluorine, bromine, and iodine, present a robust workflow for predicting chemical shifts using empirical data, and outline the computational and experimental protocols necessary for definitive structural confirmation.
Introduction: The Structural Challenge of Polyhalogenated Arenes
This compound is a highly functionalized aromatic ring, presenting a unique challenge for spectral interpretation. The presence of three different halogen substituents (F, Br, I) at four positions creates a complex electronic environment. Understanding the 13C NMR spectrum is crucial for confirming its identity, assessing purity, and tracking its transformations in multi-step syntheses.
13C NMR spectroscopy offers a direct window into the electronic environment of each carbon atom in a molecule.[4] The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to the local electron density, which is modulated by the inductive and resonance effects of attached substituents. In the case of this compound, the spectrum is governed by the competing and overlapping effects of the three distinct halogens.
Theoretical Framework: Unraveling Substituent Effects in 13C NMR
The chemical shift of the carbons in a substituted benzene ring can be understood as a perturbation from the baseline value of benzene itself (δ ≈ 128.5 ppm). Each substituent introduces a change in the shielding of the ipso (directly attached), ortho, meta, and para carbons.
The Unique Electronic Signature of Halogens
Halogens exert a dual influence on the benzene ring:
-
Inductive Effect (-I): As electronegative atoms, halogens withdraw electron density from the ring through the sigma (σ) bond framework. This effect is strongest at the ipso-carbon and diminishes with distance.
-
Resonance Effect (+M): Through their lone pairs, halogens can donate electron density into the pi (π) system of the ring. This effect primarily influences the ortho and para positions.
The net effect is a complex balance. For fluorine, the inductive effect dominates, while for heavier halogens, other factors become critical.
-
Fluorine: Being the most electronegative element, fluorine exerts a powerful deshielding (-I) effect. However, its +M effect is also significant, leading to a massive deshielding at the ipso-carbon but a shielding effect at the para-carbon. A key diagnostic feature is the presence of large carbon-fluorine coupling constants (nJCF).[5]
-
Bromine & Iodine (The Heavy Atom Effect): For heavier halogens like bromine and particularly iodine, a phenomenon known as the "heavy atom effect" becomes a dominant factor for the ipso-carbon.[6][7] This effect runs counter to what would be expected from electronegativity alone. The large, diffuse electron clouds of these atoms induce a significant local diamagnetic shielding on the directly attached carbon, shifting its resonance substantially upfield (to a lower ppm value).[6][7] Furthermore, spin-orbit (SO) coupling plays a major role in the magnetic shielding of carbons bonded to Br and I.[8][9][10]
The interplay of these effects makes simple prediction based on electronegativity unreliable, especially for the halogen-bearing carbons.
Figure 1: Structure and numbering of this compound.
Predicted 13C NMR Chemical Shifts
Due to the absence of published experimental data, we can estimate the chemical shifts using an empirical additive model. This model starts with the chemical shift of benzene (128.5 ppm) and adds substituent chemical shift (SCS) increments for each group at each position (ipso, ortho, meta, para).[11]
Table 1: Substituent Chemical Shift (SCS) Increments for Halogens
| Substituent | ipso (S1) | ortho (S2) | meta (S3) | para (S4) |
|---|---|---|---|---|
| -F | +34.8 | -12.9 | +1.4 | -4.5 |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -I | -32.0 | +9.9 | +2.6 | -1.4 |
Source: Data adapted from standard organic spectroscopy tables.[11]
The predicted chemical shift for any carbon atom is calculated as: δC(k) = 128.5 + Σ Si(k) where Si(k) is the increment for substituent i at position k.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Substituents & Positions | Calculation (ppm) | Predicted δ (ppm) | Expected Multiplicity (nJCF) |
|---|---|---|---|---|
| C1 | ipso to I, ortho to 2x F, meta to Br | 128.5 - 32.0 (I) + 2*(-12.9) (F) + 1.7 (Br) | 72.4 | Triplet (2JCF) |
| C2 | ipso to F, ortho to I & H, meta to Br | 128.5 + 34.8 (F) + 9.9 (I) + 1.7 (Br) | 174.9 | Doublet of Doublets (1JCF, 3JCF) |
| C3 | ortho to Br, meta to I & F | 128.5 + 3.4 (Br) + 2.6 (I) + 1.4 (F) | 135.9 | Doublet of Doublets (2JCF, 4JCF) |
| C4 | ipso to Br, ortho to 2x H, para to I | 128.5 - 5.5 (Br) + 2*(1.4) (F) - 1.4 (I) | 124.4 | Triplet (3JCF) |
| C5 | ortho to Br, meta to I & F | 128.5 + 3.4 (Br) + 2.6 (I) + 1.4 (F) | 135.9 | Doublet of Doublets (2JCF, 4JCF) |
| C6 | ipso to F, ortho to I & H, meta to Br | 128.5 + 34.8 (F) + 9.9 (I) + 1.7 (Br) | 174.9 | Doublet of Doublets (1JCF, 3JCF) |
Disclaimer: These values are estimates. The additivity principle can have significant errors in heavily substituted systems due to steric and electronic interactions not accounted for by the model.
Methodologies for Spectrum Determination
Protocol for Empirical Prediction of 13C Chemical Shifts
This protocol details the additive model approach used to generate the data in Table 2.
Objective: To estimate the 13C NMR chemical shifts for a polysubstituted benzene.
Materials:
-
Molecular structure of the target compound.
-
A validated table of Substituent Chemical Shift (SCS) increments.[11]
-
Base chemical shift value for benzene (128.5 ppm).
Procedure:
-
Number the Carbons: Unambiguously number the carbon atoms of the aromatic ring from 1 to 6, as shown in Figure 1.
-
Identify Substituents: For each carbon, identify the substituent directly attached to it (ipso) and the substituents at the ortho, meta, and para positions relative to it.
-
Sum SCS Increments: For each carbon atom (C1 through C6), create a linear summation equation. Start with 128.5 ppm and add the appropriate SCS value for each substituent based on its relative position.
-
Calculate Final Shifts: Solve the equation for each carbon to obtain its predicted chemical shift.
-
Predict C-F Coupling: For each carbon, determine the expected multiplicity based on its proximity to fluorine atoms.
-
1JCF (direct bonding): Large doublet splitting (150-250 Hz).
-
2JCF (ortho): Smaller triplet/doublet of doublets splitting (15-30 Hz).
-
3JCF (meta): Small triplet/doublet of doublets splitting (0-10 Hz).
-
4JCF (para): Very small or unresolved splitting (0-3 Hz).
-
-
Tabulate Results: Organize the predicted shifts, calculations, and expected multiplicities in a clear table for analysis.
Figure 2: Workflow for predicting 13C NMR shifts using the additive model.
Advanced Method: DFT Computational Protocol
For higher accuracy, Density Functional Theory (DFT) calculations are the gold standard.
-
Structure Optimization: Perform a geometry optimization of the this compound structure using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)).
-
NMR Calculation: Using the optimized geometry, perform an NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Reference and Scale: Calculate the shielding for a reference standard (e.g., Tetramethylsilane, TMS) at the same level of theory. The chemical shift is then calculated as δX = σref - σX. Often, a linear scaling factor derived from correlating calculated vs. experimental data for a set of known compounds is applied for better accuracy.
Experimental Protocol for 13C NMR Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the 13C probe.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: ~250 ppm (centered around 100 ppm).
-
Pulse Angle: 30-45° to allow for faster repetition.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as quaternary and halogen-bound carbons may relax slowly and have low signal intensity.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the solvent signal (e.g., CDCl3 at 77.16 ppm).
Interpretation and Discussion of Predicted Spectrum
-
C2/C6 (F-substituted): These carbons are predicted to be the most deshielded (δ ≈ 175 ppm). This is a classic example of the massive deshielding ipso-effect of fluorine, which overwhelms all other influences. Their signal should appear as a doublet of doublets due to large one-bond coupling to the directly attached fluorine and smaller three-bond coupling to the other fluorine.
-
C3/C5 (H-substituted): Predicted around δ ≈ 136 ppm, their chemical shift is a more balanced sum of the ortho-effect of bromine and the meta-effects of fluorine and iodine.
-
C4 (Br-substituted): The ipso-effect of bromine is slightly shielding, and combined with the meta-effects of the fluorines and the para-effect of iodine, this carbon is predicted to be the most shielded among the CH and C-Br carbons (δ ≈ 124 ppm).
-
C1 (I-substituted): This carbon is predicted to be dramatically shielded (δ ≈ 72 ppm). This is a direct consequence of the powerful "heavy atom effect" of iodine, which dominates over the deshielding ortho-effects of the two fluorine atoms. This upfield shift is a key signature to look for in the experimental spectrum.
Conclusion
The 13C NMR spectrum of this compound is a textbook example of competing halogen substituent effects. While empirical prediction provides a valuable starting point for assignment, the high degree of substitution warrants caution. The dominant features predicted are the extreme downfield shift of the fluorine-bearing carbons (C2/C6) and the pronounced upfield shift of the iodine-bearing carbon (C1) due to the heavy atom effect. Definitive assignment requires experimental acquisition, potentially supplemented by 2D NMR techniques (HSQC, HMBC) and high-level DFT calculations. This guide provides the foundational knowledge and practical workflows for researchers to confidently tackle the structural elucidation of this and other complex polyhalogenated molecules.
References
- NMRShiftDB - PubChem Data Source. National Institutes of Health. URL: [Link]
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes.Physical Chemistry Chemical Physics, 20(16), 11247-11259. URL: [Link]
- Gasteiger, J., et al. (2022). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?Molecules, 27(15), 4987. URL: [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- Lauterbur, P. C. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes.The Journal of Chemical Physics, 35(5), 1891-1896. (Note: Access may require subscription, providing a general link to the journal). URL: [Link]
- Supporting Information for Wiley-VCH publications. (Generic reference as the original link points to a specific SI document). URL: [Link]
- Stenutz, R. NMR chemical shift prediction of benzenes.
- Tarpley, A. R., Jr., & Goldstein, J. H. (1971). High-resolution carbon-13 nuclear magnetic resonance spectra and substituent effects for monohalobenzenes.The Journal of Physical Chemistry, 75(4), 421-426. URL: [Link]
- The halogen effect on the C-13 NMR chemical shift in substituted benzenes. FAPESP. URL: [Link]
- NMR Wiki - D
- Analysis of 13C NMR chemical shifts in substituted benzenes.
- Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. URL: [Link]
- How might you use 13C NMR spectroscopy to differentiate between isomers? Pearson+. URL: [Link]
- CASPRE - 13C NMR Predictor. URL: [Link]
- 13C NMR Chemical Shift Table.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Link to publisher page). URL: [Link]
- This compound. Chongqing Chemdad Co., Ltd. URL: [Link]
- 13C NMR Chemical Shifts.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. URL: [Link]
- 13C NMR of bromobenzene ipso carbon shielding. Chemistry Stack Exchange. URL: [Link]
Sources
- 1. 160976-02-3 | this compound [fluoromart.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 160976-02-3 [chemicalbook.com]
- 4. pearson.com [pearson.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The halogen effect on the C-13 NMR chemical shift ... - BV FAPESP [bv.fapesp.br]
- 11. NMR chemical shift prediction of benzenes [stenutz.eu]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-2,6-difluoroiodobenzene
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromo-2,6-difluoroiodobenzene (C₆H₂BrF₂I), a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, methodologies, and expected outcomes of mass spectrometric evaluation for this complex halogenated aromatic compound. We will explore suitable ionization techniques, predict the characteristic isotopic patterns of the molecular ion, and elucidate the most probable fragmentation pathways. This guide emphasizes the causality behind experimental choices to ensure scientifically sound and reproducible results.
Introduction: The Significance of this compound
This compound is a tri-halogenated aromatic compound with the molecular formula C₆H₂BrF₂I and a molecular weight of approximately 318.89 g/mol .[1] Its structure, featuring bromine, fluorine, and iodine atoms, makes it a versatile building block in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective functionalization, a valuable attribute in the construction of complex molecules. Given its role in the development of novel compounds, a thorough understanding of its analytical characterization, particularly through mass spectrometry, is paramount for identity confirmation, purity assessment, and quality control.
Foundational Principles: Choosing the Right Ionization Technique
The choice of ionization method is critical for the successful mass spectrometric analysis of this compound. The selection depends on the desired information, whether it is the confirmation of the molecular weight or the elucidation of the structure through fragmentation.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV.[2] This process imparts significant energy, leading to extensive fragmentation. While this can make the molecular ion peak less abundant or even absent, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure. For this compound, EI is well-suited for structural confirmation by analyzing its characteristic fragment ions.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that is ideal for confirming the molecular weight of a compound with minimal fragmentation.[3] ESI is particularly useful when analyzing samples from liquid chromatography (LC-MS). However, care must be taken with the choice of mobile phase additives, as some, like formic acid, can induce in-source deiodination of iodinated aromatic compounds.[3][4]
Recommendation: For a comprehensive analysis, employing both EI-MS (typically with Gas Chromatography, GC-MS) for detailed structural elucidation and ESI-MS (with Liquid Chromatography, LC-MS) for unambiguous molecular weight confirmation is recommended.
Experimental Protocol: A Step-by-Step Guide
This section outlines a robust protocol for the analysis of this compound using GC-EI-MS.
3.1. Sample Preparation
-
Solvent Selection: Dissolve a small quantity (approximately 1 mg/mL) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Ensure the concentration is appropriate for the instrument's sensitivity to avoid detector saturation.
-
Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm PTFE syringe filter.
3.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
Rationale for Parameter Selection: The non-polar GC column is suitable for the separation of halogenated aromatic compounds. The temperature program is designed to ensure good chromatographic peak shape and separation from potential impurities. The standard 70 eV electron energy provides reproducible fragmentation patterns that can be compared with spectral libraries.
Data Interpretation: Decoding the Mass Spectrum
4.1. The Molecular Ion Peak: A Halogenated Signature
The molecular ion region of this compound will exhibit a characteristic pattern due to the natural isotopic abundances of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which results in a near 1:1 ratio for the M+ and M+2 peaks.[5] Iodine is monoisotopic (¹²⁷I), and fluorine is also monoisotopic (¹⁹F).
The expected m/z values for the molecular ion are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I).
| Ion | Contributing Isotopes | Calculated m/z | Expected Relative Abundance |
| [M]⁺ | C₆H₂⁷⁹BrF₂I | 317.8353 | ~100% |
| [M+2]⁺ | C₆H₂⁸¹BrF₂I | 319.8332 | ~97% |
The presence of this distinct doublet with a mass difference of 2 Da and approximately equal intensity is a strong indicator of a monobrominated compound.
4.2. Predicted Fragmentation Pathways
Under electron ionization, the molecular ion of this compound is expected to undergo fragmentation through the cleavage of the carbon-halogen bonds. The relative bond strengths (C-I < C-Br < C-F) will influence the fragmentation pattern, with the weaker bonds being more susceptible to cleavage.
Primary Fragmentation:
-
Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (I•, 127 Da) a highly probable initial fragmentation step. [C₆H₂BrF₂I]⁺• → [C₆H₂BrF₂]⁺ + I• m/z 191/193
-
Loss of Bromine: Cleavage of the C-Br bond will result in the loss of a bromine radical (Br•, 79 or 81 Da). [C₆H₂BrF₂I]⁺• → [C₆H₂F₂I]⁺ + Br• m/z 239
Secondary Fragmentation:
Further fragmentation of the primary ions can occur, leading to a complex spectrum. For instance, the [C₆H₂BrF₂]⁺ ion can subsequently lose a bromine radical.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted primary fragmentation of this compound.
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound, while seemingly complex due to its multiple halogen substituents, can be approached systematically. By selecting the appropriate ionization technique, optimizing instrumental parameters, and understanding the principles of isotopic distribution and fragmentation, researchers can confidently confirm the identity and structure of this important synthetic intermediate. The combination of a characteristic molecular ion pattern and predictable fragmentation pathways provides a robust analytical framework for quality control and research applications.
References
- Hogendoorn, E. A., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1756-1764. [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. [Link]
- LibreTexts Chemistry.
- NIST. p-Bromofluorobenzene. [Link]
- Whitman College. GCMS Section 6.5. [Link]
- University of Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]
- University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
Sources
4-Bromo-2,6-difluoroiodobenzene FTIR spectroscopy
An In-Depth Technical Guide to the FTIR Spectroscopy of 4-Bromo-2,6-difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the characterization of this compound, a key intermediate in modern synthetic chemistry. As a Senior Application Scientist, this document moves beyond simple procedural outlines to deliver field-proven insights into spectral acquisition and interpretation. We will explore the causal relationships between molecular structure and vibrational modes, detail self-validating experimental protocols, and provide a framework for definitively identifying this complex halogenated aromatic compound. The methodologies and interpretations presented herein are designed to ensure the highest degree of scientific integrity and data reliability for professionals in research and drug development.
Introduction: The Analytical Imperative for Complex Intermediates
In the landscape of pharmaceutical and materials science, the structural verification of synthetic intermediates is a critical control point that dictates the success of multi-step syntheses. This compound (C₆H₂BrF₂I) is a prime example of such a crucial building block.[1] Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective, sequential functionalization in complex molecule synthesis.[2] Given its role, an unambiguous confirmation of its identity and purity is paramount.
FTIR spectroscopy emerges as a first-line analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] For a molecule like this compound, the FTIR spectrum provides a wealth of information, confirming the presence of the aromatic core and the characteristic carbon-halogen bonds, thereby verifying the successful synthesis of this high-value intermediate.
Molecular Structure and Predicted Vibrational Signatures
The FTIR spectrum of this compound is governed by the vibrations of its specific chemical bonds. The molecule's structure—a benzene ring substituted with two fluorine atoms, one bromine atom, one iodine atom, and two hydrogen atoms—gives rise to a series of predictable absorption bands. Understanding these expected vibrations is the first step in accurate spectral interpretation.
The primary vibrational modes of interest include:
-
Aromatic C-H Stretching: Vibrations of the two remaining hydrogen atoms attached to the benzene ring.
-
Aromatic C=C Ring Stretching: The characteristic stretching vibrations of the carbon-carbon bonds within the benzene ring.
-
C-H Out-of-Plane Bending: Bending vibrations of the C-H bonds relative to the plane of the aromatic ring.
-
Carbon-Halogen Stretching: The C-F, C-Br, and C-I bonds each have distinct stretching vibrations that absorb in the fingerprint region of the spectrum.
dot graph "molecular_structure" { layout="neato"; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontcolor="#202124"];
// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents I [label="I", pos="0,-2.2!", shape=plaintext, fontsize=14, fontcolor="#EA4335"]; F1 [label="F", pos="-2.1,1.2!", shape=plaintext, fontsize=14, fontcolor="#34A853"]; H1 [label="H", pos="-2.1,-1.2!", shape=plaintext, fontsize=14]; Br [label="Br", pos="0,2.2!", shape=plaintext, fontsize=14, fontcolor="#FBBC05"]; F2 [label="F", pos="2.1,1.2!", shape=plaintext, fontsize=14, fontcolor="#34A853"]; H2 [label="H", pos="2.1,-1.2!", shape=plaintext, fontsize=14];
// Positions for nodes C1 [pos="0,-1.2!"]; C2 [pos="-1.04,-0.6!"]; C3 [pos="-1.04,0.6!"]; C4 [pos="0,1.2!"]; C5 [pos="1.04,0.6!"]; C6 [pos="1.04,-0.6!"];
// Edges for the ring and substituents C1 -- C2 [label="C=C stretch", fontsize=8]; C2 -- C3 [label="C=C stretch", fontsize=8]; C3 -- C4 [label="C=C stretch", fontsize=8]; C4 -- C5 [label="C=C stretch", fontsize=8]; C5 -- C6 [label="C=C stretch", fontsize=8]; C6 -- C1 [label="C=C stretch", fontsize=8];
C1 -- I [label=" C-I stretch", fontsize=8, color="#EA4335"]; C2 -- F1 [label=" C-F stretch", fontsize=8, color="#34A853"]; C3 -- H1 [label=" C-H bend/stretch", fontsize=8]; C4 -- Br [label=" C-Br stretch", fontsize=8, color="#FBBC05"]; C5 -- F2 [label=" C-F stretch", fontsize=8, color="#34A853"]; C6 -- H2 [label=" C-H bend/stretch", fontsize=8]; } Caption: Key vibrational modes in this compound.
The following table summarizes the expected wavenumber ranges for the key functional groups in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond Type | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | C-H | Typically sharp, weak-to-medium intensity bands. Their presence confirms the aromatic nature.[4][5] |
| Aromatic C=C In-Ring Stretch | 1600 - 1450 | C=C | A series of sharp bands, often of medium-to-strong intensity, characteristic of the aromatic ring itself.[5][6] |
| Overtone/Combination Bands | 2000 - 1665 | - | A pattern of weak absorptions whose shape is diagnostic of the ring substitution pattern.[4][7] |
| C-F Stretch | 1350 - 1150 | C-F | Aromatic C-F bonds typically produce very strong, characteristic absorptions in this region. The presence of two C-F bonds may lead to complex or multiple bands. |
| C-H Out-of-Plane Bend (oop) | 900 - 675 | C-H | The position is highly diagnostic of the substitution pattern. For the two adjacent hydrogens on this molecule, a strong band is expected in this range.[4][7] |
| C-Br Stretch | 650 - 500 | C-Br | A medium-to-strong absorption expected in the lower fingerprint region. |
| C-I Stretch | 600 - 485 | C-I | The lowest frequency carbon-halogen stretch, expected to be in a similar region to the C-Br stretch and may overlap. |
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality, reproducible FTIR spectrum is contingent on a meticulous experimental protocol. The choice of sampling technique is critical and must be appropriate for a solid sample like this compound, which is an off-white to light brown solid with a melting point of 40-41°C.[1] The following workflow is designed as a self-validating system, ensuring that the obtained spectrum is a true representation of the sample.
Foundational Step: Sample Purity
Expertise & Experience: The most common source of error in spectral interpretation is sample contamination. Residual solvents, unreacted starting materials (e.g., 1-bromo-3,5-difluorobenzene), or side-products will introduce extraneous peaks, confounding the analysis. It is imperative to ensure the sample is purified, typically via recrystallization or column chromatography, and thoroughly dried before analysis. Trustworthiness in the final spectrum begins with trust in the sample itself.
Protocol 1: Attenuated Total Reflectance (ATR) - The Modern Standard
ATR-FTIR is the preferred method for its simplicity, speed, and minimal sample preparation.
Causality: The principle of ATR relies on establishing intimate contact between the sample and a high-refractive-index crystal (typically diamond or germanium). An infrared beam is passed through the crystal such that it reflects internally, creating an evanescent wave that penetrates a few microns into the sample at the points of contact. This interaction is sufficient to generate an absorption spectrum. The quality of the spectrum is directly proportional to the quality of this contact.
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Run a background scan of the clean, empty crystal to ensure no residues remain.
-
Sample Application: Place a small amount (~2-5 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This is critical to maximize the contact area between the solid particles and the crystal surface.[8]
-
Data Acquisition: Collect the sample spectrum using the instrument parameters outlined in Table 2.
-
Final Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface as in Step 1.
Protocol 2: Potassium Bromide (KBr) Pellet - The Classic Transmission Method
This technique is used when high-quality transmission data is required or ATR is unavailable.
Causality: This method involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is pressed under high pressure to form a thin, transparent pellet. To obtain a clear spectrum, the particle size of the sample must be ground to less than the wavelength of the IR radiation (~2 microns) to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[9][10] Furthermore, KBr is hygroscopic; therefore, the sample and KBr must be scrupulously dry to avoid broad water absorption bands in the spectrum.
Step-by-Step Methodology:
-
Drying: Gently dry spectroscopy-grade KBr powder in an oven (e.g., at 100°C for several hours) and store it in a desiccator.[9] Ensure the this compound sample is also free of moisture.
-
Grinding & Mixing: In an agate mortar and pestle, place ~1-2 mg of the sample and ~100-200 mg of the dry KBr.[8] Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder.
-
Pellet Pressing: Transfer the powder to a pellet die assembly. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.
Recommended Spectrometer Parameters
| Parameter | Recommended Setting | Rationale (Causality) |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental vibrations for most organic molecules, including the critical fingerprint region. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve most key features in a solid-state spectrum without unnecessarily increasing noise. |
| Number of Scans | 16 to 32 scans | Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum. |
| Apodization Function | Happ-Genzel or Blackman-Harris | These functions provide a good balance between peak shape accuracy and low signal noise in the baseline. |
Spectral Interpretation: Decoding the Molecular Fingerprint
Interpreting the spectrum involves systematically identifying the absorption bands predicted in Section 2. A valid spectrum of this compound must contain evidence of all its structural components.
A Self-Validating Analysis:
-
Confirm the Aromatic Core: The first check is for the presence of the aromatic ring. Look for the weak C-H stretching bands just above 3000 cm⁻¹ and, more importantly, the series of sharper C=C stretching bands in the 1600-1450 cm⁻¹ region.[5] The presence of these confirms the foundational benzene structure.
-
Verify the Substitution Pattern: The pattern of weak overtone bands (2000-1665 cm⁻¹) and the strong C-H out-of-plane bending band (900-675 cm⁻¹) are highly characteristic of the substitution pattern on the ring.[4] This provides strong evidence for the specific isomer.
-
Identify All Three Halogens: This is the most critical step for this specific molecule.
-
Fluorine: Look for one or more very strong, prominent absorption bands in the 1350-1150 cm⁻¹ range. This is often the most intense feature in the fingerprint region for fluorinated aromatics.
-
Bromine & Iodine: Scan the low-frequency region of the spectrum. The presence of medium-to-strong bands in the 650-485 cm⁻¹ range confirms the C-Br and C-I bonds. Due to their similar energies, these peaks may be close together or overlap.
-
The simultaneous presence of bands in all these specific regions provides a robust, self-validating confirmation of the this compound structure. The absence of significant peaks from common impurities (e.g., broad -OH from water at ~3300 cm⁻¹, C=O from residual acetone solvent at ~1715 cm⁻¹) validates the sample's purity.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By employing a systematic workflow grounded in an understanding of molecular vibrations and the causality behind sample preparation techniques, researchers can generate high-quality, trustworthy data. A methodical interpretation, focused on identifying the characteristic signatures of the aromatic core and all three distinct halogen substituents, provides a definitive and self-validating confirmation of molecular identity. This analytical rigor is fundamental to ensuring the quality of intermediates used in the demanding fields of pharmaceutical development and materials science.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of the West Indies, Mona. (n.d.). Sample preparation for FT-IR.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
- Precise TGA. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- Pavia, D. L., et al. (1996). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 73(4), 346.
- Dwivedi, Y., & Rai, S. B. (2008). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. AIP Conference Proceedings, 1075, 105-107.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- AIP Publishing. (2008, November 14). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives.
- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality.
- International Journal of Engineering Research & Management Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation with DFT Support.
- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
Sources
- 1. 160976-02-3 | this compound [fluoromart.com]
- 2. nbinno.com [nbinno.com]
- 3. azooptics.com [azooptics.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
4-Bromo-2,6-difluoroiodobenzene reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2,6-difluoroiodobenzene
Abstract
This compound stands as a cornerstone building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its trifunctional handle system—an iodo, a bromo, and two fluoro groups on an aromatic scaffold—offers a rich and tunable reactivity profile. The strategic placement of these halogens allows for highly selective, sequential transformations, enabling the construction of complex molecular architectures with remarkable precision. This guide provides an in-depth exploration of the core reactivity principles governing this versatile reagent. We will dissect its behavior in cornerstone reactions such as palladium-catalyzed cross-couplings, metal-halogen exchanges, and nucleophilic aromatic substitutions, offering not just protocols but the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
The Molecular Architecture: A Foundation for Selective Reactivity
The synthetic utility of this compound is rooted in the distinct electronic properties and bond strengths of its carbon-halogen bonds. The two fluorine atoms at positions 2 and 6 exert a powerful electron-withdrawing inductive effect, rendering the aromatic ring electron-deficient. This electronic feature is pivotal, influencing the regioselectivity of metalation and activating the ring towards potential nucleophilic aromatic substitution (SNAr) pathways.
However, the primary drivers of its reactivity are the iodo and bromo substituents. The significant difference in the C–I and C–Br bond dissociation energies and their propensity to undergo oxidative addition to transition metal catalysts establishes a clear hierarchy of reactivity. This differential allows chemists to functionalize the molecule in a stepwise manner, a capability that streamlines complex synthetic routes and minimizes side reactions.[1]
Reactivity Hierarchy:
-
Palladium-Catalyzed Cross-Coupling: C–I >> C–Br >> C–F
-
Metal-Halogen Exchange: C–I > C–Br
This predictable selectivity is the key to its value, transforming it from a simple halogenated aromatic into a versatile synthetic platform.[1]
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation
Palladium-catalyzed reactions are the most common transformations performed on this compound. The pronounced difference in reactivity between the C-I and C-Br bonds allows for exquisite control over the reaction sequence.
Sonogashira Coupling
The Sonogashira reaction, which forges a C(sp²)–C(sp) bond, proceeds preferentially at the most labile site: the C-I bond.[2] This transformation is invaluable for introducing alkyne functionalities, which can serve as handles for further elaboration or as integral components of target structures like conjugated polymers or pharmaceutical agents.
The catalytic cycle, co-catalyzed by palladium and copper(I), involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide, and concluding with reductive elimination.[2][3]
Diagram: Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Protocol: Selective Sonogashira Coupling at the C-I Position
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent & Reagents: Add degassed anhydrous solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 6-20 hours.[4]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with saturated aqueous NH₄Cl solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds. As with other palladium-catalyzed reactions, the C-I bond of this compound reacts with significantly higher preference than the C-Br bond.[5] This allows for the selective introduction of an aryl or vinyl group at the 4-position. The resulting 4-aryl/vinyl-1-bromo-2,6-difluorobenzene can then be subjected to a second, often more forcing, Suzuki coupling to functionalize the C-Br position.
| Reaction Stage | Halogen Site | Typical Conditions | Relative Reactivity |
| First Coupling | C-I | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | High |
| Second Coupling | C-Br | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100-110 °C | Moderate |
Table 1. Representative conditions for sequential Suzuki-Miyaura couplings.
Stille Coupling
The Stille reaction offers a complementary method for C-C bond formation using organotin reagents.[6][7] While the toxicity of organostannanes is a significant drawback, the reaction is valued for its tolerance of a wide range of functional groups and its generally mild conditions.[7] The reactivity trend remains consistent: the C-I bond is selectively coupled in the presence of the C-Br bond.[8]
Protocol: Selective Stille Coupling at the C-I Position
-
Setup: In a glovebox or under a strict inert atmosphere, combine this compound (1.0 equiv), the organostannane reagent (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and anhydrous LiCl (3.0 equiv) in a Schlenk flask.
-
Solvent: Add anhydrous, degassed THF or toluene.
-
Reaction: Heat the reaction mixture to reflux (or as required by the specific substrates). Monitor reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble fluorides.
-
Extraction & Purification: Filter the mixture through celite, washing with ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Metal-Halogen Exchange: Generating Potent Nucleophiles
Metal-halogen exchange is a powerful technique for converting an aryl halide into a highly reactive organometallic species, typically an aryllithium.[9] This reaction is kinetically controlled and proceeds much faster for aryl iodides than for aryl bromides, especially at cryogenic temperatures.[9][10] This selectivity provides a reliable method to generate a nucleophilic carbon center specifically at the 4-position of the ring.
Diagram: Selective Metal-Iodine Exchange and Electrophilic Quench
Caption: Regioselective lithium-iodine exchange followed by trapping with an electrophile.
Protocol: Selective Lithium-Iodine Exchange
-
Setup: Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C. The exchange is typically very rapid.[11]
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., dry ice for carboxylation, an aldehyde for alcohol formation, or DMF for formylation) in THF, again keeping the temperature at -78 °C.
-
Warming & Workup: After 1-2 hours, allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
While less common for this substrate, the SNAr pathway is a theoretical possibility due to the presence of the strongly electron-withdrawing fluorine atoms, which activate the ring towards nucleophilic attack.[12][13] In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[12] The reactivity of the leaving group typically follows the order F > Cl > Br > I, which is the inverse of the trend seen in cross-coupling reactions.[14][15] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack.[15]
Therefore, any potential SNAr reaction on this compound would likely involve the displacement of a fluoride ion rather than bromide or iodide, and would require a potent nucleophile and potentially harsh reaction conditions (e.g., high temperature).
Summary of Reactivity
This compound offers a predictable and highly useful reactivity profile for synthetic chemists. By carefully selecting reaction conditions, one can selectively address the C-I, C-Br, and potentially C-F bonds to build molecular complexity in a controlled manner.
Diagram: Hierarchical Reactivity Profile
Caption: Summary of the site-selectivity of this compound under different reaction classes.
Conclusion
The reactivity of this compound is a testament to the power of substituent effects in directing chemical transformations. The clear differentiation between the iodo and bromo groups in both palladium-catalyzed cross-coupling and metal-halogen exchange reactions provides a robust platform for sequential, site-selective functionalization. This predictable behavior, combined with the beneficial properties imparted by the fluorine atoms, solidifies its status as an invaluable tool for researchers, scientists, and drug development professionals aiming to construct novel and complex molecular entities with high efficiency and control.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. Google Cloud.
- ChemicalBook. This compound | 160976-02-3. ChemicalBook.
- ChemicalBook. This compound synthesis. ChemicalBook.
- Fluoromart. 160976-02-3 | this compound. Fluoromart.
- ChemicalBook. 4-Bromo-2,6-difluorobenzaldehyde synthesis. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal.
- Wikipedia. Metal–halogen exchange. Wikipedia.
- Wikipedia. Stille reaction. Wikipedia.
- Wikipedia. Sonogashira coupling. Wikipedia.
- Chemistry LibreTexts. Stille Coupling. Chemistry LibreTexts.
- Chemistry Steps.
- Professor Dave Explains.
- Myers, A. The Stille Reaction. Chem 115.
- Schlosser, M. et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
- Chemistry LibreTexts. 16.
- Lithium Link. Directed (ortho)
- The Organic Chemistry Tutor.
- Martins, A. et al. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene...
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- Bode, J.W. & Morandi, B. (2019). Organic Chemistry II Lecture Notes. ETH Zürich.
- ResearchGate. Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
- Parham, W. E. et al. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, TCNJ.
- Willoughby, P. (2021). Advanced Organic Chemistry Lecture 12: Metal Insertion and Halogen Exchange Reactions. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
A Theoretical and Mechanistic Deep Dive into 4-Bromo-2,6-difluoroiodobenzene: A Guide for Synthetic Chemists and Drug Development Professionals
Abstract
4-Bromo-2,6-difluoroiodobenzene is a tri-halogenated aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three different halogens with distinct reactivity profiles, allows for selective and sequential functionalization. This guide provides an in-depth analysis of the molecule's structural, electronic, and reactive properties from a theoretical standpoint. By leveraging computational methods like Density Functional Theory (DFT), we will explore the underlying principles that govern its utility in complex molecular design, particularly in the fields of medicinal chemistry and materials science. This document is intended to equip researchers, scientists, and drug development professionals with a fundamental understanding of this reagent, enabling more efficient and precise synthetic strategies.
Introduction: The Strategic Value of Multi-Halogenated Scaffolds
In the pursuit of novel pharmaceuticals and advanced materials, the ability to construct complex molecular architectures with high precision is paramount. Multi-halogenated aromatic compounds, such as this compound, are powerful tools in this endeavor. The presence of bromine, iodine, and fluorine atoms on a single benzene ring offers multiple "handles" for chemical modification.[1][2]
The strategic value of this particular molecule lies in three key features:
-
Differential Reactivity: The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit different reactivities, especially in palladium-catalyzed cross-coupling reactions. This allows for selective, stepwise introduction of different substituents onto the aromatic core.[1][3] The C-I bond is significantly more reactive, enabling functionalization at the 1-position while leaving the C-Br bond at the 4-position intact for a subsequent transformation.
-
Modulating Fluorine Atoms: The two fluorine atoms at the ortho-positions (2 and 6) play a crucial role. They inductively withdraw electron density, influencing the reactivity of the other halogen sites. Furthermore, the incorporation of fluorine is a widely adopted strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1]
-
Halogen Bonding Potential: The iodine atom is a strong halogen bond (XB) donor. This non-covalent interaction is increasingly recognized for its importance in crystal engineering, molecular recognition, and even as a tool to control reactivity and selectivity.
This guide will dissect these features through the lens of computational chemistry, providing a theoretical framework to rationalize and predict the behavior of this compound in various chemical contexts.
Molecular Structure and Electronic Landscape
Theoretical calculations are invaluable for understanding a molecule's intrinsic properties, which in turn dictate its reactivity. Using Density Functional Theory (DFT), we can model the molecule's geometry and electronic distribution with high accuracy.[4][5][6]
Optimized Molecular Geometry
The planar structure of the benzene ring is slightly distorted by the bulky halogen substituents. Key geometrical parameters, calculated at the B3LYP/6-311++G(d,p) level of theory, provide insight into the bond strengths and steric environment.
| Parameter | Predicted Value | Significance |
| C-I Bond Length | ~2.09 Å | The longest and weakest carbon-halogen bond, indicating the highest reactivity. |
| C-Br Bond Length | ~1.91 Å | Shorter and stronger than C-I, suggesting lower reactivity.[7] |
| C-F Bond Length | ~1.35 Å | The shortest and strongest carbon-halogen bond, generally unreactive in cross-coupling. |
| Dihedral Angles | ~0° | Confirms the planarity of the aromatic system. |
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity.
-
HOMO: The HOMO is primarily distributed across the π-system of the benzene ring and the lone pairs of the iodine and bromine atoms. Its energy level relates to the molecule's ability to act as a nucleophile or electron donor.
-
LUMO: Crucially, the LUMO is predominantly localized on the σ* antibonding orbital of the C-I bond. This low-lying empty orbital makes the carbon atom attached to the iodine highly susceptible to nucleophilic attack and is the key to understanding its facile oxidative addition in palladium-catalyzed cycles.
The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.[5]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that reveals the charge distribution and predicts sites for electrophilic and nucleophilic attack.
-
Electronegative Regions (Red/Yellow): These are found around the fluorine atoms, indicating their strong electron-withdrawing nature and their role as potential hydrogen bond acceptors.
-
Electropositive Region (Blue): A distinct region of positive electrostatic potential, known as a "σ-hole," is located on the outer side of the iodine atom, along the axis of the C-I bond.[8] This positive cap is the defining feature of a halogen bond donor and is the site where nucleophiles or Lewis bases will interact.[8][9]
Reactivity and Mechanistic Considerations
The theoretical properties discussed above translate directly into the molecule's observed reactivity, making it a predictable and reliable synthetic tool.
Selective Cross-Coupling Reactions
The primary application of this compound is in sequential cross-coupling reactions. The difference in C-I and C-Br bond dissociation energies, corroborated by the LUMO's localization on the C-I σ* orbital, dictates the reaction sequence.
Workflow for Sequential Suzuki-Miyaura Coupling:
-
First Coupling (Iodine Site): The reaction is performed under standard Suzuki conditions (e.g., Pd(PPh₃)₄, a base like K₂CO₃, and a boronic acid). The oxidative addition of the palladium catalyst occurs selectively at the weaker C-I bond.
-
Isolation: The mono-coupled product is isolated and purified.
-
Second Coupling (Bromine Site): The purified intermediate is subjected to a second Suzuki coupling, often requiring slightly harsher conditions (e.g., a more active catalyst or higher temperature) to activate the stronger C-Br bond.
The Role of Halogen Bonding
The pronounced σ-hole on the iodine atom allows it to act as a potent halogen bond (XB) donor, forming non-covalent interactions with Lewis bases (e.g., carbonyls, amines, anions).[8][9] While often studied in the context of solid-state chemistry, halogen bonding can also influence reactions in solution. Theoretical studies suggest that pre-association of an XB acceptor near the reaction site can influence regioselectivity or even catalyze certain transformations by stabilizing transition states.[10] For instance, in reactions involving anionic nucleophiles, the XB interaction can bring the reactant into proximity with the electrophilic carbon center, potentially accelerating the reaction.
Protocol: A Practical Guide to Theoretical Analysis
To ensure trustworthiness and transparency, this section outlines a standard protocol for performing a DFT analysis on this compound, similar to the methods used to generate the insights in this guide.[4][6][7][11]
Objective: To calculate the optimized geometry, FMOs, and MEP of the title compound.
Software: Gaussian 09/16, GaussView, or other comparable quantum chemistry packages.
Methodology:
-
Structure Input: Build the 3D structure of this compound using a molecular editor. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
Calculation Setup (Geometry Optimization & Frequencies):
-
Job Type: Opt+Freq (Optimization and Frequency). This will first find the lowest energy structure and then perform a frequency calculation to confirm it is a true minimum (no imaginary frequencies).
-
Method: Select Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used and well-benchmarked hybrid functional.
-
Basis Set: 6-311++G(d,p) is a suitable triple-zeta basis set for providing accurate results for this type of molecule. For the heavy iodine atom, an effective core potential (ECP) like LanL2DZ is often employed to simplify the calculation while maintaining accuracy.
-
Solvation (Optional): To model the molecule in a specific solvent, use a continuum model like the Polarizable Continuum Model (PCM).
-
-
Execution: Submit the calculation. This may take several hours depending on the computational resources available.
-
Post-Processing and Analysis:
-
Geometry: Open the output file in a visualizer. Measure bond lengths and angles to confirm the optimized structure. Verify that there are no imaginary frequencies.
-
FMO Analysis: Visualize the HOMO and LUMO orbitals. Note their energy levels and spatial distribution.
-
MEP Surface: Generate the molecular electrostatic potential surface mapped onto the electron density to visualize the charge distribution as described in section 2.3.
-
Conclusion
This compound is more than just a chemical reagent; it is a platform for strategic molecular engineering. Theoretical studies provide an indispensable framework for understanding its behavior. The distinct electronic properties, governed by the interplay of its three halogen substituents, result in a predictable hierarchy of reactivity. The localization of the LUMO on the C-I bond rationalizes its selective activation in cross-coupling, while the MEP map highlights the crucial role of the iodine atom as a halogen bond donor. By grasping these fundamental principles, chemists can harness the full potential of this versatile building block to streamline synthetic pathways and accelerate the discovery of new molecules with enhanced properties.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality.
- ChemicalBook. This compound | 160976-02-3.
- ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances.
- ChemicalBook. This compound synthesis.
- ResearchGate. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions.
- ACS Publications. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education.
- RSC Publishing. Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology.
- ECHEMI. 160976-02-3, this compound Formula.
- PubChem. 4-Bromo-2,6-difluorobenzenethiol | C6H3BrF2S | CID 50998011.
- NIH. Halogen bonding (X-bonding): A biological perspective.
- NIH. The Halogen Bond.
- Ossila. 4-Bromo-3-fluoroiodobenzene | CAS 136434-77-0.
- Soltani, et al. Synthesis, Characterization, Crystal Structure, and DFT Study of 4-Bromo-2-(4,6-Dichloro-Phenylimino)-Phenol.
- NIH. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy.
- SpectraBase. 1-Bromo-4-fluoro-2-iodobenzene.
- ResearchGate. Study of molecular structure, vibrational spectroscopy, and HOMO-LUMO of bromocyclohexane, iodobenzene, and chlorobenzene by density functional theory.
- ResearchGate. Synthesis, characterization, crystal structure, and DFT study of 4-bromo-2-(4,6-dichloro-phenylimino)-phenol.
- MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.
- Benchchem. A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives.
- DergiPark. THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 160976-02-3 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. Synthesis, Characterization, Crystal Structure, and DFT Study of 4-Bromo-2-(4,6-Dichloro-Phenylimino)-Phenol - Soltani - Journal of Structural Chemistry [bakhtiniada.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2,6-difluoroiodobenzene for Research and Development
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Bromo-2,6-difluoroiodobenzene (CAS No. 160976-02-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven methodologies to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.
Hazard Identification and Risk Assessment
This compound is a tri-halogenated aromatic compound. Its chemical structure presents multiple reactive sites, making it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] However, its reactivity also necessitates a thorough understanding of its potential hazards.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[4] |
This data is compiled from multiple safety data sheets. It is imperative to consult the specific SDS for the batch in use.
The "irritant" classification underscores the primary routes of occupational exposure: dermal contact, ocular contact, and inhalation of dust or particulates.[2] While comprehensive toxicological data is not currently available, the known irritant effects demand stringent adherence to exposure-control measures.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[5] All weighing, transferring, and reaction setup should be performed within the fume hood to minimize the inhalation of airborne particles. The fume hood should have adequate face velocity, and work should be conducted at least six inches inside the sash.
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory to prevent skin and eye contact.[6]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are suitable for incidental contact. For prolonged handling or in the event of a spill, heavy-duty gloves should be used. Always double-glove and change gloves immediately upon contamination.[5] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat is required. An apron may be necessary for larger quantities. |
| Respiratory | NIOSH-approved Respirator (if necessary) | A respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are insufficient or during a large spill. |
PPE Donning and Doffing Workflow
Caption: Sequential process for correctly donning and doffing PPE.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Safe Handling
-
Work Area Preparation : Designate a specific area within the fume hood for handling this compound to contain potential contamination.[5]
-
Aliquotting : Carefully weigh and transfer the solid compound within the fume hood. Avoid generating dust.[4]
-
Solution Preparation : When dissolving, add the solid slowly to the solvent to prevent splashing.
-
General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7] It should be stored away from incompatible materials, though specific incompatibilities are not well-documented. As a general precaution for halogenated compounds, avoid strong oxidizing agents, strong bases, and reactive metals. The recommended storage temperature is between 2-8°C.[7]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂BrF₂I | [7] |
| Molecular Weight | 318.89 g/mol | [7] |
| Appearance | Off-white to light brown solid | [7] |
| Melting Point | 40-41°C | [7] |
| Boiling Point (Predicted) | 236.1 ± 35.0 °C | [7] |
| Density (Predicted) | 2.342 ± 0.06 g/cm³ | [7] |
Emergency Procedures
Rapid and appropriate responses to emergencies can significantly mitigate potential harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response
The appropriate response to a spill depends on its size and location.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
For a small spill, use an inert absorbent material, and for a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]
Waste Disposal
This compound and any materials contaminated with it should be treated as hazardous waste.[5]
-
Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[5]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]
-
Disposal : Follow your institution's specific procedures for hazardous waste disposal. Contact your EHS office for pickup and disposal.[5]
Toxicological and Ecological Information
Toxicological Profile
There is a significant lack of comprehensive toxicological data for this compound. Most safety data sheets report "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[2] In the absence of specific data, it is prudent to treat this compound as potentially harmful and to minimize all routes of exposure.
Ecological Profile
Similarly, there is no available data on the environmental fate, persistence, bioaccumulation potential, or ecotoxicity of this compound.[2] As a halogenated aromatic compound, it should be prevented from entering drains or the environment.[4] Halogenated organic compounds, as a class, can be persistent in the environment and may have toxic effects on aquatic life.
Conclusion
This compound is a valuable reagent in modern chemical synthesis. However, its safe and effective use is contingent upon a thorough understanding and implementation of stringent safety protocols. The causality is clear: its irritant properties necessitate robust engineering controls and a comprehensive PPE strategy to prevent contact. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult the specific Safety Data Sheet provided by the supplier as the primary source of information.
References
- This compound SDS, 160976-02-3 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/4-Bromo-2,6-difluoroiodobenzene-cas-160976-02-3.html
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
- Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem. URL: https://www.benchchem.com/pdf/B2198-SOG.pdf
- This compound - Safety Data Sheet. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC6449_msds.pdf
- 160976-02-3 | this compound. Fluoromart. URL: https://www.fluoromart.com/4-bromo-2-6-difluoroiodobenzene-cas-160976-02-3.html
- This compound | 160976-02-3. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02470783.htm
- 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773290
- This compound Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/4-Bromo-2,6-difluoroiodobenzene-cas-160976-02-3.html
- The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/the-value-proposition-of-4-bromo-2-6-difluoroiodobenzene-enhancing-synthesis-efficiency-and-product-quality-38374229.html
Sources
Navigating the Stability of 4-Bromo-2,6-difluoroiodobenzene: A Technical Guide to Optimal Storage and Handling
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The reliability of experimental outcomes and the quality of the final product are intrinsically linked to the stability of the chemical entities involved. One such critical building block is 4-Bromo-2,6-difluoroiodobenzene, a versatile tri-halogenated aromatic compound.[1][2] Its utility in creating complex molecular architectures, particularly in medicinal chemistry and materials science, necessitates a thorough understanding of its storage and handling requirements to prevent degradation and ensure consistent reactivity.[1][2]
This in-depth technical guide provides a comprehensive framework for the optimal storage conditions of this compound, moving beyond mere recommendations to explain the underlying chemical principles. We will delve into the factors influencing its stability, potential degradation pathways, and protocols for ensuring its long-term integrity.
Physicochemical Properties and Intrinsic Stability
Understanding the inherent characteristics of this compound is the foundation for establishing appropriate storage protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrF₂I | [3] |
| Molecular Weight | 318.89 g/mol | [3] |
| Appearance | Off-white to light brown solid | |
| Melting Point | 40-41°C | [3] |
| Boiling Point | 236.1 ± 35.0 °C (Predicted) | [3] |
| Density | 2.342 ± 0.06 g/cm³ (Predicted) | [3] |
The presence of three different halogen substituents on the benzene ring—bromine, fluorine, and iodine—imparts a unique electronic and steric profile to the molecule. The strong electron-withdrawing nature of the fluorine atoms enhances the thermal stability of the benzene ring.[4][5] However, the carbon-iodine and carbon-bromine bonds are weaker and more susceptible to cleavage under certain conditions, representing the primary loci for potential degradation.[6]
Recommended Storage Conditions: The "Why" Behind the "How"
Generic storage advice is often insufficient. For a compound of this nature, a multi-faceted approach to storage is essential, addressing temperature, atmosphere, light, and chemical environment.
Temperature: The Gatekeeper of Reactivity
For optimal long-term stability, This compound should be stored in a cool environment, ideally between 2°C and 8°C. This temperature range is crucial for several reasons:
-
Minimizing Thermal Decomposition: While the fluorinated benzene core is robust, elevated temperatures can provide the activation energy needed to initiate the cleavage of the weaker C-I and C-Br bonds, leading to the formation of impurities.
-
Slowing Kinetic Processes: All chemical reactions, including degradation pathways, are kinetically controlled. Refrigeration slows down the rate of these unwanted reactions, preserving the compound's purity over time.
While some sources may suggest room temperature storage, this is generally acceptable only for short periods.[3] For long-term storage, particularly for material intended for cGMP (current Good Manufacturing Practice) applications or as a reference standard, refrigerated conditions are non-negotiable.
Atmosphere: Controlling the Unseen Reactants
The atmosphere in which this compound is stored is a critical, yet often overlooked, factor.
-
Inert Atmosphere: The container should be flushed with an inert gas, such as argon or nitrogen, before sealing. This displaces atmospheric oxygen and moisture, which can participate in oxidative and hydrolytic degradation pathways.
-
Dry Conditions: The compound should be stored in a desiccated environment. Halogenated aromatic compounds can be susceptible to hydrolysis, especially in the presence of trace impurities that can catalyze the reaction.[7]
The following diagram illustrates the decision-making process for creating the optimal storage atmosphere:
Caption: Decision workflow for establishing the ideal storage atmosphere.
Light: A Catalyst for Degradation
Light, particularly in the ultraviolet (UV) spectrum, can promote the homolytic cleavage of carbon-halogen bonds, generating free radicals. These highly reactive species can then initiate chain reactions, leading to a variety of degradation products. Therefore, it is imperative to store this compound in a light-protected environment. This can be achieved by using amber glass vials or by storing clear containers in a dark cabinet or box.
Potential Degradation Pathways and Incompatible Materials
A proactive approach to stability involves understanding and mitigating potential degradation pathways. For this compound, the primary concerns are dehalogenation and reactions with incompatible materials.
Dehalogenation
The most probable degradation pathway is the loss of iodine or bromine. This can occur via several mechanisms:
-
Photolytic Cleavage: As mentioned, UV light can induce the formation of an aryl radical, which can then abstract a hydrogen atom from a solvent or other source to form 2,6-difluorobromobenzene or 2,6-difluoroiodobenzene.
-
Reductive Dehalogenation: The presence of reducing agents or certain metals can facilitate the removal of the halogen substituents.
The following diagram illustrates a simplified potential degradation pathway:
Caption: A simplified schematic of potential dehalogenation pathways.
Incompatible Materials
To prevent unforeseen reactions, this compound should be stored away from the following classes of compounds:
-
Strong Oxidizing Agents: These can react with the aromatic ring or the halogen substituents.
-
Strong Reducing Agents: Can promote dehalogenation.
-
Strong Bases: May facilitate elimination or substitution reactions, although the highly substituted ring is somewhat deactivated.
-
Alkali Metals and Finely Divided Metals: Can react vigorously with halogenated compounds.[8][9]
It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Experimental Protocol: Long-Term Stability Assessment
To empirically determine the long-term stability of a batch of this compound under specific storage conditions, a formal stability study should be conducted. This is particularly important for materials used in regulated industries.
Objective: To assess the purity and degradation profile of this compound over an extended period under recommended storage conditions.
Materials:
-
This compound (test sample)
-
Amber glass vials with PTFE-lined caps
-
Argon or Nitrogen gas
-
Refrigerator (2-8°C)
-
Desiccator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate solvents (e.g., acetonitrile, hexane)
Methodology:
-
Initial Analysis (T=0):
-
Perform a comprehensive analysis of the initial batch of this compound.
-
Determine the initial purity using HPLC and/or GC.
-
Characterize any existing impurities.
-
Record the visual appearance of the material.
-
-
Sample Preparation for Storage:
-
Aliquot the material into a sufficient number of amber glass vials to allow for testing at each time point without disturbing the remaining samples.
-
Flush the headspace of each vial with argon or nitrogen for 1-2 minutes.
-
Securely seal each vial with a PTFE-lined cap.
-
-
Storage:
-
Place the sealed vials in a desiccator.
-
Store the desiccator in a refrigerator maintained at 2-8°C.
-
-
Time-Point Testing:
-
At predetermined intervals (e.g., 3, 6, 9, 12, 18, 24 months), remove one vial from storage.[1][10]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Perform the same set of analyses as in the initial assessment (purity by HPLC/GC, visual appearance).
-
Quantify any new impurity peaks and compare them to the initial profile.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time.
-
Identify and, if possible, characterize any significant degradation products.
-
Establish a shelf-life or re-test period based on the acceptable level of degradation for the intended application.
-
Conclusion: A Commitment to Quality
The stability of this compound is not a matter of chance but a result of deliberate and informed storage practices. By understanding its physicochemical properties and potential degradation pathways, researchers and drug development professionals can implement a robust storage strategy that safeguards the integrity of this critical chemical intermediate. Adherence to the principles of cool, dark, dry, and inert storage conditions, coupled with empirical stability testing, will ensure the reliability and consistency of this versatile building block in the pursuit of scientific innovation.
References
- Creative Biolabs. (n.d.). Long-Term Stability Assessment Service.
- European Medicines Agency (EMA). (2023, July 13). Stability testing of existing active substances and related finished products.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Q1A(R2) Guideline.
- University of Cambridge, Department of Engineering Health & Safety. (n.d.). Incompatible chemicals.
- Al-karmalawy, M. A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1333.
- IJCRT.org. (n.d.). Designing Benzene Derivatives With Improved Thermal Stability.
- CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
- University of California. (n.d.). Examples of Incompatible Chemicals.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Toxicological Profile for Dinitrobenzenes.
- Utah State University, Office of Research Environmental Health and Safety. (n.d.). Incompatible Chemicals.
- Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications.
- National Council of Educational Research and Training (NCERT). (n.d.). Haloalkanes and Haloarenes.
- den Besten, C., et al. (1995). Biotransformation and toxicity of halogenated benzenes. Archives of Toxicology, 69(6), 357-368.
- Zhang, L., et al. (2025, August 7). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality.
Sources
- 1. database.ich.org [database.ich.org]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. longdom.org [longdom.org]
- 6. ncert.nic.in [ncert.nic.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. ema.europa.eu [ema.europa.eu]
Methodological & Application
Synthesis of 4-Bromo-2,6-difluoroiodobenzene: An Application Note and Detailed Protocol
Introduction: The Strategic Importance of 4-Bromo-2,6-difluoroiodobenzene in Modern Chemistry
This compound is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring three different halogen atoms on a benzene ring, allows for selective and sequential chemical modifications. The differential reactivity of the iodine, bromine, and fluorine atoms, particularly in metal-catalyzed cross-coupling reactions, provides chemists with a powerful tool to construct complex molecular architectures with high precision.[1] The presence of fluorine atoms can enhance crucial properties of the final products, such as metabolic stability and lipophilicity, making this compound particularly valuable in the development of novel pharmaceuticals.[1] This application note provides a comprehensive guide to the synthesis of this compound, detailing a reliable protocol, the underlying chemical principles, and essential safety considerations.
Synthetic Strategy: A Sandmeyer Approach
The most logical and widely employed strategy for the synthesis of this compound involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides.[2] This approach begins with the readily available starting material, 4-bromo-2,6-difluoroaniline. The synthesis proceeds in two key steps:
-
Diazotization: The primary aromatic amine group of 4-bromo-2,6-difluoroaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.
-
Iodination: The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to replace the diazonium group with an iodine atom, yielding the desired this compound.
This method is highly effective for the regioselective introduction of iodine onto the aromatic ring.
Reaction Scheme:
Caption: Synthetic route to this compound.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 4-Bromo-2,6-difluoroaniline
A common method for the synthesis of 4-Bromo-2,6-difluoroaniline involves the direct bromination of 2,6-difluoroaniline.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Difluoroaniline | 129.11 | 101.5 g | 0.79 |
| Bromine | 159.81 | 127.0 g | 0.79 |
| Glacial Acetic Acid | 60.05 | 750 mL | - |
| Sodium Thiosulfate | 158.11 | 50 g | - |
| Sodium Acetate | 82.03 | 125 g | - |
| Diethyl Ether | 74.12 | As needed | - |
| Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, dissolve 101.5 g (0.79 mol) of 2,6-difluoroaniline in 550 mL of glacial acetic acid in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of 127.0 g (0.79 mol) of bromine in 200 mL of glacial acetic acid and add it to the dropping funnel.
-
Slowly add the bromine solution dropwise to the stirred solution of 2,6-difluoroaniline, ensuring the temperature of the reaction mixture is maintained below 25 °C. An ice bath may be necessary for cooling.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
To quench the excess bromine, add 50 g of sodium thiosulfate, followed by 125 g of sodium acetate and 700 mL of water.
-
Cool the mixture in a refrigerator overnight to facilitate the precipitation of the product.
-
Filter the resulting solid and dissolve it in diethyl ether.
-
Wash the ether phase sequentially with water and 10% sodium hydroxide solution, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a pale yellow solid.
-
For further purification, the crude product can be steam distilled to obtain a colorless solid of 4-Bromo-2,6-difluoroaniline.[3]
Part 2: Synthesis of this compound
This protocol details the diazotization of 4-bromo-2,6-difluoroaniline followed by iodination.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Bromo-2,6-difluoroaniline | 208.00 | 20.8 g | 0.1 |
| Concentrated Sulfuric Acid | 98.08 | 15 mL | - |
| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |
| Potassium Iodide | 166.00 | 18.3 g | 0.11 |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 15 mL of concentrated sulfuric acid to 50 mL of water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add 20.8 g (0.1 mol) of 4-bromo-2,6-difluoroaniline to the cold acid solution with vigorous stirring.
-
Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water and add it to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
Prepare a solution of 18.3 g (0.11 mol) of potassium iodide in 30 mL of water.
-
Slowly add the potassium iodide solution to the diazonium salt solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₂BrF₂I |
| Molecular Weight | 318.89 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 40-41 °C |
Expected NMR Data (Predicted):
-
¹H NMR (CDCl₃): The spectrum is expected to show a triplet in the aromatic region, corresponding to the two equivalent aromatic protons.
-
¹³C NMR (CDCl₃): The spectrum will show signals corresponding to the six carbon atoms of the benzene ring. The carbon atoms attached to the halogen atoms will exhibit characteristic chemical shifts and coupling with fluorine.
Safety and Handling
Diazonium salts are notoriously unstable and can be explosive, especially when dry. Therefore, it is imperative to adhere to the following safety precautions:
-
Temperature Control: The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.
-
In Situ Use: Diazonium salts should be generated and used immediately in the subsequent reaction without isolation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Quenching: Any unreacted diazonium salt should be quenched before work-up and disposal.
Conclusion
The synthesis of this compound via the Sandmeyer reaction of 4-bromo-2,6-difluoroaniline is a reliable and efficient method. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can successfully prepare this valuable building block for their endeavors in drug discovery and materials science. The unique combination of reactive sites on this molecule opens up a wide array of possibilities for the synthesis of novel and complex chemical entities.
References
- Synthesis routes of 4-Bromo-2,6-difluoroaniline. Benchchem.
- Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem.com.
- Sandmeyer Reaction. Organic Chemistry Portal.
- This compound. Manchester Organics.
- A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC - NIH.
- 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene|BLD Pharm.
- A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.
- The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD.
- The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
- 4. 13C NMR Spectroscopy. Thieme.
- This compound Cas No.160976-02-3. Henan Allgreen Chemical Co., Ltd.
- This compound. ChemicalBook.
- 1 - Supporting Inform
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- (PDF) Reduction of Bromo- and Iodo-2,6-bis(diphenylphosphanylmethyl)benzene with Magnesium and Calcium.
- Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions | Request PDF.
- ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. | Request PDF.
- Process for the preparation of 1-bromo-3,5-difluorobenzene.
- REACTIONS OF DIAZONIUM SALTS - 1. Replacement of nitrogen. University of Calgary.
Sources
Application Notes and Protocols for 4-Bromo-2,6-difluoroiodobenzene in Selective Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic introduction of fluorine atoms into molecular scaffolds is a paramount objective. Fluorination can dramatically enhance critical properties such as metabolic stability, lipophilicity, and binding affinity. 4-Bromo-2,6-difluoroiodobenzene stands out as a trifunctionalized building block of immense value, offering multiple, orthogonally reactive sites for chemical modification.[1] Its structure, featuring iodo, bromo, and fluoro groups, allows for a programmed, sequential approach to the construction of complex, highly functionalized aromatic systems.
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energies follow a well-established trend: C–I < C–Br < C–Cl < C–F.[2] This inherent hierarchy allows for the selective activation of the C–I bond under milder conditions, leaving the more robust C–Br bond available for a subsequent, distinct coupling event. This application note provides detailed protocols and technical insights for leveraging this selective reactivity in three of the most powerful cross-coupling transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Principle of Selective Reactivity
The success of sequential cross-coupling on polyhalogenated arenes hinges on the chemoselective activation of one carbon-halogen bond over another. The first step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a Pd(0) complex.[3] The rate of this step is highly dependent on the carbon-halogen bond strength. The weaker C-I bond (approx. 278 kJ/mol) undergoes oxidative addition much more readily than the stronger C-Br bond (approx. 336 kJ/mol). By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature), one can achieve high yields for the functionalization of the iodo-position while preserving the bromo-position for a second, different coupling reaction.
Caption: Reactivity hierarchy of C-X bonds in Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. For this compound, a selective Suzuki coupling at the C-I position can be achieved with high fidelity. The choice of a palladium catalyst and a suitable base is critical. Catalysts like Pd(PPh₃)₄ are effective, and bases such as K₂CO₃ or Cs₂CO₃ in a mixed aqueous solvent system facilitate the crucial transmetalation step.[1][2]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To synthesize 4-bromo-2,6-difluoro-1,1'-biphenyl by selectively coupling phenylboronic acid at the iodo-position.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a solvent mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under the inert atmosphere and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary Table: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 80-90 |
Yields are estimates based on analogous reactions and may vary.[1][2]
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction enables the formation of C(sp²)-C(sp) bonds, creating valuable arylalkyne structures. This reaction typically employs a dual catalyst system of palladium and copper(I).[4][5] The C-I bond of this compound is highly susceptible to this transformation, allowing for selective alkynylation. Copper-free conditions have also been developed, often requiring more specialized ligands but offering advantages in certain contexts.[6]
Protocol 2: Selective Sonogashira Coupling at the C-I Position
Objective: To synthesize 4-bromo-2,6-difluoro-1-(phenylethynyl)benzene via a selective, copper-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene or THF (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add triethylamine (2.5 mmol, 2.5 equiv) followed by phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 6-20 hours. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if starting materials persist.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Data Summary Table: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | RT | >90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | >90 |
| 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Cu-free) | TMP | DMSO | RT | 85-95 |
Yields are estimates based on analogous reactions.[5][6] TMP = 2,2,6,6-Tetramethylpiperidine.
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[3][7] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. For substrates like this compound, the reaction can be directed to the C-I bond first, though C-Br amination is very common and efficient. To ensure selectivity for the C-I bond, milder conditions and shorter reaction times are advisable. For robust amination at the C-Br bond (after the C-I position has been functionalized), modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential to facilitate the challenging oxidative addition of the C-Br bond.[8]
Protocol 3: Buchwald-Hartwig Amination at the C-Br Position (Post C-I Functionalization)
Objective: To couple morpholine with a 4-substituted-1-bromo-2,6-difluorobenzene derivative.
Materials:
-
4-Aryl/alkynyl-1-bromo-2,6-difluorobenzene (from Protocol 1 or 2)
-
Morpholine
-
Palladium(II) Acetate [Pd(OAc)₂] or a suitable precatalyst
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or Dioxane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
Add the 4-substituted-1-bromo-2,6-difluorobenzene substrate (1.0 mmol, 1.0 equiv).
-
Add morpholine (1.2 mmol, 1.2 equiv).
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) in one portion.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary Table: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd(OAc)₂ (2) / XPhos (4) | NaOtBu | Toluene | 100 | >85 |
| Aniline | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 80-90 |
| n-Hexylamine | Pd(OAc)₂ (2) / BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | >80 |
Yields are estimates based on established methods for aryl bromides.[7][9]
Conclusion and Future Directions
This compound is a powerful and versatile reagent for the modular construction of complex molecules. The predictable and highly selective nature of its cross-coupling reactions, governed by the differential C-I versus C-Br bond reactivity, provides chemists with a reliable platform for sequential functionalization. The protocols outlined herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers. By first reacting at the iodo-position under mild conditions, followed by a second coupling at the more resilient bromo-position, a diverse array of di-substituted difluorobenzene derivatives can be accessed efficiently. This strategy is invaluable for building libraries of compounds in drug discovery and for creating novel, high-performance organic materials.
References
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. [Link]
- Chemistry LibreTexts. (2023).
- Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. [Link]
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Langer, P., et al. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Chemistry – An Asian Journal. [Link]
- Royal Society of Chemistry. (2019). para-Selective C–H bond functionalization of iodobenzenes.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Al-Zoubi, R. M., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Al-Jäschke, A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. [Link]
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Liu, Z.-S., et al. (2019). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Organic & Biomolecular Chemistry. [Link]
- Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. Accounts of Chemical Research. [Link]
- Pinto, D. C. G. A., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
- Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. [Link]
- Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Brazilian Chemical Society. [Link]
- Langer, P., et al. (2011). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. Chemistry - A European Journal. [Link]
- Ayub, K., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Langer, P., et al. (2010). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Synlett. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes: Chemoselective Suzuki-Miyaura Coupling with 4-Bromo-2,6-difluoroiodobenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemoselective Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2,6-difluoroiodobenzene. This substrate presents a unique opportunity for selective C-C bond formation due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. By carefully selecting the palladium catalyst and reaction conditions, the more labile C-I bond can be selectively functionalized, leaving the C-Br bond intact for subsequent transformations. This methodology is of significant interest to researchers in medicinal chemistry and materials science for the streamlined synthesis of complex, poly-functionalized aromatic compounds. We will delve into the mechanistic basis for this selectivity, provide a robust, step-by-step protocol for a model reaction, discuss key experimental parameters, and offer troubleshooting guidance.
The Strategic Advantage of this compound
The structure of this compound is strategically designed for sequential, site-selective cross-coupling reactions. The key to its utility lies in the disparity of the carbon-halogen bond dissociation energies. The general reactivity trend for aryl halides in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle is C–I > C–Br > C–Cl > C–F.[1] This inherent difference allows a palladium(0) catalyst to selectively insert into the weaker C-I bond under controlled conditions, while the stronger C-Br bond remains unreacted.
The presence of two ortho-fluorine atoms further influences the substrate's reactivity. These electron-withdrawing groups activate the aromatic ring towards oxidative addition.[2] The resulting selectively-coupled products, such as 4-bromo-2,6-difluoro-1,1'-biphenyl derivatives, are valuable intermediates.[3] The remaining bromine atom serves as a handle for a second, different cross-coupling reaction, enabling the efficient construction of complex, unsymmetrically substituted biaryl and heteroaryl structures. Such motifs are prevalent in pharmaceuticals and advanced materials.[4][5][6]
Mechanistic Insights: The Basis for Chemoselectivity
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] The chemoselectivity observed with this compound is determined in the initial, often rate-limiting, oxidative addition step.[9][10][11]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, this step occurs preferentially at the iodo-position.[1]
-
Transmetalation: The organopalladium(II) halide complex formed in the first step reacts with an organoboron reagent (activated by a base). The organic group from the boron compound displaces the halide on the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equiv. |
| This compound | 364.90 | 365 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 36.6 | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous) | - | 10 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (365 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol). [12]2. Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [13]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe. The solvent should be degassed prior to use by bubbling with inert gas for at least 15-20 minutes. [12][14]5. Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting iodo-compound is consumed (typically 8-16 hours). [13]7. Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-2,6-difluoro-1,1'-biphenyl. [14]
Discussion of Key Experimental Parameters
Achieving high yield and selectivity in this reaction depends on the careful selection of several key parameters.
-
Catalyst and Ligand: The choice of palladium catalyst and its associated ligand is critical. Catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used. [14]The dppf ligand in Pd(dppf)Cl₂ is a bulky, electron-rich phosphine that promotes the oxidative addition and subsequent steps of the catalytic cycle while maintaining catalyst stability. [15]For more challenging substrates, highly active catalysts based on N-heterocyclic carbene (NHC) ligands or bulky biarylphosphine ligands (e.g., XPhos) may be beneficial. [15]* Base: A base is required to activate the boronic acid for the transmetalation step. [7]Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are most common. [13]Cesium carbonate (Cs₂CO₃) is often used for its high solubility in the reaction medium and its ability to facilitate the transmetalation step, often leading to higher yields.
-
Solvent System: A mixture of an organic solvent and water is typically employed. [13][14]Solvents like 1,4-dioxane, toluene, or DMF are common organic phases. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. The entire solvent system must be thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst.
-
Temperature: Temperature control is paramount for selectivity. While higher temperatures can increase the reaction rate, they may also provide sufficient energy to overcome the activation barrier for the oxidative addition into the C-Br bond, leading to a loss of selectivity and the formation of di-substituted byproducts. A temperature range of 80-100 °C is a good starting point for balancing reactivity and selectivity. [13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing of all solvents.3. Switch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃). |
| Poor Selectivity (Di-coupling observed) | 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Highly active catalyst system. | 1. Lower the reaction temperature by 10-20 °C.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Switch to a less reactive catalyst (e.g., from an NHC-Pd system to Pd(PPh₃)₄). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient transmetalation step. | 1. Improve inert atmosphere techniques and solvent degassing.2. Increase the amount of base or switch to a more effective base. |
| Protodeboronation (Boronic acid decomposes) | 1. Prolonged heating.2. Presence of excess water or acid. | 1. Use a boronate ester (e.g., pinacol ester) which is more stable.2. Ensure anhydrous organic solvent and use the recommended amount of base. |
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound offers a powerful and efficient strategy for the synthesis of mono-arylated bromo-difluoroaryl intermediates. The predictable reactivity difference between the C-I and C-Br bonds, governed by the principles of oxidative addition, allows for precise, site-selective functionalization. The protocol and guidelines presented here provide a robust framework for researchers and drug development professionals to leverage this versatile building block in the creation of novel and complex molecular architectures.
References
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ResearchGate. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
- University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: 4-Bromo-2,6-difluorophenol as a Key Pharmaceutical Intermediate.
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ACS Publications. (n.d.). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (n.d.). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- ResearchGate. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). Chemoselective Suzuki-Miyaura reactions of 4-bromo-3- O -triflyl-estrone. Synthesis and atropisomerism of arylated estrones.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC.
- Pharmaffiliates. (n.d.). N-(4-Bromo-2,6-difluorophenyl)-N'-isopropylacetimidamide.
- ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone.
- Royal Society of Chemistry. (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.
- MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.
- BenchChem. (2025). Application of 2-(2,4-Difluorophenyl)morpholine in Medicinal Chemistry: A Focus on Neurokinin-1 Receptor Antagonism.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling of 4-Bromo-2,6-difluoroiodobenzene
Abstract
This comprehensive guide provides detailed application notes and protocols for the Stille cross-coupling reaction of 4-Bromo-2,6-difluoroiodobenzene. This polyhalogenated aromatic compound presents unique challenges and opportunities for selective C-C bond formation, a critical transformation in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document offers an in-depth exploration of the reaction mechanism, highlights the chemoselectivity dictated by the differential reactivity of the carbon-halogen bonds, and provides experimentally grounded protocols. Furthermore, it includes strategies for reaction optimization, safety protocols for handling organotin reagents, and data presentation to aid researchers, scientists, and drug development professionals in the successful application of this powerful synthetic tool.
Introduction: The Strategic Value of Stille Coupling
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic electrophile, typically an organohalide or triflate.[1][2][3] Its broad functional group tolerance, the stability of organostannanes to air and moisture, and the generally mild reaction conditions have cemented its utility in the synthesis of complex natural products and functional materials.[4][5][6]
The general catalytic cycle, a fundamental concept in palladium-catalyzed cross-coupling reactions, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
The Catalytic Cycle of Stille Coupling
Br-C6H2F2-I + Ph-Sn(Bu)3 --[Pd(PPh3)4]--> Br-C6H2F2-Ph
Caption: A general workflow for performing a Stille coupling reaction.
Safety and Waste Disposal
Extreme caution must be exercised when handling organotin compounds.
-
Toxicity: Organotin compounds are highly toxic by ingestion, inhalation, and skin absorption. [7][8]They can affect the central nervous system, and their toxicity varies with the number and nature of the alkyl or aryl groups attached to the tin atom. [7]* Handling: All manipulations should be performed in a certified chemical fume hood. [9]Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. [7]Do not use combustible materials like paper towels to clean up spills.
-
Waste Disposal: All organotin-containing waste, including residual reagents, contaminated solvents, and purification materials (e.g., silica gel), must be disposed of as hazardous waste according to institutional and local regulations. [10]
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]
- OpenOChem. Stille Coupling. OpenOChem Learn. [Link]
- Casanova, J.; Casanova, R.; Espinet, P.; Etxebarria, J.; Garcia-Laka, V. Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 1997, 119(1), 1-10. [Link]
- Chemistry LibreTexts. Stille Coupling. Chemistry LibreTexts. [Link]
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. [Link]
- Ye, R.; Li, J.; Liu, W.; Liu, C.; He, W.; Li, J. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 2011, 76(20), 8344-8349. [Link]
- ResearchGate. Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes.
- Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. CDC Stacks. [Link]
- National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2021, 121(17), 10730-10776. [Link]
- eScholarship. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. University of California. [Link]
- MDPI. Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. [Link]
- Verkade, J. G.; Urgaonkar, S.; Su, W.; McLaughlin, P. A. Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 2004, 126(51), 16433-16444. [Link]
- Hartwig, J. F. The Stille Reaction, 38 Years Later.
- ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Herzon, S. B.; O'Brien, E. M. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 2013, 5(7), 607-612. [Link]
- ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
- ResearchGate. Optimization of the Stille coupling.
- Myers, A. G. The Stille Reaction. Chem 115. [Link]
- SynArchive. Stille Coupling. SynArchive. [Link]
- Maleczka, R. E.; Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 2001, 3(25), 4173-4176. [Link]
- Bao, Z.; Chan, K. L.; Yu, X. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- The Organic Chemistry Tutor. Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction. YouTube. [Link]
- The Royal Society of Chemistry. Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. The Royal Society of Chemistry. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. fishersci.fr [fishersci.fr]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Bromo-2,6-difluoroiodobenzene
Introduction: The Strategic Value of 4-Bromo-2,6-difluoroiodobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science R&D, the strategic selection of building blocks is paramount to efficiency and innovation. This compound (CAS: 160976-02-3) has emerged as a highly valuable intermediate, engineered for selective, sequential functionalization.[1][2] Its utility stems from the presence of three distinct halogen atoms on a fluorinated phenyl ring. The fluorine atoms themselves are critical design elements, often introduced to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1]
However, the primary synthetic advantage of this molecule lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The well-established reactivity trend for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl.[3][4] This predictable hierarchy allows for the chemoselective functionalization of the C-I bond under mild conditions, while leaving the more robust C-Br bond intact for subsequent transformations. This guide provides an in-depth analysis of the mechanistic principles and detailed protocols for leveraging this reactivity in key palladium-catalyzed reactions.
Part 1: The Mechanistic Cornerstone: Chemoselective Oxidative Addition
The success of any palladium-catalyzed cross-coupling hinges on the initial oxidative addition step, where the Pd(0) catalyst inserts into a carbon-halogen bond.[4][5] This step is typically the rate- and selectivity-determining phase of the catalytic cycle.[6][7] The significant difference in bond dissociation energies between the C-I bond (~278 kJ/mol) and the C-Br bond (~336 kJ/mol) is the primary driver of selectivity. The weaker C-I bond presents a lower activation energy barrier for oxidative addition, enabling the reaction to proceed at this site with high fidelity under carefully controlled conditions.
Two primary mechanisms are considered for oxidative addition: a three-centered concerted pathway and a more polar SNAr-like nucleophilic displacement pathway.[6][7] While the specific mechanism can be influenced by the ligand, substrate, and coordination number of the palladium complex, the inherent weakness of the C-I bond ensures its preferential cleavage over the C-Br bond across most catalytic systems.[3][6][7]
Caption: Chemoselective oxidative addition at the C-I bond.
Part 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from aryl halides and boronic acids or their esters.[8][9][10] When applied to this compound, it allows for the selective installation of an aryl or vinyl group at the C1 position.
Catalytic Cycle: Suzuki-Miyaura Reaction
The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to Pd(0), (2) Transmetalation , where the organic moiety from the boron reagent is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To synthesize 4-bromo-2,6-difluoro-1,1'-biphenyl by selectively coupling phenylboronic acid at the C-I position of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add phenylboronic acid (1.2 mmol, 1.2 eq) and potassium carbonate (3.0 mmol, 3.0 eq).
-
Add the catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
| Parameter | Condition | Rationale (The "Why") |
| Catalyst | Pd(dppf)Cl₂ | dppf is a robust ligand that promotes efficient reductive elimination and is stable under the reaction conditions. |
| Base | K₂CO₃ | Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8] |
| Solvent | Dioxane/Water | The aqueous mixture ensures solubility of both the organic substrate and the inorganic base, facilitating the reaction. |
| Temperature | 80 °C | Provides sufficient energy to drive the catalytic cycle without promoting significant reaction at the C-Br bond. |
| Equivalents | 1.2 eq Boronic Acid | A slight excess ensures complete consumption of the starting aryl iodide. |
Part 3: Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[12][13] This reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt cocatalyst.[12][14]
Catalytic Cycle: Sonogashira Reaction
The process involves two interconnected cycles. In the Palladium Cycle , oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide. The Copper Cycle involves the base-mediated deprotonation of the terminal alkyne and formation of the key copper(I) acetylide intermediate, which then participates in the transmetalation step.[12][14]
Caption: The dual catalytic cycles of the Sonogashira reaction.
Protocol: Selective Sonogashira Coupling at the C-I Position
Objective: To synthesize 1-(4-bromo-2,6-difluorophenyl)-2-phenylethyne via selective coupling of phenylacetylene at the C-I position.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove amine salts, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexanes) to obtain the desired alkynylated product.
| Parameter | Condition | Rationale (The "Why") |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic dual-catalyst system. Pd facilitates the main cycle while CuI generates the reactive copper acetylide.[15][16] |
| Base | Triethylamine (Et₃N) | Acts as both the base to deprotonate the alkyne and as a solvent. Its basicity is sufficient for terminal alkynes. |
| Solvent | Toluene | A non-polar solvent that works well for this reaction, ensuring solubility of the starting materials and intermediates. |
| Temperature | Room Temperature | The high reactivity of the C-I bond allows this reaction to proceed efficiently under very mild conditions, maximizing selectivity. |
Part 4: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[17][18][19] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.
Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
Objective: To synthesize N-(4-bromo-2,6-difluorophenyl)aniline from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a glovebox or a flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol, 1.0 eq) and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Add the pre-formed catalyst solution to the substrate mixture via cannula.
-
Add aniline (1.2 mmol, 1.2 eq) via syringe.
-
Stir the reaction mixture at 100 °C for 12-18 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
| Parameter | Condition | Rationale (The "Why") |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a bulky, electron-rich ligand with a wide bite angle, which is known to facilitate the crucial C-N reductive elimination step.[20] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.[20] |
| Solvent | Toluene | A standard, inert solvent for Buchwald-Hartwig aminations. |
| Temperature | 100 °C | Higher temperatures are often required for C-N bond formation compared to C-C couplings. |
Part 5: The Power of Sequential Functionalization
The primary value of this compound is realized in multi-step synthesis. After the initial selective coupling at the C-I position, the resulting 4-bromo-2,6-difluoroaryl product becomes the substrate for a second cross-coupling reaction. This allows for the controlled, orthogonal introduction of two different functional groups onto the same aromatic core. The second coupling at the C-Br bond typically requires more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) than the first.
Caption: Workflow for sequential cross-coupling reactions.
This strategy minimizes the formation of symmetrical byproducts and provides a highly convergent and efficient route to complex, unsymmetrically substituted aromatic compounds, which are of high interest in drug discovery and materials science.
References
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ACS Publications. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- NIH. (n.d.). Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I)
- RSC Publishing. (n.d.).
- UVIC. (2013).
- ResearchGate. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- PubMed Central. (n.d.).
- NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality.
- White Rose Research Online. (2021).
- ChemicalBook. (n.d.). This compound synthesis.
- Chemistry LibreTexts. (2023).
- ChemicalBook. (n.d.). This compound.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Heck reaction.
- Henan Allgreen Chemical Co., Ltd. (n.d.). This compound Cas No.160976-02-3.
- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ACS Publications. (n.d.).
- ChemRxiv. (n.d.).
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- NIH. (n.d.).
- NIH. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- MDPI. (n.d.).
- NIH. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2 (PPh 3 ) 2....
- YouTube. (2022). Suzuki Coupling Mechanism.
- NIH. (n.d.).
- Chemistry LibreTexts. (2020). 17.
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 160976-02-3 [chemicalbook.com]
- 3. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chemrxiv.org [chemrxiv.org]
Synthesis of bioactive molecules using 4-Bromo-2,6-difluoroiodobenzene
An Application Guide to the Strategic Synthesis of Bioactive Molecules Using 4-Bromo-2,6-difluoroiodobenzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Ortho-Difluoro Substitution and Orthogonal Halogenation
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The 2,6-difluorophenyl motif is particularly prized for its ability to confer a range of desirable pharmacokinetic and physicochemical properties, including enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1][2][3] this compound (CAS: 160976-02-3) emerges as a uniquely powerful building block for introducing this valuable moiety. Its primary strategic value lies in the differential reactivity of its two halogen atoms—iodine and bromine—in metal-catalyzed cross-coupling reactions.[4]
The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent metal center (typically palladium) than the carbon-bromine bond. This reactivity differential allows for selective and sequential functionalization, providing chemists with a precise "two-handle" system on a single aromatic ring. It enables the construction of complex, multi-substituted aromatic cores in a controlled, stepwise manner, streamlining synthetic pathways and minimizing the formation of undesired byproducts.[4] This guide provides an in-depth exploration of the key applications and protocols for leveraging this compound in the synthesis of advanced bioactive molecules.
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 160976-02-3 | [5][6] |
| Molecular Formula | C₆H₂BrF₂I | [5][6] |
| Molecular Weight | 318.89 g/mol | [5][6] |
| Appearance | White to light yellow crystals | [6] |
| Melting Point | 40-41°C | [6] |
| Storage | 2-8°C, Sealed in dry, Keep in dark place | [6] |
Core Synthetic Strategies: Sequential Cross-Coupling Reactions
The primary utility of this compound is realized through sequential palladium-catalyzed cross-coupling reactions. The workflow allows for the initial, selective reaction at the more labile C-I bond, followed by a second, distinct coupling reaction at the more robust C-Br bond.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a paramount tool for constructing carbon-carbon bonds, particularly in the synthesis of biaryl motifs common in pharmaceuticals like kinase inhibitors.[7][8] The reaction couples an organoboron compound (like a boronic acid) with an organic halide.[9][10] When using this compound, the reaction can be tuned to occur selectively at the C-I position by using mild conditions.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. The ligand's role is critical; bulky, electron-rich phosphines (e.g., XPhos, SPhos) stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[9]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[7][9]
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is often used to dissolve both the organic-soluble halide and the water-soluble inorganic base.[7]
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for work-up
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.[7]
-
Add the toluene/water solvent mixture.
-
Degas the resulting suspension by bubbling nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.[7]
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 4-bromo-2,6-difluoro-biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11][12] This reaction is fundamental in synthesizing precursors for kinase inhibitors and other complex molecular probes.[13] It typically employs a dual-catalyst system of palladium and copper(I).[11] As with the Suzuki reaction, careful control of conditions allows for selective coupling at the C-I bond.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and stable pre-catalyst.
-
Copper(I) Co-catalyst: Copper(I) salts (e.g., CuI) are crucial in the traditional Sonogashira cycle. The copper acetylide, formed in situ, is the species that undergoes transmetalation with the palladium complex. While copper-free protocols exist, the copper-catalyzed version is robust and widely used.[12][14][15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid byproduct and to facilitate the formation of the copper acetylide.[11]
-
Solvent: Anhydrous solvents like THF or DMF are typically used to prevent moisture from quenching reactive intermediates.
This protocol provides a general method for the selective alkynylation at the iodine position.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Add the terminal alkyne, followed by triethylamine.
-
To this solution, add the Pd(PPh₃)₂Cl₂ and CuI catalysts.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Application Case Study: Synthesis of a Kinase Inhibitor Scaffold
The 2,6-difluorophenyl group is a key structural feature in many Type II kinase inhibitors, where it often resides in the "DFG-out" pocket of the ATP-binding site.[16] Its properties can enhance potency and selectivity.[16][17] The following is a representative synthetic pathway to a core scaffold (a substituted pyrimidine) for a kinase inhibitor, demonstrating the power of sequential coupling with this compound.
Synthetic Strategy:
-
Step 1 (Sonogashira Coupling): The synthesis begins with a Sonogashira coupling of this compound with a suitable terminal alkyne (e.g., ethynylpyridine, a common motif in kinase inhibitors). The reaction is performed under standard conditions to selectively functionalize the C-I bond, leaving the C-Br bond intact.
-
Step 2 (Suzuki Coupling): The resulting 4-bromo-2,6-difluoro(alkynyl)benzene intermediate is then subjected to a Suzuki coupling. This second reaction utilizes a more robust catalyst system (e.g., Pd(dppf)Cl₂) and conditions to activate the less reactive C-Br bond. It is coupled with a boronic acid or ester derivative of a heterocyclic core, such as a pyrimidine or pyridine, which often serves as the "hinge-binding" region of the inhibitor.[17] This sequence yields a highly functionalized, non-symmetrical product that would be difficult to access via other methods.
This stepwise approach provides unparalleled control and flexibility, enabling the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
References
- The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSD9lHYHxhdQwd1jURlEDFO6fYcQNyghA-mD9kF0hA0G13E9Sdzgh80ZbDTyysChzuwwIRbbKDX6s4TwnA-_sBG_beuUfuZffmtEwWjx2pBvRKvWFB7J91mQ_SgBzNxUh-sf4PhZQluuVUnnY8O2T7wlSxA_Xfv2kuw5NpMdJv-8UbY4Klh8qEosTBlBd_qtuKrC4xZJRa9Ra9iBn_GkatF8dWGRpqW5QA9iWqjmdeqg9SOAFqTIT1YlKNP-QkMg==]
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIOJXZYTz8LQF5BibDu87HzG6fBldsuvQbkE-EDr-wLsZL1_pDicxVHEyvOa_eOnZDd-X1Wm-B1ZTLeZnEFxvxqPUoQnBfCe2ND7wNgO1MVltCzfLazD73aiceWGMswyKR3IBnWw==]
- Ullmann reaction. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5z7lb1bOP_vMdHSTJ4_-d8-cOcJ7iVb7k6pxeWki--FNr1Var50oqN-So2hzfMhWhsLWEYc7qLpZ4VqN1I0lC7jf_hf4KFmnwpCLYcTBsEMRNM25zrkgGNtYWypAEgSTvNwOZfZJrHBk=]
- Synthesis of[4][7][18]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Digital Commons @ USF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTuYxCPRZTd03g2xpzOY5wkojm8flecWZXRS7l660U0KcQxEKLzJmcSPKvSt4QxV_d4y5C0eDOx6lH1ne_VaJL6vus0vym0rlPhWvJqGfSNSvlV2QKMgG9vO0X3S8_5_IK0H0=]
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiI1RXyrUystkGmBuBn9hA0VXtnnPLxabcMJqrKcmUTenbbSWOuEAQOIhQwaRnrwm8WMCVNGCa9WCkUIYmXmv8VsiEQ-5uTHrqPFwovnjs6AvfECS8AZfPVpjR9Sq9LjOTNWQcWuV5_TXMNvAuQHHe2ih4Aic7YCFSekQJ0c7qEZ7hUy5ZUWI26NV5c666TTgmlYMUhOQp75ksOR6FGlxQU848]
- Ullmann Reaction. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcF_t9eH25pjMDh-hvmVgbVp91ic1KFRC-lim2BP0Gk3wT1Rw3lEnyS_lSGXrYBhwKcv6WWloy3s0i3Zxuyvw8UNbp2iXnwrZ94plZ28Pc8Y-TbfpDgpNllzYBr6GeY7x0yranm6R7Mq4HssYvgkt-QNrDiYQ0zQK-KC_dPHPQbzo=]
- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0YegJiJKPYknQy1C7Y7_TRVgjVSykOtzfiP4wMXf5xsvZTE10P6FVfTH0oia0ZiTB2jy7EioYOB53VaX7at98fr1LPr8RKkTQpVGGhZtlQoeQWDf6b_KZuddRSGgSK65imt7C]
- The role of fluorine in medicinal chemistry. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG55WKP27Ljj_yNmeAD4RcWyNUiPcwRG4w0ZBp93O4QqBUoFl9x4NIYqxjsecfVEeJe0lf0dJZjWqoq06ddFyMeLOPlrkffZKYgyn1MFKwmhuoJs334r3a8ccOLBcPIjVNeQUmG]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-kciVZBtJEtO1dZHNAGJLhFzFdfcLMcwPCHMzoPe70xBjOGt6BQurIPmuu_5WEwMbxLQz6FOeqbHtV59NNu2FhpLWMiMob6SYHC7Y6KsexK2ptKrx3kbu1hUQmGvqM_spexzz5rghuhJSAfU=]
- Ullmann Reaction. Thermo Fisher Scientific - US. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUy1ej8u7I8RzyGfieubKKOEPWFQehYNAAZQApIBPgrfknw3mdvHkjtDTf4Zpnld2tuFWmEnsbxOVgFvYKRiIjCSGhwuTBw1ViU3tf8te9vODEnsVsShN6snRnWG581yF6UU2vqOvgP7sSP7ysrqvp1cJVprf8dwMQPBc00otMuSYip-hwCLLZHRi5vsvL1jC0V_CgVk-QXl_IrdIh44-VBVkmxwM686noBoWfX8J178LQcVCmDt39tt1Afpr1fRV7VWMTKm_nbepzWqMxAk48_zu6CQ==]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoGYUJSNSoLUGdUIxHk8r3jUgy74QubbvFbQ6Xkz6anxcBAchuQKwXn9e81kzp3S1JgOjrpJPxEZsZ71h31_KarCOSHzN67vEYtqQtLMFIdq4trz8CfQPiDjY5V1SH6IBjHBj7SpVtmS5tD1yaFIyz1EyT_plx0-jx_sH3qeTlK-B2zgZA]
- This compound synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWVlALzPSmpXWhgLll0bWnSBYot7YtTaZ6SRVeqBXoMPkNT_PHdcxkaqpZP0dxnHkK327P7vTqCJ_FBIJhN_SdOAY2hDGjAtzYzN5aorPuGvp-JlXfqHAJlcfnulR0rF0j5imSr49jdhGvmGmL-BQQC1vsmusA6vzMqcL_ZS2B8018hKyh]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ia0GRDRB4SXznqL5hrSReGSDFyzzTsgMt93T5lDSEELvjPUtGmFBCrpEfHKQ00JzjXrU3vHLwfbNe-FAiBHeN7uT4x6vA-TSuO2sv52Lz_RiOSGizUebbGwyddLBu_mPLAXbINbB6O-yvkjh1zJY]
- Applications of Fluorine in Medicinal Chemistry. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL17mXJVUwLWWD0Rll6wvIUSnTd-nSdN2PbOYaVTjwyrKBE-m6RJj6Qrx5CCeDzJkc-TzUiMem-6sReRnUYBZrSFpnAeIUwbclMi3uwE7dZvSq2Y4chXtNBceY4vPlN8Zp-jsH]
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4ALKySIvqnU2MNPRc5OBJpFoqwAnkhVXW-NnFM3DbKgZEiFW9w0OaZfEFEYxLIh1UPvorn2lSk-hwpqUKXh9nqmRosz-qeYwXvH66BZXcR8dS300P_NrHIIm7wgHe-0CCXMc=]
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK0WWdQM8RI0HEt4KlGu91D5OH5ivJhcuLOj6-auBtqFhc9cD_0nFwvVlASH4_X296hgT_TvlfUZeKXcrC4OqEFdjTExR7gnU_4Kbi2gMdW75hXpo3qyvy5mHvyJUTn965nHd-GN3rrn8wVE4u7R5tQlvl-an2O6XJ]
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsFPORu6ExTk93eE0spCSkfH6nCZ8j0PzV2K_I1RoFrw03w6nX6mB14uEoOR6zZ3ectJ08L8YWHeL-HjFfQmWwoHySrukcaoCDyJlPLp2SoZq1ftjTwqbjh5QDszSMvnKXLWJnqdK5rKd0K9pgMCiyTiI6i8W9aCwTxDl8iPywIY4p4MI7lYMee0ATCW2stYHNF1Slk8jDKi4rW3KJhpqhQVFN9nrxI6fRxCVE_1Mx1ONMJmBEQ_74Hv8=]
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXTnzfeTTiVA8osHzktnFe9p7Zj4NZyqgs3wW_ONwdy-fyKJlgQx8xAW4OU-ms5nAkVu8n2ZqxV6RdHzLi-vB3l-S4b2QItS8DUdY-DAEM2YRtGc5IxPaGtlmtTN3oCVmgSN52DcXZ8UVNdhAyS4BR6hFe6qRFOPBddKIDDKKnCIUPe6EvugquRazQx3zYjopZuJ8Pd08ObtjG4K3Jg4IfJ1F7DzJv4YHs2MNAZxk3uj3ablx2_BZZxwZDk8Tm1gw1poqpcedxmiGjZrqYFrNw6qNR3AEI3pFSTvrqkjDsEw==]
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqq1CI6-qikHMloGc4VzEoXxTD_BCg2qz2BSHnSAVrYQkqTlDidh60725ynnIIBapnn9RuS7BIyYpLLuf5zmMqKpgLHLEWd6GHTS2u-U7g5I8ddumRhj37xdG99JeSZ8j4HF2N]
- The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECy4exqKb-8pTRyNqeYXma7WfbwQGnCxAZMQM-ceDdtRNrpzi8AVy3_ExHBwrccKW-Gm7fAOxYqjiEgDArQzhc2bCoOoUdFw5z8gMUtZi2werRDw1CTmVDQpIOT8ypdfOkADNAUtgI4-RUGgPVp8OjM-9oV9UbOV8=]
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwECHpWZZ-ZwPgPHscovhOhLS0hJAD5IPudaMUAOygC49ZNf-qhVy36-UMs-fPsx7J5fH3YTsuC3hTH0LIm-M8slfR3qJLwNpVMYl1ru9l5XJlxuVyJNqFnjU4iJnjmk2q8Hyhk7wYrNRTc0XqcARbzhkpKQDYb7Y3uTSOOwdcbeBD9jXsXgbNEpO5xK7D9x06FlrMXavqdNOqBDL5DnfIT2QNJT5ElJ2jK7CIbHSfPsYTiKZUt5AmHCZOaooAYOU=]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhxoVUBB1e9uHxoQcllECjQBKWR9bXkB1JYMvDmvvE0sJ0CjH9zr95f1BN1eBOlNMzYycF-FTjsL3PT4-3uydQsme6CCxBJ15Ku5f-CsvsFwJmduUcRXqZ8VebqcHoR7t1pH3AU0WsNu8yKNCwjDOlDLEyvRDrlpm_SRdZbskS2w==]
- Bromide conversions in C-C coupling reactions using... Download Table. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjZ0vFW9tuxNd_mex6VJoyGA9rYFCeCitdZxgXJIhtWfNYOCG_822BlQ-NGB3L1MAhvc0wdqaaasxMy_twSxEKELdC0a1-hjMj_6MnriWKIF5voRxH_m8djD17nO8qxOD4w16TwGSbx_V5RIjf5B5zenhbEUaeYYJf68GjWIe3a7MlnaQQn3L3qPKWfTrBL9Ij8VpdEObuwlgWh6LIBQiAN4QUuCLwuoZyDXv25hEfiEhty-Vyee55loc3K9RhqthFcmNeetCD]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcOW-9CGpCMTE966_u375_eoIO0xXFFM7w5fMlI14qK-x4I-eA9kU6LiACUjvNNjcKMOvRkBnjaDXGd6396TjmL466Pifkhn2uC6vj0sQDevgKpcCOmDU0enwzCVJs0jKH2sGXd1g=]
- 160976-02-3(this compound) Product Description. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH030FETP-XurN3PIBBLIwV7sBI2LPZEzClFCqp8fDAOHcu-bvTx94T4_IcWCjzq1Y2jFUhfRulKK7sJSmU7gOn3OOwdfASJAAJ0r1XnQHlzZQjkApdamVuv0lZ0oLHYB1LLNuF-9gIBgZLXJcbeoQqn1597ZLBsQa4h77ty3sx3D8=]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 160976-02-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2,6-difluoroiodobenzene in Modern Medicinal Chemistry
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic applications of 4-Bromo-2,6-difluoroiodobenzene (CAS: 160976-02-3) in medicinal chemistry. As a trifunctional scaffold, this reagent offers a distinct advantage in the synthesis of complex, highly functionalized aromatic systems. The core value of this building block lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions.[1] This inherent orthogonality allows for selective, sequential functionalization, streamlining synthetic pathways and enabling precise control over molecular architecture.[1] Furthermore, the presence of two fluorine atoms provides a direct route to introduce this critical element, known to significantly modulate key pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] This guide details the mechanistic rationale, provides field-tested experimental protocols for key transformations, and presents data to facilitate the efficient incorporation of this versatile building block into drug discovery programs.
Introduction: The Strategic Advantage of a Multi-Functionalized Scaffold
In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures in a minimal number of steps with high selectivity is a critical determinant of a program's success. This compound emerges as a reagent of significant strategic value due to three key structural features:
-
An Iodide Leaving Group: The C-I bond is the most reactive site for oxidative addition to a Palladium(0) catalyst, making it the primary handle for initial cross-coupling reactions.[3]
-
A Bromide Leaving Group: The C-Br bond is substantially less reactive than the C-I bond, providing a secondary handle for a subsequent, often orthogonal, cross-coupling reaction.[3]
-
Vicinal Fluorine Atoms: The two fluorine atoms ortho to the iodine exert a powerful electronic influence, modulating the reactivity of the aryl ring and, more importantly, imparting beneficial properties to the final target molecule.[1] Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism and to increase lipophilicity, which can improve cell permeability.[1]
This combination of features allows for a programmed, regioselective approach to synthesis, which is a cornerstone of modern drug development.
Caption: Differential reactivity and functional roles of the substituents.
Core Application: Sequential Cross-Coupling Reactions
The primary application of this compound is in sequential, regioselective cross-coupling reactions. This strategy allows for the controlled introduction of two different substituents onto the same aromatic ring. The workflow typically involves an initial, milder coupling at the highly reactive C-I position, followed by a second coupling under more forcing conditions at the C-Br position.
The Sonogashira and Suzuki-Miyaura reactions are cornerstones of this approach.[4][5][6] The Sonogashira coupling is ideal for installing alkyne functionalities, while the Suzuki-Miyaura coupling is a robust method for forming C-C bonds with a vast array of aryl and heteroaryl boronic acids.[4][7]
Caption: Workflow for sequential Sonogashira and Suzuki couplings.
Experimental Protocols
Protocol 3.1: Regioselective Sonogashira Coupling at the C-I Position
Objective: To selectively couple a terminal alkyne at the C-1 (iodine) position of this compound, leaving the C-4 (bromine) position intact for subsequent functionalization.
Causality: The Sonogashira reaction relies on two interconnected catalytic cycles.[3] The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a much faster rate of oxidative addition at this site.[3] Standard copper(I)-cocatalyzed conditions are typically sufficient to drive the reaction selectively at the iodide.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂ catalyst, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the 4-bromo-1-alkynyl-2,6-difluorobenzene product.
Protocol 3.2: Suzuki-Miyaura Coupling at the C-Br Position
Objective: To couple an arylboronic acid at the C-4 (bromine) position of the product from Protocol 3.1.
Causality: With the more reactive C-I site functionalized, the C-Br bond can now be activated for Suzuki-Miyaura coupling. This reaction typically requires more forcing conditions (higher temperature, stronger base, and a different catalyst system) compared to the initial Sonogashira coupling, which forms the basis of the selective sequential strategy.[4][6] Pd(PPh₃)₄ is a common and effective catalyst for this transformation.[4]
Materials:
-
4-Bromo-1-alkynyl-2,6-difluorobenzene (from Protocol 3.1) (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Aqueous Base Solution (e.g., 2M Potassium Carbonate, K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent System (e.g., Toluene, 1,4-Dioxane, or DMF)
Procedure:
-
To a dry round-bottom flask, add the bromo-alkyne substrate, the arylboronic acid, and the Pd(PPh₃)₄ catalyst.
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the organic solvent, followed by the aqueous base solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction typically requires 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylalkyne product.
Data Presentation: Illustrative Reaction Conditions
The success of a cross-coupling reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The following table provides an illustrative summary of conditions for the Suzuki-Miyaura coupling step, demonstrating potential variables for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Est. Yield (%)* |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 10 | 90-98 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | >95 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | Na₂CO₃ (2) | DMF/H₂O | 85 | 16 | 80-90 |
*Yields are illustrative and highly dependent on the specific substrates used. Optimization is recommended for each unique substrate combination.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting and optimizing reactions. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[7][9]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality.
- Benchchem. Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ChemicalBook. This compound.
- Benchchem. Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- Organic Chemistry Portal. Sonogashira Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. Sonogashira Coupling.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. nobelprize.org [nobelprize.org]
Application Notes & Protocols: 4-Bromo-2,6-difluoroiodobenzene as a Strategic Building Block for Pharmaceutical Synthesis
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the efficient construction of complex molecular architectures are paramount for the development of novel therapeutics.[1][2] 4-Bromo-2,6-difluoroiodobenzene (CAS: 160976-02-3) has emerged as a uniquely valuable building block, offering a powerful combination of features for pharmaceutical intermediate synthesis. Its tri-halogenated structure is distinguished by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling highly selective, sequential cross-coupling reactions.[3][4] This, combined with the ortho-difluoro substitution pattern known to favorably modulate physicochemical and pharmacokinetic properties, makes it an indispensable tool for drug discovery professionals.[1][5] These application notes provide a comprehensive guide to leveraging the synthetic versatility of this compound, complete with detailed, field-proven protocols for key transformations, mechanistic insights, and expert commentary.
Introduction: The Strategic Advantage of this compound
The value of this compound lies in the confluence of two key attributes: the predictable chemoselectivity of its halogen atoms and the inherent benefits of its fluorine substituents.
1.1. Differential Halogen Reactivity: A Handle for Sequential Synthesis
The primary utility of this reagent stems from the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably more labile and undergoes oxidative addition to a Pd(0) catalyst under much milder conditions than the more robust C-Br bond.[4][6] This predictable hierarchy allows for a two-step, site-selective functionalization strategy, providing a streamlined pathway to complex, unsymmetrical biaryl and aryl-alkyne scaffolds that are common in pharmacologically active molecules.[3][4]
1.2. The Role of the 2,6-Difluoro Motif in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance molecular properties.[7][8] The ortho-difluoro substitution pattern in this building block offers specific advantages:
-
Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, increasing the half-life of a drug.[9]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of adjacent functional groups, which can be used to tune receptor binding interactions and improve cell permeability.[5][8]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic or hydrogen bonding interactions within a protein binding pocket, increasing potency.[7]
-
Lipophilicity and Permeability: Strategic fluorination can alter a molecule's lipophilicity, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][10]
Physicochemical Data
| Property | Value |
| CAS Number | 160976-02-3 |
| Molecular Formula | C₆H₂BrF₂I |
| Molecular Weight | 346.89 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 69-73 °C |
General Workflow for Sequential Functionalization
The core strategy for using this compound is a sequential cross-coupling approach. The first reaction targets the highly reactive C-I bond, leaving the C-Br bond intact for a subsequent, distinct transformation. This enables the convergent synthesis of complex molecules from three separate fragments.
Caption: Sequential functionalization workflow for this compound.
Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, ideal for introducing alkynyl moieties.[11] This protocol selectively targets the C-I bond under copper-free or copper-co-catalyzed conditions.
3.1. Causality and Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the more labile C-I bond. The resulting Pd(II) complex then undergoes transmetalation with the copper(I)-acetylide (in the classic system) or directly reacts with the alkyne (in copper-free systems) followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. The C-Br bond remains untouched due to its higher bond dissociation energy and slower rate of oxidative addition.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
3.2. Step-by-Step Experimental Protocol
-
Safety Precaution: All operations should be performed in a well-ventilated fume hood. An inert atmosphere is crucial for catalyst stability and reaction success.
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Catalyst Loading: Under a positive flow of argon or nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and copper(I) iodide (CuI, 0.04 eq.).[4] Expert Note: For sensitive substrates, copper-free conditions using a more active catalyst system like [DTBNpP]Pd(crotyl)Cl may prevent alkyne homocoupling.[11]
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.) via syringe.[4] The mixture should be stirred to ensure dissolution.
-
Substrate Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-bromo-1-alkynyl-2,6-difluorobenzene product.[4]
Representative Data: Sonogashira Coupling
| Alkyne Substrate | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 25 | 4 | 92 |
| 1-Octyne | Pd(PPh₃)₄ / CuI | DIPEA / DMF | 50 | 6 | 88 |
| (Trimethylsilyl)acetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Dioxane | 60 | 8 | 95 |
Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron species with an organohalide.[12] This protocol achieves the selective formation of a biaryl linkage at the C-I position.
4.1. Causality and Mechanistic Insight
Similar to the Sonogashira coupling, the catalytic cycle is initiated by the selective oxidative addition of Pd(0) into the C-I bond. The critical next step is transmetalation, where a base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center.[13] Reductive elimination follows, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst for the next cycle. The choice of base and solvent is critical for efficient transmetalation.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
4.2. Step-by-Step Experimental Protocol
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[15]
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF) via syringe.[4] Expert Note: A two-phase system like Toluene/Water often facilitates the reaction by helping to dissolve both the organic and inorganic reagents.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq. or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, 0.02 eq.).
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Common side products to watch for include homo-coupling of the boronic acid and protodeboronation.[16]
-
Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 4-bromo-2,6-difluoro-biphenyl derivative.
Protocol 3: Subsequent Functionalization of the C-Br Position
Once the C-I position has been functionalized, the remaining C-Br bond can be targeted for a second cross-coupling reaction. This step typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to achieve oxidative addition at the less reactive C-Br bond.
5.1. Step-by-Step Experimental Protocol (Suzuki Example)
-
Setup: Following the general procedure for Suzuki coupling (Section 4.2), use the 4-bromo-1-R¹-2,6-difluorobenzene intermediate (1.0 eq.) and a second, different boronic acid (R²-B(OH)₂, 1.5 eq.).
-
Catalyst System: Employ a highly active catalyst system known for aryl bromide coupling. A combination of a palladium precatalyst (e.g., a Buchwald G3 precatalyst) and a bulky, electron-rich biarylphosphine ligand is often effective.[15]
-
Conditions: Increase the reaction temperature to 100-120 °C. A stronger base like K₃PO₄ may be required.
-
Monitoring and Work-up: Monitor the reaction carefully for the disappearance of the starting material. Work-up and purification are performed as described previously to yield the final unsymmetrical product.
Protocol 4: Ullmann C-N Coupling at the C-Br Position
The Ullmann condensation is a copper-catalyzed reaction ideal for forming C-N or C-O bonds.[17] It serves as a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination, especially for coupling with N-heterocycles.[18] This protocol is best applied to the more robust C-Br bond.
6.1. Step-by-Step Experimental Protocol
-
Setup: In a sealable reaction tube, combine the 4-bromo-1-R¹-2,6-difluorobenzene intermediate (1.0 eq.), the amine or N-heterocycle (1.5-2.0 eq.), a copper catalyst (e.g., CuI, 0.1 eq.), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).[17][18]
-
Solvent: Add a high-boiling polar solvent such as DMF, NMP, or DMSO.
-
Reaction: Seal the tube and heat the mixture to 120-150 °C for 12-24 hours. Expert Note: Ullmann reactions often require higher temperatures and longer reaction times compared to palladium-catalyzed couplings.[17]
-
Work-up: Cool the reaction, dilute with water, and extract thoroughly with ethyl acetate. The copper residues can often be removed by washing the organic phase with aqueous ammonia.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography.
Conclusion
This compound is a premier building block for pharmaceutical research, offering a pre-packaged solution for strategic, multi-component molecular assembly. Its well-defined reactivity hierarchy enables chemists to perform selective and sequential cross-coupling reactions, streamlining the synthesis of complex intermediates.[3] The integrated difluoro-motif provides a proven method for enhancing the drug-like properties of the final compound.[1] The protocols detailed herein provide a reliable and robust framework for researchers to unlock the full synthetic potential of this versatile reagent, accelerating the path toward the discovery of new and effective medicines.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Applied Sciences. URL: https://www.pharmacyjournal.org/archives/2025/vol7/issue2/partB/7-2-20-411.pdf
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: Shifting the Focus to the Carbon-Fluorine Bond. Science. [URL: https://www.science.org] (Note: A specific deep link was not provided in the search results, linking to the main journal page.)
- Taylor, R. (2015). The role of fluorine in medicinal chemistry. Pharmaceuticals. URL: https://www.tandfonline.com/doi/full/10.3109/14756366.2015.1067425
- Le Studium. Fluorine as a key element in modern drug discovery and development. Le Studium Conference. URL: https://www.lestudium-ias.com/event/fluorine-key-element-modern-drug-discovery-and-development
- AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem Resources. URL: https://www.aifchem.com/news/fluorine-in-pharmaceuticals-key-properties-drug-development.html
- NINGBO INNO PHARMCHEM CO.,LTD. The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. Inno Pharmchem Blog. URL: https://www.inno-pharmchem.com/news/the-value-proposition-of-4-bromo-2-6-difluoroiodobenzene-enhancing-synthesis-efficiency-and-product-quality-86566611.html
- ChemicalBook. 4-Bromo-2,6-difluorobenzaldehyde synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/537013-51-7.htm
- University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: 4-Bromo-2,6-difluorophenol as a Key Pharmaceutical Intermediate. Inno Pharmchem Blog. URL: https://www.inno-pharmchem.
- D.E. Kaufmann, et al. Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. URL: https://www.researchgate.
- WuXi AppTec. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. WuXi RCS. URL: https://rcs.wuxiapptec.
- D.A. Ebie, et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8841459/
- D.A. Ebie, et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00329
- Wikipedia. Ullmann condensation. Wikipedia. URL: https://en.wikipedia.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Wikipedia. Suzuki reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
- Menger, R.F. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. URL: https://commons.lib.jmu.edu/honors201019/335/
- S.A. Claridge, et al. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ja906311p
- H.G. Bonacorso, et al. Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. URL: https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole_tbl1_313824043
- Wikipedia. Ullmann reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Ullmann_reaction
- S. Hu, et al. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8367375/
- S.V. Ley, et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020817/
- BenchChem. Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermediate Synthesis. BenchChem. URL: https://www.benchchem.
- The Organic Chemistry Tutor. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. URL: https://www.youtube.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. URL: https://www.sigmaaldrich.
- M.J. Alves, et al. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and phenylboronic acid. ResearchGate. URL: https://www.researchgate.net/figure/Results-for-the-Suzuki-Miyaura-reactions-between-a-para-dihalobenzene-and-phenylboronic_tbl2_371309867
- S. Gouse, et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. URL: https://www.mdpi.com/2073-4344/10/10/1103
- Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. URL: https://www.youtube.
- J.D. Bailey, et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6442848/
- Arborpharmchem. Drug Intermediates Innovations In Synthesis Techniques. Arborpharmchem Blog. URL: https://www.arborpharmchem.com/news/drug-intermediates-innovations-in-synthesis-techniques-89354098.html
- S.K. Sahu, et al. Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes. ResearchGate. URL: https://www.researchgate.net/figure/Sonogashira-coupling-reactions-of-4-nitrobromobenzene-with-different-terminal-acetylenes_tbl1_273138676
- F. Razafindrainibe, et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. URL: https://eprints.soton.ac.uk/415555/
- Y. Wang, et al. Development of the Inverse Sonogashira Reaction for DEL Synthesis. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941724/
- D.C. Rees, et al. Organic synthesis provides opportunities to transform drug discovery. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29568051/
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of High-Performance OLED Materials Using 4-Bromo-2,6-difluoroiodobenzene
Introduction: Strategic Molecular Design with 4-Bromo-2,6-difluoroiodobenzene
In the competitive landscape of organic light-emitting diode (OLED) technology, the rational design of emitter and charge-transport materials is paramount for achieving high efficiency, color purity, and operational stability. The strategic incorporation of fluorine atoms into the molecular architecture of these materials has emerged as a powerful tool for fine-tuning their electronic and physical properties. The presence of fluorine can enhance thermal and oxidative stability, modulate HOMO/LUMO energy levels for improved charge injection and transport, and influence intermolecular interactions to optimize film morphology.[1]
This compound is a uniquely versatile building block for the synthesis of advanced OLED materials. Its trifunctional nature, featuring iodo, bromo, and fluoro substituents, allows for a programmed, stepwise approach to constructing complex molecular frameworks. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions enables selective and sequential functionalization. This differential reactivity is the cornerstone of the synthetic strategies outlined in this guide, allowing for the precise and efficient construction of asymmetric and multi-functional OLED materials.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of high-performance OLED materials, particularly blue thermally activated delayed fluorescence (TADF) emitters and hole transport materials (HTMs), using this compound as a key precursor. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and present data on the photophysical properties of the resulting materials.
Core Principles: Leveraging Differential Reactivity for Sequential Cross-Coupling
The synthetic utility of this compound hinges on the chemoselective functionalization of its C-I and C-Br bonds. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Br bond. This allows for a two-step synthetic strategy:
-
Initial C-I Bond Functionalization: A Suzuki or Sonogashira coupling is typically performed first at the more reactive iodine position under milder conditions.
-
Subsequent C-Br Bond Functionalization: The remaining bromine atom is then subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki coupling, often under more forcing conditions.
This sequential approach provides precise control over the final molecular architecture, enabling the synthesis of complex, asymmetric molecules that would be challenging to prepare otherwise.
Synthesis of a Blue Thermally Activated Delayed Fluorescence (TADF) Emitter Intermediate
Blue TADF emitters are critical for achieving high-efficiency in full-color OLED displays. The design of these molecules often involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to minimize the singlet-triplet energy gap (ΔEST), facilitating reverse intersystem crossing (RISC). The 2,6-difluorophenyl moiety derived from this compound can serve as a core fragment in the design of efficient blue TADF emitters.
Experimental Workflow: Sequential Suzuki and Buchwald-Hartwig Reactions
The following workflow outlines the synthesis of a key intermediate for a blue TADF emitter, demonstrating the sequential functionalization of this compound.
Sources
Application Notes & Protocols: Strategic Synthesis of Substituted Biaryls Utilizing 4-Bromo-2,6-difluoroiodobenzene
< <
Abstract
Substituted biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently imparting desirable pharmacokinetic and physicochemical properties to molecules.[1][2][3][4][5] The strategic introduction of fluorine atoms can further enhance metabolic stability and binding affinity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of substituted biaryls using the versatile building block, 4-Bromo-2,6-difluoroiodobenzene. This guide details robust and selective palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Stille, and Sonogashira reactions, offering a range of protocols to access diverse biaryl structures. The rationale behind experimental choices, detailed step-by-step protocols, and safety considerations are presented to ensure reproducible and efficient synthesis.
Introduction: The Significance of Fluorinated Biaryls and the Utility of this compound
The biaryl motif is a cornerstone in the design of numerous pharmaceuticals and functional materials. The incorporation of ortho-difluoro substitution patterns has been shown to significantly influence molecular conformation and electronic properties, which can be leveraged to fine-tune biological activity and material characteristics.[1][2][3][4][6] this compound is a particularly valuable starting material due to the differential reactivity of its three halogen substituents. The iodine atom is the most reactive site for oxidative addition to a palladium(0) catalyst, followed by the bromine atom, with the fluorine atoms being inert under typical cross-coupling conditions. This reactivity differential allows for selective, sequential functionalization, providing a powerful platform for the synthesis of complex, multi-substituted biaryl compounds.
This guide will focus on three primary palladium-catalyzed cross-coupling reactions to exploit the reactivity of the C-I and C-Br bonds of this compound:
-
Suzuki-Miyaura Coupling: Reaction of an organoboron reagent with an organohalide.[7][8]
-
Stille Coupling: Reaction of an organotin reagent with an organohalide.[9][10][11][12]
-
Sonogashira Coupling: Reaction of a terminal alkyne with an organohalide.[13][14][15]
Safety First: Handling this compound and Cross-Coupling Reagents
2.1. Hazard Identification for this compound:
-
May cause respiratory irritation (H335) [16]
2.2. Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17][18][19]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][18][19]
-
Spill and Waste Management: In case of a spill, avoid generating dust.[16] Use dry clean-up procedures and place the waste in a sealed, labeled container for proper disposal according to institutional guidelines.[16][18]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[16][18] Keep the container tightly sealed.[16][18]
2.3. General Safety for Cross-Coupling Reactions:
-
Palladium Catalysts: While generally used in small quantities, palladium catalysts can be toxic and should be handled with care.
-
Organoboron and Organotin Reagents: Many of these reagents are toxic and/or irritants. Always consult the Safety Data Sheet (SDS) for specific handling instructions. Organotin compounds, in particular, are known for their high toxicity.[10][12]
-
Solvents: Many organic solvents used in these reactions are flammable and/or toxic.[20] Handle them in a fume hood and away from ignition sources.[19][20]
-
Bases: The bases used can be corrosive or caustic. Handle with appropriate care.
Synthetic Methodologies and Protocols
This section details the experimental protocols for the selective functionalization of this compound.
Selective Suzuki-Miyaura Coupling at the C-I Position
The greater reactivity of the carbon-iodine bond allows for selective coupling at this position while leaving the carbon-bromine bond intact for subsequent transformations.[21]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C-I position of this compound.
Protocol 1: Synthesis of 4-Bromo-2,6-difluoro-1,1'-biaryl
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-bromo-2,6-difluoro-1,1'-biaryl.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings.[8]
-
Base: Potassium carbonate is an effective and mild base for this transformation.[22][23]
-
Solvent System: The biphasic toluene/water system is standard for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents.
-
Temperature: 80 °C provides sufficient thermal energy for the catalytic cycle to proceed efficiently without promoting side reactions, such as debromination.
Sequential Suzuki-Miyaura Coupling: Synthesis of Asymmetrical Biaryls
The product from Protocol 1, 4-bromo-2,6-difluoro-1,1'-biaryl, can be used in a second Suzuki-Miyaura coupling to introduce a different aryl group at the C-Br position.
Reaction Scheme:
Caption: Sequential Suzuki-Miyaura coupling to form an asymmetrical biaryl.
Protocol 2: Synthesis of 4-Ar'-2,6-difluoro-1,1'-biaryl
-
Reaction Setup: To a flame-dried Schlenk flask, add the 4-bromo-2,6-difluoro-1,1'-biaryl (1.0 equiv), the second arylboronic acid (1.3 equiv), and cesium carbonate (2.5 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed dioxane and water (5:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 18-36 hours.
-
Workup and Purification: Follow the same procedure as described in Protocol 1.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is often more effective for less reactive aryl bromides compared to Pd(PPh₃)₄.
-
Base: Cesium carbonate is a stronger base, which can facilitate the coupling of less reactive substrates.
-
Temperature: A higher temperature is generally required to activate the C-Br bond for oxidative addition.
Selective Stille Coupling at the C-I Position
Stille coupling offers an alternative to Suzuki-Miyaura coupling and is often tolerant of a wider range of functional groups.[10][11]
Reaction Scheme:
Caption: Stille coupling at the C-I position of this compound.
Protocol 3: Synthesis of 4-Bromo-2,6-difluoro-1,1'-biaryl via Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the desired aryltributylstannane (1.1 equiv).
-
Catalyst and Additive Addition: Add Pd(PPh₃)₄ (0.04 equiv) and copper(I) iodide (CuI, 0.1 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a standard catalyst for Stille couplings.
-
Additive: CuI can act as a co-catalyst to accelerate the transmetalation step.[24]
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Stille reactions.
-
Workup: The potassium fluoride wash is crucial for removing the toxic tributyltin byproducts.
Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling allows for the introduction of an alkyne moiety, a versatile functional group for further synthetic manipulations.[13][14][15]
Reaction Scheme:
Caption: Sonogashira coupling at the C-I position.
Protocol 4: Synthesis of 4-Bromo-2,6-difluoro-1-(alkynyl)benzene
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (3.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6-12 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions.[13][14]
-
Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.
-
Solvent: THF is a suitable solvent for this reaction.
-
Temperature: Sonogashira couplings often proceed efficiently at room temperature, which is advantageous for thermally sensitive substrates.[25]
Data Presentation: Comparative Yields
The following table summarizes typical yields for the described reactions. Note that actual yields will vary depending on the specific substrates used.
| Protocol | Reaction Type | Target Bond | Product Type | Typical Yield Range |
| 1 | Suzuki-Miyaura | C-I | Biaryl | 75-95% |
| 2 | Suzuki-Miyaura | C-Br | Asymmetrical Biaryl | 60-85% |
| 3 | Stille | C-I | Biaryl | 70-90% |
| 4 | Sonogashira | C-I | Aryl Alkyne | 80-98% |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of substituted biaryls. The differential reactivity of its halogen substituents allows for selective and sequential functionalization using a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a robust foundation for researchers to access a wide array of complex biaryl structures with applications in drug discovery and materials science. By understanding the underlying principles of these reactions and adhering to safe laboratory practices, scientists can effectively utilize this valuable synthetic tool.
References
- Vertex AI Search. (2025, September 4).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2020, July 1). 17.
- Apollo Scientific. (2023, July 5). This compound.
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2023, August 2). 2.
- Safety Data Sheet. (n.d.). 4-Bromo-3-fluoroiodobenzene.
- ECHEMI. (n.d.).
- TCI Chemicals. (2025, March 28).
- PubMed Central. (2022, August 5). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
- Fisher Scientific. (2024, March 29).
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- American Chemical Society. (2021, November 11). Design, Synthesis, and Pharmacological Evaluation of Biaryl- Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Stille reaction.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. chemistry.msu.edu.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene....
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2 (PPh 3 ) 2 , CuI, Et 3 N, toluene, r.t., 6-20 h..
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using... | Download Table.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- National Institutes of Health. (2019, October 4).
- PubMed. (2019, December 6). Difluoro-Substituted Bicyclo[1.1.
- National Institutes of Health. (n.d.).
- Semantic Scholar. (n.d.). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions..
Sources
- 1. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. echemi.com [echemi.com]
- 18. downloads.ossila.com [downloads.ossila.com]
- 19. fishersci.com [fishersci.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. researchgate.net [researchgate.net]
- 22. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ikm.org.my [ikm.org.my]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Regioselectivity: A Guide to the Selective Functionalization of 4-Bromo-2,6-difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic and selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the efficient construction of complex molecular architectures. 4-Bromo-2,6-difluoroiodobenzene stands out as a uniquely versatile building block, offering three distinct halogen atoms—iodine, bromine, and fluorine—that can be manipulated with high precision. This guide provides an in-depth exploration of the principles and protocols for the selective functionalization of this valuable synthetic intermediate, with a focus on palladium-catalyzed cross-coupling reactions and lithium-halogen exchange.
The key to the selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order C-I > C-Br >> C-Cl.[1] This predictable hierarchy allows for the targeted modification of the carbon-iodine bond under milder conditions, leaving the carbon-bromine bond intact for subsequent transformations. Similarly, lithium-halogen exchange reactions preferentially occur at the more electropositive iodine atom.[2]
This guide will detail the application of several powerful synthetic methodologies to selectively functionalize this compound, providing both the theoretical underpinnings and practical, step-by-step protocols.
Visualizing the Pathway: Selective Functionalization Strategies
The following diagram illustrates the primary pathways for the selective functionalization of this compound, highlighting the preferential reactivity of the C-I bond.
Caption: Selective functionalization pathways for this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-I Bond
The significantly weaker carbon-iodine bond makes it the prime target for oxidative addition to a palladium(0) catalyst, enabling a range of selective cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. The chemoselectivity for the C-I bond in polyhalogenated substrates is well-established.[3]
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Data Presentation: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a stable Pd(II) precatalyst that is reduced in situ and the dppf ligand is effective for many cross-coupling reactions. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the activation of the boronic acid to facilitate transmetalation. The choice of base can influence reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |
Experimental Protocol: Representative Procedure for Selective Suzuki-Miyaura Coupling
This protocol is based on established procedures for the selective coupling of similar bromo-iodo aromatic compounds.[4]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe. To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-1-aryl-2,6-difluorobenzene.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. The high reactivity of the C-I bond allows for selective alkynylation.[5]
Reaction Principle:
This reaction involves a palladium-catalyzed coupling of a terminal alkyne with an aryl halide, co-catalyzed by a copper(I) salt. The mechanism features two interconnected catalytic cycles for palladium and copper.[6]
Data Presentation: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are common and effective catalysts for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates transmetalation to the palladium center. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess of the alkyne is typically used. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | The amine base acts as both a solvent and a base to deprotonate the terminal alkyne. |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are crucial to prevent side reactions. |
| Temperature | Room temperature to 60 °C | The reaction is often run at or slightly above room temperature. |
Experimental Protocol: Representative Procedure for Selective Sonogashira Coupling
This protocol is adapted from standard Sonogashira conditions applied to dihalogenated benzenes.[7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe. Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 4-bromo-1-(alkynyl)-2,6-difluorobenzene.
C. Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[8] Selective amination at the C-I position can be achieved with high efficiency.[9]
Reaction Principle:
The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[10]
Data Presentation: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps, especially for challenging substrates.[11] |
| Amine | 1.1 - 1.5 equivalents | A slight excess of the amine is generally used. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary for this reaction. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Experimental Protocol: Representative Procedure for Selective Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl halides.[9]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) followed by the amine (1.2 mmol, 1.2 equiv.). Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a plug of celite, and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-bromo-2,6-difluorophenyl)amine.
II. Lithium-Halogen Exchange: A Powerful Alternative
Lithium-halogen exchange offers a complementary approach to functionalization, allowing for the introduction of a wide range of electrophiles. The exchange is significantly faster for iodine than for bromine, enabling high selectivity.[12]
Reaction Principle:
Treatment of an aryl iodide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid exchange of the iodine atom for a lithium atom. The resulting aryllithium species is a potent nucleophile that can react with various electrophiles.
Experimental Workflow: Lithium-Halogen Exchange and Electrophilic Quench
Caption: Workflow for selective lithium-iodine exchange and electrophilic quench.
Data Presentation: Key Parameters for Selective Lithium-Iodine Exchange
| Parameter | Condition | Rationale |
| Organolithium Reagent | n-BuLi, s-BuLi, t-BuLi (1.0-1.1 equiv.) | n-BuLi is commonly used. t-BuLi is more reactive but can also be more prone to side reactions. |
| Solvent | Anhydrous THF, Diethyl Ether | Ethereal solvents are necessary to solvate the organolithium species. THF is generally preferred for its solvating properties.[2] |
| Temperature | -78 °C to -100 °C | Low temperatures are critical to prevent side reactions, such as attack on the solvent or benzyne formation.[2][13] |
| Reaction Time | 15 - 60 minutes | The lithium-halogen exchange is typically very fast at low temperatures.[12] |
| Electrophile | Aldehydes, ketones, CO₂, DMF, etc. | A wide range of electrophiles can be used to trap the aryllithium intermediate. |
Experimental Protocol: Representative Procedure for Lithium-Iodine Exchange and Quench with an Aldehyde
This protocol is based on established procedures for selective lithium-halogen exchange on bromo-iodo arenes.[2]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithium-Halogen Exchange: Add n-butyllithium (1.6 M in hexanes, 1.1 mmol, 1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -95 °C. Stir the resulting pale yellow solution at -100 °C for 30 minutes.
-
Electrophilic Quench: Add a solution of the desired aldehyde (1.2 mmol, 1.2 equiv.) in anhydrous THF (2 mL) dropwise to the aryllithium solution. Stir the reaction mixture at -100 °C for 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, add water (10 mL), and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the corresponding secondary alcohol.
III. Conclusion and Future Directions
The selective functionalization of this compound is a powerful strategy for the synthesis of highly substituted and functionalized aromatic compounds. The pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a predictable and stepwise approach to molecular construction. By carefully selecting the reaction conditions, researchers can achieve high yields and selectivities in a variety of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as lithium-halogen exchange.
The resulting 4-bromo-2,6-difluorophenyl derivatives are themselves versatile intermediates, with the remaining bromine atom serving as a handle for a second, distinct functionalization event under more forcing conditions. This orthogonal reactivity opens the door to the efficient synthesis of a vast array of complex molecules for applications in medicinal chemistry, materials science, and beyond.
References
- [No Author]. (n.d.). Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- [No Author]. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- [No Author]. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing.
- [No Author]. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- [No Author]. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- [No Author]. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- [No Author]. (2024). Sonogashira Coupling. Organic Chemistry Portal.
- [No Author]. (n.d.). Sonogashira coupling. Wikipedia.
- Chen, M., et al. (2021).
- Ichikawa, J., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Ichikawa, J., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Karimi-Avargani, M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
- Anton, J. (2015). How do I selectively exchange iodine with lithiate? ResearchGate.
- Csendes, I., et al. (2018). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
- [No Author]. (n.d.). lithium halogen exchange #1 revised.
- Macmillan Group. (2007). The Mechanism of Lithium–Halogen Exchange. Macmillan Group.
- [No Author]. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip - TCNJ.
- [No Author]. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate.
- Campos, K. R., et al. (2022). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.
- Campos, K. R., et al. (2022). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.
- Campos, K. R., et al. (2022). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.
- Campos, K. R., et al. (2022). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.
- Campos, K. R., et al. (2022). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.
- Campos, K. R., et al. (2022). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.
- Campos, K. R., et al. (2022). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.
- Campos, K. R., et al. (2022). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.
- Campos, K. R., et al. (2022). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.
- [No Author]. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip - TCNJ.
- [No Author]. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. joss.tcnj.edu [joss.tcnj.edu]
Troubleshooting & Optimization
Technical Support Portal: Optimizing Suzuki Coupling Conditions for 4-Bromo-2,6-difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-2,6-difluoroiodobenzene. This guide is designed to provide expert insights, actionable troubleshooting advice, and robust protocols to help you navigate the unique challenges presented by this polyhalogenated substrate. The primary focus is on achieving high-yield, chemoselective C-C bond formation, a critical step in the synthesis of complex molecules for pharmaceutical and materials science applications.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, explaining the causality behind the problems and providing validated solutions.
Q1: My reaction is failing or giving very low yields, with mostly starting material recovered. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common but solvable issue, typically pointing to problems with the catalytic cycle's initiation or turnover.
Probable Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and catalyst deactivation.
-
Solution: Ensure all solvents, including water, are rigorously degassed prior to use by sparging with argon or nitrogen for at least 30 minutes.[1] Maintain a positive pressure of inert gas throughout the entire setup and reaction time. Use fresh, high-quality palladium pre-catalysts stored under inert conditions.[2]
-
-
Poor Reagent Quality: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, where the C-B bond is cleaved by moisture or acidic/basic conditions.[3][4]
-
Suboptimal Base or Solvent: The base is critical for activating the boronic acid for transmetalation.[6] Its effectiveness is highly dependent on the solvent system.
-
Solution: Ensure the chosen base is finely powdered, dry, and adequately soluble in the reaction medium. For heterogeneous mixtures, vigorous stirring is essential. If using an aqueous base with a hydrophobic organic solvent like toluene or CPME, ensure efficient mixing to facilitate interaction between phases.[1][7]
-
Q2: I'm observing significant loss of chemoselectivity, with coupling occurring at both the iodine and bromine positions. How can I favor mono-coupling at the C-I bond?
A2: This is the central challenge with this substrate. Achieving high selectivity relies on exploiting the inherent reactivity difference between the C-I and C-Br bonds.
Causality—The Principle of Chemoselectivity: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst.[8] The bond strength and reactivity order for this step is C–I > C–Br > C–Cl.[9][10] By carefully controlling reaction conditions, the palladium catalyst can be made to selectively insert into the weaker, more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[11][12]
Solutions for Maximizing C-I Selectivity:
-
Ligand Selection is Critical: The ligand's steric and electronic properties directly influence the catalyst's reactivity and selectivity.[13][14]
-
Recommendation: Start with less sterically bulky and less electron-rich phosphine ligands like PPh₃ or dppf. Highly active, bulky ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or bulky alkylphosphines like P(tBu)₃) that are designed to activate robust C-Cl or C-Br bonds may be too reactive and could lead to over-reaction at the C-Br position.[15][16] A ligand screening is often necessary.
-
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity. The activation energy for C-Br oxidative addition is higher than for C-I; thus, at lower temperatures, the rate difference is more pronounced.
-
Recommendation: Screen temperatures ranging from room temperature to 80 °C. Avoid the high temperatures (e.g., >100 °C) often used for less reactive aryl bromides.
-
-
Stoichiometry: Use the boronic acid as the limiting reagent (e.g., 1.0 equivalent of this compound with 0.95-1.0 equivalents of boronic acid) to minimize the chance of a second coupling event after the first has occurred.
Q3: My analysis shows a significant amount of dehalogenated starting material (4-bromo-2,6-difluorobenzene). How can this be minimized?
A3: Dehalogenation (or hydrodehalogenation) is a reductive process that replaces a halogen with a hydrogen atom. The more reactive C-I bond is particularly susceptible.[17]
Probable Causes & Solutions:
-
Source of Hydride: The culprit is often a palladium-hydride (Pd-H) species, which can form from various sources in the reaction mixture.[3] This intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated byproduct.
-
Minimize Hydride Sources: Avoid alcoholic solvents if possible, as they can be a source of hydrides. Ensure the base is not a hydride donor. Some bases or additives can promote this pathway.[3]
-
-
Slow Transmetalation: If the desired transmetalation step is slow, the aryl-palladium intermediate has more time to undergo undesired side reactions like dehalogenation.[5]
-
Accelerate Transmetalation: Ensure the chosen base is effective for the specific solvent system to rapidly generate the active boronate species. Using a highly pure and reactive boronic acid can also speed up this step.[17]
-
-
Ligand Choice: The ligand can influence the relative rates of productive coupling versus dehalogenation.
-
Recommendation: Catalyst systems known to promote rapid reductive elimination, such as those with bulky biarylphosphine ligands, can sometimes outcompete the dehalogenation pathway. However, this must be balanced with the need for chemoselectivity (see Q2). A careful screening of ligands like SPhos or XPhos may be required.[17]
-
Q4: I am seeing significant homocoupling of my boronic acid. How can I suppress this side reaction?
A4: Homocoupling results in a biaryl byproduct derived from two molecules of your boronic acid.
Probable Causes & Solutions:
-
Presence of Oxygen: This is the most common cause. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[3]
-
Sub-optimal Reaction Conditions: High temperatures and certain catalyst systems can favor homocoupling.
-
Solution: Ensure the reaction is not overheated. If the problem persists, screening different palladium pre-catalysts may be necessary.
-
Frequently Asked Questions (FAQs)
FAQ 1: What catalyst and ligand systems are recommended as a starting point for selective C-I coupling?
A good starting point is to use a standard, well-behaved catalyst system before moving to more specialized, highly active ones. A screening approach is highly recommended.
| Catalyst System | Base | Solvent | Temperature | Rationale & Comments |
| Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O (4:1) | 60-80 °C | A classic, less reactive system. Good for maximizing selectivity; may require longer reaction times. |
| Pd(dppf)Cl₂ (2-5 mol%) | K₃PO₄ | THF/H₂O or DMF | 70-90 °C | A robust and versatile catalyst. Often provides a good balance of reactivity and selectivity.[14] |
| Pd₂(dba)₃ / SPhos (1-2 mol%) | K₃PO₄ | Toluene/H₂O or 2-MeTHF/H₂O | RT to 80 °C | A more active Buchwald-Hartwig system. Use with caution and start at lower temperatures to maintain selectivity.[17] |
FAQ 2: How do I choose the optimal base and solvent?
The base and solvent work in concert to facilitate the crucial transmetalation step.[7] The choice depends on substrate compatibility and desired reactivity.
| Base | Common Solvents | Characteristics & Best Use Cases |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, THF/H₂O, DMF/H₂O | Standard, moderately strong bases. Generally effective and a good first choice. Cesium carbonate is more soluble and can sometimes accelerate reactions.[6][19] |
| K₃PO₄ | Toluene/H₂O, 2-MeTHF/H₂O, Dioxane | A strong, non-nucleophilic base often used with sterically hindered substrates or when milder carbonates are ineffective. Can be used under anhydrous conditions with boronic esters.[6] |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Generally less effective for transmetalation in Suzuki couplings compared to inorganic bases and can sometimes act as hydride sources, leading to dehalogenation.[19] Not a primary recommendation. |
FAQ 3: Can I perform a sequential, one-pot Suzuki coupling at both the iodo and bromo positions?
Yes, this is a powerful synthetic strategy that leverages the differential reactivity of the two halogen atoms.[20][21][22]
Methodology:
-
First Coupling (C-I): Perform the first Suzuki coupling under conditions optimized for high C-I selectivity (e.g., milder catalyst, lower temperature) using the first boronic acid. Monitor the reaction until the starting material is fully consumed.
-
Second Coupling (C-Br): Without isolating the intermediate, introduce the second, different boronic acid to the reaction mixture. You will likely need to add a more potent catalyst system (e.g., a bulky, electron-rich ligand like XPhos or P(tBu)₃) and increase the temperature (e.g., to 100-110 °C) to activate the more robust C-Br bond.[22][23]
Experimental Protocol
Protocol 1: General Procedure for Selective Mono-arylation at the C-I Position
This is a starting point protocol and should be optimized for each specific boronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.05 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe.
-
Degassing: Sparge the resulting slurry with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS until the starting material is consumed.[1]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization
Troubleshooting Workflow for Suzuki Coupling of this compound
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the optimization of this reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- Dalton Transactions. (n.d.). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. RSC Publishing.
- Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Why different Ligands Can Control Stereochemistry Selectivity of Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: A Mechanistic Study.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
- Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- ResearchGate. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- ResearchGate. (n.d.). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- ResearchGate. (n.d.). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides.
- MDPI. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
- RSC Publishing. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Alkyl C–H Bond Activation.
- RSC Publishing. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies.
- National Institutes of Health. (n.d.). Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides.
- YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene....
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using....
- National Institutes of Health. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 15. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2,6-difluoroiodobenzene
Welcome to the technical support center for the purification of 4-Bromo-2,6-difluoroiodobenzene (CAS: 160976-02-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are synthesizing or using this versatile tri-halogenated intermediate. As a compound with multiple reactive sites, achieving high purity is critical for the success of subsequent reactions, such as selective cross-coupling.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Understanding the Challenge: The Chemistry of Impurities
Purification challenges for this compound typically arise from its synthesis, which most commonly involves a Sandmeyer-type iodination of 4-bromo-2,6-difluoroaniline.[3][4] The diazotization of the aniline followed by the introduction of iodide can lead to a specific profile of impurities that must be effectively removed.
Common Impurities to Expect:
-
Unreacted Starting Material: Residual 4-bromo-2,6-difluoroaniline.
-
Phenolic Byproduct: 4-Bromo-2,6-difluorophenol, formed by the reaction of the intermediate diazonium salt with water.
-
Protodeiodination/Dediazoniation Product: 1-Bromo-3,5-difluorobenzene, where the diazonium group is replaced by a hydrogen atom.
-
Colored Impurities: Azo compounds or other polymeric materials, which can form as minor side products during the diazotization process.[5]
The target compound, this compound, is a solid at room temperature with a melting point of 40-41°C. This property makes it an excellent candidate for purification by both recrystallization and flash column chromatography.
Troubleshooting Guide: From Crude Product to Pure Compound
This section is formatted as a series of common problems encountered during purification, followed by potential causes and actionable solutions.
Issue 1: My final product has a low melting point and a broad melting range.
Question: After purification, my this compound melts at 35-38°C, which is lower than the reported 40-41°C. What's causing this, and how can I fix it?
Answer: A low and broad melting point is a classic indicator of residual impurities. The presence of other molecules disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid state.
Potential Causes & Solutions:
-
Residual Solvent: Even small amounts of solvent from chromatography or recrystallization can significantly depress the melting point.
-
Solution: Ensure your product is thoroughly dried. Use a high-vacuum line for several hours. If the solid was obtained from a high-boiling point solvent (like DMF or toluene), gentle heating under vacuum (e.g., 30°C) can help remove trapped solvent. Be careful not to heat close to the product's melting point.
-
-
Incomplete Removal of Impurities: The most likely culprits are the unreacted aniline starting material or the phenolic byproduct, which have different polarities and may co-elute or co-crystallize if conditions are not optimized.
-
Solution (Recrystallization): Your recrystallization solvent system may be suboptimal. If you used a single solvent like hexanes, try a mixed-solvent system. For instance, dissolve the crude product in a minimal amount of a "good" solvent (like hot ethanol or ethyl acetate) and then slowly add a "poor" solvent (like water or hexanes) until the solution just turns cloudy. Re-heat to clarify and then allow to cool slowly. This can improve the selectivity of crystal formation.
-
Solution (Chromatography): Your solvent system for column chromatography may not have sufficient resolving power. See Issue 2 for a detailed guide on optimizing your chromatography. A second column with a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/hexanes) may be necessary.
-
Issue 2: Poor separation during flash column chromatography.
Question: I'm running a silica gel column, but my TLC analysis shows that the fractions are all mixed. The spots are streaking or overlapping significantly.
Answer: Achieving good separation of halogenated aromatics requires careful optimization of the mobile phase and proper column packing. Streaking and overlapping bands are common but fixable issues.
Potential Causes & Solutions:
-
Inappropriate Solvent System (Mobile Phase): The polarity of your eluent is the most critical factor.
-
How to Optimize: The ideal Rf value for the target compound on a TLC plate for good column separation is between 0.2 and 0.3.[6]
-
If Rf is too high (> 0.4): Your eluent is too polar. The compound is spending too much time in the mobile phase and eluting too quickly with impurities. Reduce the proportion of the polar solvent (e.g., go from 10% ethyl acetate in hexanes to 5% ethyl acetate in hexanes).
-
If Rf is too low (< 0.1): Your eluent is not polar enough. The compound is sticking to the silica. Increase the proportion of the polar solvent.
-
Recommended Starting Point: For this compound, start with a very non-polar eluent, such as 1-2% ethyl acetate in hexanes, and gradually increase the polarity if needed.[7]
-
-
-
Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad bands and poor separation.
-
Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations, and up to 100:1 for more difficult ones.
-
-
Compound is Degrading on Silica Gel: While less common for this stable molecule, some compounds can degrade on the acidic surface of silica gel.
-
How to Test: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears, your compound may be unstable on silica.
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine to your eluent system.[7] This is particularly useful if your main impurity is the acidic 4-bromo-2,6-difluorophenol. Alternatively, use a different stationary phase like alumina.[8]
-
Issue 3: My product "oils out" during recrystallization.
Question: When I cool the hot solution to recrystallize my product, it forms an oil instead of solid crystals. What is happening?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature that is above its melting point. Given the relatively low melting point of this compound (40-41°C), this is a common issue.
Potential Causes & Solutions:
-
Solution is Too Concentrated or Cooling is Too Rapid: The solution is becoming supersaturated at a temperature above 41°C.
-
Solution 1: Add More Solvent: Add a small amount of the hot "good" solvent to the oiled-out mixture to redissolve it. The goal is to lower the saturation temperature to below the compound's melting point.
-
Solution 2: Slow Cooling: Allow the flask to cool very slowly to room temperature on the benchtop, undisturbed. Do not place it directly into an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Solution 3: Seed Crystals: If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.
-
Solution 4: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound, recrystallization or column chromatography? A1: The choice depends on the scale of your reaction and the nature of the impurities.
-
For high purity on a smaller scale (< 5 g): Flash column chromatography is generally superior as it can separate compounds with very similar properties.
-
For larger scale purification (> 10 g) where impurities are significantly different in polarity: Recrystallization is often more efficient and economical.
-
Best Practice: Often, a combination is best. A quick filtration through a short plug of silica gel can remove baseline impurities and colored materials, followed by a recrystallization to obtain a highly pure, crystalline solid.
Q2: What is a good starting solvent system for flash column chromatography? A2: Based on the polyhalogenated and aromatic nature of the compound, it will be relatively non-polar. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
| Solvent System | Typical Starting Ratio (Polar:Non-polar) | Notes |
| Ethyl Acetate / Hexanes | 1:99 to 5:95 | The standard choice. Excellent for resolving many organic compounds.[7] |
| Dichloromethane / Hexanes | 5:95 to 10:90 | Dichloromethane has better solvating power which can help with initial sample loading. |
Always determine the optimal ratio with thin-layer chromatography (TLC) before running the column.
Q3: How can I remove colored impurities from my crude product? A3: Colored impurities, often high molecular weight byproducts from the Sandmeyer reaction, can sometimes be removed without a full chromatographic separation.
-
Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with cooling. Caution: Use charcoal sparingly as it can also adsorb your desired product, reducing the yield.[9]
-
Silica Plug: Dissolve your crude product in a minimal amount of solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel, eluting with a non-polar solvent like hexanes. The colored impurities will often stick to the top of the silica, while your less polar product passes through.
Q4: My compound seems to be co-eluting with the starting material (4-bromo-2,6-difluoroaniline). How can I separate them? A4: The aniline starting material is basic due to the amine group, while your product is neutral. This difference can be exploited.
-
Acid Wash: Before chromatography, dissolve the crude mixture in a solvent like diethyl ether or ethyl acetate. Wash the organic solution with a dilute acid like 1M HCl in a separatory funnel. The acidic solution will react with the basic aniline to form a water-soluble ammonium salt, which will move to the aqueous layer. The neutral product will remain in the organic layer. Separate the layers, wash the organic layer with brine, dry it with an anhydrous salt (like Na₂SO₄ or MgSO₄), and then concentrate it. This simple extraction can remove the majority of the aniline starting material, making the subsequent chromatography much easier.
Workflow Diagrams
Purification Decision Workflow
The following diagram illustrates a logical workflow for choosing the appropriate purification strategy for your crude this compound.
Caption: Decision tree for selecting a purification method.
References
- NRO-Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube.
- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality.
- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
- Scribd. (n.d.). Formal Lab Report.
- The Royal Society of Chemistry. (n.d.). Arylation of gem-Difluoroalkenes Using a Pd/Cu Co-Catalytic System that Avoids β-Fluoride Elimination.
- Pharmaffiliates. (n.d.). N-(4-Bromo-2,6-difluorophenyl)-N'-isopropylacetimidamide.
- Mushtaq, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-24.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Weisz, A., Scher, A. L., & Ito, Y. (1996). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. Journal of Chromatography A, 732(2), 283-290.
- PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 160976-02-3 [chemicalbook.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Removal of palladium catalyst from 4-Bromo-2,6-difluoroiodobenzene couplings
Technical Support Center: Palladium Catalyst Removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from coupling reactions involving 4-Bromo-2,6-difluoroiodobenzene. Our goal is to provide you with in-depth, practical solutions and the scientific rationale behind them to ensure your final compounds meet the stringent purity requirements of your field.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual palladium so critical, especially in pharmaceutical development?
The removal of residual palladium from Active Pharmaceutical Ingredients (APIs) is not merely a purification step; it is a regulatory and safety necessity. Palladium is classified as a Class 2B elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines.[1][2][3] These are elements that are generally considered toxic and require risk assessment, particularly when they are intentionally added to a process, as is the case with catalysis.[1][2][3]
From a scientific and safety perspective:
-
Toxicity: Palladium ions can interfere with biological processes. Ensuring their removal to acceptable levels is paramount for patient safety.
-
Catalytic Activity: Trace amounts of residual palladium can catalyze unintended side reactions in subsequent synthetic steps or degrade the final API upon storage, impacting its stability and efficacy.
From a regulatory perspective:
-
Strict limits are imposed on the Permitted Daily Exposure (PDE) for palladium. For oral drug products, this typically translates to a concentration limit of 10 ppm, assuming a daily dose of 10 grams or less.[4] For parenteral and inhaled products, the limits are even more stringent.[4] Failure to meet these limits will result in the rejection of a drug product by regulatory bodies like the FDA and EMA.[3][5]
Q2: What are the common forms of palladium impurities I should expect after a coupling reaction?
After a typical cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira), residual palladium does not exist in a single form.[6][7] It is often a heterogeneous mixture of species, which complicates its removal.[8] You may encounter:
-
Soluble Pd(0) and Pd(II) complexes: These are often coordinated to ligands (e.g., phosphines) or solvent molecules from the reaction.
-
Colloidal Palladium (Pd(0) nanoparticles): These are fine, often black, insoluble particles that can be difficult to remove by simple filtration.[9]
-
Heterogeneous Pd on support: If a supported catalyst was used (e.g., Pd/C), leaching of the metal into the reaction mixture can occur.
The specific distribution of these species depends heavily on the reaction conditions, including the ligands, base, solvent, and work-up procedure. The presence of multiple oxidation states is why a versatile removal strategy is often necessary.[6]
Q3: What are the primary methods for palladium removal?
Palladium removal strategies can be broadly categorized into several techniques, each with its own advantages and disadvantages.[8][10][11] The most common methods include:
-
Adsorption (Scavenging): This is the most widely used method in the pharmaceutical industry.[8][10] It involves adding a solid-supported material (a "scavenger") with high affinity for palladium to the reaction mixture. The scavenger binds the palladium, and the resulting solid complex is removed by filtration.[7][10]
-
Chromatography: Column chromatography is a standard purification technique that can remove palladium species, especially if they have different polarities from the desired product.[9]
-
Extraction: Liquid-liquid extraction can be used to remove certain palladium salts, though it is often less efficient for removing all forms of palladium.[9]
-
Crystallization: Recrystallization of the final product can be an effective final purification step. However, palladium impurities can sometimes co-crystallize or even concentrate within the crystal lattice.[5]
Troubleshooting and In-Depth Guides
Q4: I've performed a standard aqueous work-up and filtration, but my palladium levels are still high (>100 ppm). What should I do next?
This is a very common scenario. Standard work-ups and simple filtration through materials like celite are often insufficient to remove finely dispersed colloidal palladium or soluble palladium complexes.[9] Your next step should be a targeted scavenging treatment.
The choice of scavenger is critical and depends on the nature of your product and the likely palladium species present.
Diagram 1: Decision Workflow for Palladium Scavenger Selection
This diagram provides a logical pathway to help you select an appropriate scavenging strategy based on key experimental parameters.
Caption: General experimental workflow for palladium removal via scavenging.
Q6: How can I accurately measure the residual palladium in my sample?
Visual inspection (e.g., looking for black palladium colloids) is not a reliable measure of purity. Quantitative analysis is mandatory.
The gold standard for quantifying trace elemental impurities in pharmaceutical samples is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) . [12][13]* High Sensitivity: ICP-MS can accurately detect palladium levels down to parts-per-billion (ppb), which is well below the required ppm limits.
-
Robustness: It is a highly reliable and reproducible technique used for final quality control of APIs. [14] While other techniques like atomic absorption (AA) spectroscopy exist, ICP-MS is the preferred method in the pharmaceutical industry due to its superior sensitivity and ability to perform multi-elemental analysis. [15][14]Always ensure your samples are submitted to a qualified analytical laboratory for this testing.
Table 2: ICH Q3D Guideline Limits for Palladium
The Permitted Daily Exposure (PDE) is the key value. The concentration limit (ppm) is derived from the PDE and the maximum daily dose of the drug.
| Route of Administration | PDE (µ g/day ) | Concentration Limit (ppm) for ≤10g/day Dose |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
| Source: ICH Q3D(R2) Guideline | ||
| [2][4] | ||
| This table underscores the importance of achieving extremely low palladium levels, particularly for non-oral drug products. |
References
- Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- ResearchGate. (2015). How can I remove palladium Pd catalyst easily?
- Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
- West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?
- Watson, A. J. B., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- SpinChem. Palladium catalyst recovery using scavenger resin.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- International Council for Harmonisation. (2022). Guideline for elemental impurities Q3D(R2).
- European Medicines Agency. (2019). ICH guideline Q3D(R1) on elemental impurities.
- CMC Pharma. ICH Q3D Elemental Impurities.
- GSK & University of Strathclyde. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Reddit r/Chempros. (2025). Your trick to remove residual palladium.
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- ResearchGate. (2011). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues.
- ResearchGate. (2018). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- National Institutes of Health (NIH). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?
- ResearchGate. (2016). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS.
- Milner, P. J., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics.
- ResearchGate. (2005). Analysis of palladium by high resolution ICP-MS.
- ChemRxiv. (2020). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates.
- National Institutes of Health (NIH). (2015). Mechanism of C-F reductive elimination from palladium(IV) fluorides.
- Furuya, T., & Ritter, T. (2008). Carbon−Fluorine Reductive Elimination from a High-Valent Palladium Fluoride. Journal of the American Chemical Society.
- Massachusetts Institute of Technology. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides.
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives.
- Fisher Scientific. Palladium-Catalysed Coupling Chemistry.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Sharma, J. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube.
Sources
- 1. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spinchem.com [spinchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Workup and Troubleshooting for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-difluoroiodobenzene
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the workup procedure for challenging substrates like 4-Bromo-2,6-difluoroiodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction workup, troubleshoot common issues, and ensure the isolation of pure products.
Introduction: The Critical Role of the Workup
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, yet the success of this Nobel Prize-winning transformation is often determined by the final, and sometimes overlooked, workup and purification stages.[1][2] A well-executed workup is paramount for removing unreacted starting materials, palladium catalyst residues, and boron-containing byproducts, all of which can complicate analysis and downstream applications.[3][4] This is particularly true for electron-deficient and sterically hindered substrates like this compound, where side reactions can be more prevalent.
This guide provides a structured approach to the workup procedure, moving from general principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my Suzuki reaction is complete?
A: Once you've confirmed the consumption of your starting material by a monitoring technique like TLC or LC-MS, the first step is to cool the reaction mixture to room temperature and then quench it.[5][6] Quenching deactivates any remaining reactive species and prepares the mixture for extraction. A common quenching agent is water or a saturated aqueous solution of ammonium chloride (NH4Cl).[5]
Q2: How do I remove the palladium catalyst from my reaction mixture?
A: Palladium removal is a critical step, especially in pharmaceutical applications where stringent limits on residual metals are in place.[7] Several methods can be employed:
-
Filtration through Celite: A simple and common method is to dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite.[8][9] This can effectively remove precipitated palladium black.
-
Silica Gel Chromatography: Passing the crude product through a short plug of silica gel is another effective way to separate the product from the palladium catalyst.[8]
-
Metal Scavengers: For very low residual palladium levels, specialized metal scavengers can be used.[10] These are solid-supported reagents that selectively bind to the metal, allowing for its removal by filtration.
Q3: Boronic acid and its byproducts are difficult to remove. What are the best strategies?
A: Boronic acids and their corresponding boronate esters can be challenging to separate from the desired product due to similar polarities.[11] Here are some effective strategies:
-
Aqueous Base Wash: Most boronic acids can be removed by washing the organic layer with an aqueous base, such as 1M NaOH or a saturated NaHCO3 solution. This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase.[11]
-
Complexation: In some cases, adding a diol like pinacol to the workup can form a more easily separable boronate ester.
-
Oxidative Workup: Treating the reaction mixture with an oxidizing agent like hydrogen peroxide under basic conditions can convert the boronic acid to a phenol, which can then be removed by a base wash.
Q4: My product seems to be co-eluting with a byproduct during column chromatography. What can I do?
A: Co-elution is a common purification challenge.[12][13] Here are some troubleshooting steps:
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography.[12] A change in eluent polarity or the use of a different solvent mixture can often improve separation.
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification technique that can remove closely eluting impurities.[12]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Standard Workup Protocol for this compound Suzuki Reaction
This protocol provides a general framework. The specific solvents and volumes may need to be optimized based on the reaction scale and the properties of the coupling partner.
| Step | Procedure | Rationale |
| 1. Quenching | Once the reaction is complete, cool the mixture to room temperature. Add deionized water and stir for 10-15 minutes. | Deactivates the catalyst and any remaining reactive species.[5] |
| 2. Extraction | Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[6] | The desired organic product will partition into the organic phase, leaving inorganic salts and some polar impurities in the aqueous phase. |
| 3. Washing | Combine the organic layers and wash sequentially with: 1) 1M NaOH or saturated NaHCO3, 2) Deionized water, and 3) Brine (saturated NaCl solution). | The basic wash removes unreacted boronic acid.[11] The water wash removes any residual base, and the brine wash helps to break up emulsions and dry the organic layer. |
| 4. Drying | Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). | Removes residual water from the organic solvent. |
| 5. Filtration & Concentration | Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. | This yields the crude product. |
| 6. Purification | Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3] | This step is crucial for separating the desired product from unreacted starting materials, homocoupled byproducts, and other impurities. |
Troubleshooting Guide
This section addresses specific problems that may arise during the workup of a this compound Suzuki reaction.
Problem 1: A persistent emulsion forms during the extraction.
-
Question: I'm seeing a thick, stable layer between my organic and aqueous phases that won't separate. What's causing this and how can I fix it?
-
Answer: Emulsions are common when dealing with complex reaction mixtures. They are often caused by the presence of fine particulate matter (like palladium black) or amphiphilic byproducts.
-
Solution 1: Filtration: Before extraction, filter the quenched reaction mixture through a pad of Celite. This will remove fine solids that can stabilize emulsions.[8]
-
Solution 2: Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Solution 3: Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning it can force the layers to separate.
-
Problem 2: My final product is contaminated with a dark, insoluble material.
-
Question: After concentrating my organic layers, I have a dark, solid residue along with my product. What is this and how do I get rid of it?
-
Answer: This is likely palladium black, the precipitated form of the palladium catalyst.[14]
-
Solution 1: Pre-extraction Filtration: As mentioned above, filtering the reaction mixture through Celite before the aqueous workup is the most effective way to remove palladium black.[8][9]
-
Solution 2: Post-purification Treatment: If palladium contamination is still present after chromatography, you can dissolve the product in a suitable solvent and treat it with activated carbon or a specialized palladium scavenger.[10]
-
Problem 3: NMR analysis shows the presence of unreacted boronic acid in my purified product.
-
Question: I've performed column chromatography, but I still see signals corresponding to my boronic acid starting material in the NMR spectrum of my product. How can I remove it?
-
Answer: This indicates that the initial basic wash was insufficient or that the boronic acid has similar chromatographic behavior to your product.
-
Solution 1: Repeat the Basic Wash: Dissolve your purified product in an organic solvent and perform another wash with 1M NaOH or saturated NaHCO3.
-
Solution 2: Use a Boronic Acid Scavenger: There are commercially available scavenger resins that are specifically designed to bind and remove boronic acids.
-
Solution 3: Optimize Chromatography: Try a different solvent system for your column chromatography, potentially one with a more polar component to help retain the boronic acid on the silica gel.[12]
-
Experimental Workflow Diagram
The following diagram illustrates the general workup procedure for a Suzuki-Miyaura reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Bromo-2,6-difluoroiodobenzene in Catalytic Cross-Coupling Reactions
Welcome to the technical support center for 4-Bromo-2,6-difluoroiodobenzene (CAS: 160976-02-3). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in cross-coupling reactions. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the stability of this key intermediate.
Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate due to its trifunctional nature, offering multiple reaction sites for sequential and selective chemical modifications. The key to its utility lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions.[1] The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl >> C-F.[2] This predictable reactivity allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations. The electron-withdrawing fluorine atoms modulate the reactivity of the aromatic ring and can enhance the stability of the final products.[1]
However, like any polyhalogenated aromatic compound, its use is not without challenges. Issues such as catalyst deactivation, low yields, and undesired side reactions can arise. This guide will walk you through troubleshooting these common problems.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material in a Suzuki Coupling Reaction
Question: I am attempting a Suzuki coupling with this compound to react at the iodine position, but I am observing very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in a Suzuki coupling reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:
Root Cause Analysis:
-
Catalyst Inactivity: The palladium catalyst, whether a Pd(0) or Pd(II) precatalyst, may not be active. Pd(0) species are sensitive to oxygen, and Pd(II) precatalysts require in-situ reduction, which can sometimes be inefficient.
-
Poor Solubility: One or more of your reactants (the aryl halide, boronic acid, or base) may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture with slow reaction kinetics.
-
Suboptimal Base: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[3] An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.
-
Low Reaction Temperature: The reaction temperature may be insufficient to drive the catalytic cycle, particularly the oxidative addition or reductive elimination steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Detailed Protocol for a Robust Suzuki Coupling at the C-I Position:
This protocol provides a reliable starting point for the selective Suzuki coupling at the C-I bond of this compound.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or a more active catalyst like XPhos Pd G3 (1-2 mol%) | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. Buchwald's G3 precatalysts are highly active and air-stable, often providing better results with challenging substrates. |
| Ligand | (If using a ligand-free precatalyst) XPhos or SPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, which can be crucial for sterically hindered or electron-deficient substrates. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are effective in promoting transmetalation while being compatible with a wide range of functional groups. |
| Solvent | 1,4-Dioxane/water (4:1 to 10:1) or 2-MeTHF/water (10:1) | A mixture of an organic solvent and water is often necessary to dissolve both the organic reactants and the inorganic base.[4] |
| Temperature | 80-110 °C | This temperature range is typically sufficient for Suzuki couplings of aryl iodides without promoting side reactions at the C-Br bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Issue 2: Formation of Homocoupled and Dehalogenated Side Products in Sonogashira Coupling
Question: I am performing a Sonogashira coupling at the C-I position of this compound and observing significant amounts of homocoupled alkyne (Glaser coupling) and deiodinated starting material. How can I suppress these side reactions?
Answer:
The formation of homocoupled and dehalogenated byproducts is a common challenge in Sonogashira reactions. These side reactions are often interconnected and can be minimized by carefully controlling the reaction conditions.
Root Cause Analysis:
-
Glaser Homocoupling: This side reaction is catalyzed by the copper(I) cocatalyst in the presence of oxygen.[5] It leads to the dimerization of the terminal alkyne.
-
Dehalogenation: The reduction of the C-I bond to a C-H bond can occur through various pathways, including protonolysis of the aryl-palladium intermediate. This is often exacerbated by high temperatures and certain bases.
-
Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition, which can lead to a variety of side reactions and reduced catalytic activity for the desired cross-coupling.
Troubleshooting Strategies:
| Side Product | Primary Cause | Troubleshooting Steps |
| Alkyne Homocoupling | Oxygen-mediated, copper-catalyzed dimerization | - Rigorously degas all solvents and reagents. - Maintain a strict inert atmosphere (argon or nitrogen). - Consider a copper-free Sonogashira protocol. |
| Deiodination | Protonolysis of the aryl-palladium intermediate | - Use a non-protic solvent or minimize the amount of protic solvent. - Use a weaker, non-nucleophilic base (e.g., Et₃N, DIPEA). - Lower the reaction temperature. |
| Palladium Black | Catalyst decomposition | - Ensure the use of high-purity reagents and solvents. - Use a suitable phosphine ligand to stabilize the palladium catalyst. - Avoid excessively high temperatures. |
Optimized Protocol for a Selective Sonogashira Coupling:
Sources
Technical Support Center: Dehalogenation of 4-Bromo-2,6-difluoroiodobenzene
Welcome to the Technical Support Center for 4-Bromo-2,6-difluoroiodobenzene (CAS: 160976-02-3). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile tri-halogenated aromatic compound in their synthetic endeavors. The differential reactivity of the iodine and bromine substituents makes this molecule a valuable building block for sequential, site-selective functionalization, particularly in palladium-catalyzed cross-coupling reactions.[1] However, the inherent reactivity of this substrate can also lead to undesired dehalogenation side reactions, resulting in reduced yields and complex product mixtures.
This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent dehalogenation, ensuring the efficiency and success of your reactions.
Troubleshooting Guide: Minimizing Dehalogenation
This section addresses specific issues related to the loss of halogen atoms during reactions with this compound.
Issue 1: Significant Deiodination or Debromination During Cross-Coupling Reactions
Observation: You observe the formation of 4-bromo-2,6-difluorobenzene or 1,3-difluorobenzene as major byproducts in your reaction mixture, confirmed by GC-MS or LC-MS analysis.
Root Cause Analysis: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling chemistry.[2] The primary mechanism often involves the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can arise from several sources within the reaction mixture, including:
-
Bases: Strong bases, particularly those with available β-hydrogens, can react with the palladium catalyst to generate Pd-H species.[3]
-
Solvents: Protic solvents like alcohols (e.g., methanol, isopropanol) or even trace amounts of water can serve as hydride sources.[4][5]
-
Reagents: Certain additives or impurities in the reaction components can contribute to the formation of Pd-H.
Once formed, the Pd-H species can participate in the catalytic cycle, leading to the reductive cleavage of the carbon-halogen bond instead of the desired cross-coupling. The reactivity order for dehalogenation generally follows the C-I > C-Br > C-Cl trend, making the iodine atom on this compound particularly susceptible.[2]
Troubleshooting Workflow
Here is a systematic approach to mitigate dehalogenation:
Caption: Troubleshooting workflow for dehalogenation.
Step-by-Step Mitigation Strategies
1. Catalyst and Ligand Optimization
The choice of palladium catalyst and ligand is critical. The ligand sphere around the palladium center influences the rates of oxidative addition and reductive elimination.
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over the undesired hydrodehalogenation pathway.[2] They can accelerate the cross-coupling reaction, minimizing the lifetime of intermediates that could lead to side reactions.
-
Actionable Protocol:
-
Replace standard ligands like PPh₃ with a more robust ligand such as SPhos or XPhos.
-
Consider using a pre-catalyst that readily forms the active Pd(0) species.
-
Incrementally decrease the catalyst loading (e.g., from 2 mol% to 0.5 mol%). Higher catalyst concentrations can sometimes increase the rate of side reactions.[6]
-
2. Base Selection and Purity
The base is a frequent culprit in generating Pd-H species.
-
Rationale: Stronger bases, especially alkoxides, are more likely to induce dehalogenation. Weaker inorganic bases are generally preferred for sensitive substrates.[2][6]
-
Actionable Protocol:
-
If using strong bases like NaOtBu or KOtBu, switch to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]
-
Ensure the base is of high purity and handled under an inert atmosphere to prevent the introduction of moisture or other impurities.
-
3. Solvent and Additive Considerations
The reaction medium can be a source of protons or hydrides.
-
Rationale: Aprotic solvents are less likely to act as hydride donors compared to protic solvents.[2] Thoroughly degassing the solvent is crucial to remove dissolved oxygen, which can lead to catalyst degradation and promote side reactions.[6]
-
Actionable Protocol:
-
Replace protic solvents (e.g., alcohols) with high-purity, anhydrous aprotic solvents like toluene, dioxane, or THF.[2][7]
-
Before use, thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes or by using freeze-pump-thaw cycles.[2]
-
Minimize the amount of water in Suzuki couplings, as excessive water can be a proton source leading to dehalogenation.[5]
-
4. Temperature Control
-
Rationale: Higher temperatures can accelerate dehalogenation pathways.[6]
-
Actionable Protocol:
-
Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling.
-
Given the high reactivity of the C-I bond, it may be possible to run the initial coupling at or near room temperature.
-
Quantitative Comparison of Reaction Conditions
The following table provides a general comparison of conditions that may favor the desired cross-coupling versus those that promote dehalogenation.
| Parameter | Favorable for Cross-Coupling | Promotes Dehalogenation |
| Catalyst Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos), NHCs | Less sterically demanding ligands (e.g., PPh₃) |
| Base | Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃)[2] | Strong bases, especially alkoxides (NaOtBu)[2] |
| Solvent | Anhydrous, aprotic solvents (Toluene, Dioxane, THF)[2][7] | Protic solvents (alcohols), solvents with high water content[4][5] |
| Temperature | Lowest effective temperature | High temperatures[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Presence of Oxygen |
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more susceptible to dehalogenation?
A1: The iodine atom is significantly more susceptible to dehalogenation than the bromine atom. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more reactive towards both the desired oxidative addition and undesired reductive cleavage.[2] This differential reactivity is precisely what allows for selective functionalization at the iodine position.[1][8]
Q2: Can light induce dehalogenation of my compound?
A2: Yes, aryl halides can undergo photochemical dehalogenation, especially in the presence of a base and a hydrogen donor like an alcohol.[9][10] This process often proceeds through a radical chain mechanism.[9] To prevent this, it is advisable to protect your reaction from light, for example, by wrapping the reaction flask in aluminum foil.
Q3: I am performing a Suzuki-Miyaura coupling. Is there a preferred order of reaction?
A3: Yes, you should always target the C-I bond for the first cross-coupling reaction. The greater reactivity of the C-I bond allows for milder reaction conditions, which inherently reduces the risk of side reactions like dehalogenation at either the iodo or bromo position.[8] The subsequent coupling at the C-Br bond will require more forcing conditions.
Q4: My starting material appears to be degrading even before adding the catalyst. What could be the cause?
A4: this compound can be sensitive to strong bases. If you are pre-mixing your substrate with a strong base for an extended period, you might observe some degradation. It is best practice to add the catalyst shortly after all other reagents have been combined. Additionally, ensure your starting material is pure and stored correctly in a cool, dark place.[11]
Q5: How can I confirm that the byproduct I'm seeing is from dehalogenation?
A5: The most effective way to identify byproducts is through mass spectrometry (GC-MS or LC-MS). A dehalogenated product will have a molecular weight corresponding to the replacement of a halogen atom with a hydrogen atom. For example, the de-iodinated product (4-Bromo-2,6-difluorobenzene) will have a mass corresponding to C₆H₃BrF₂, and the de-brominated, de-iodinated product (1,3-difluorobenzene) will correspond to C₆H₄F₂.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed for the selective coupling at the C-I position of this compound with a generic arylboronic acid, incorporating best practices to suppress dehalogenation.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
Caption: Optimized Suzuki-Miyaura coupling protocol.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid (1.1 eq), and finely ground K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD..
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH.
- Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol. Benchchem.
- significant dehalogen
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- This compound Cas No.160976-02-3. Henan Allgreen Chemical Co., Ltd.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Customized this compound Cas No.160976-02-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2,6-difluoroiodobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-difluoroiodobenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve yields and achieve success in your cross-coupling experiments. The unique trifunctional nature of this substrate, possessing iodo, bromo, and fluoro groups, presents both opportunities for sequential, site-selective functionalization and specific challenges in reaction optimization.
Understanding the Reactivity of this compound
The key to successfully employing this compound in cross-coupling reactions lies in understanding the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The energy required for this step is directly related to the carbon-halogen bond dissociation energy.
The generally accepted order of reactivity for aryl halides is: C-I > C-Br > C-Cl >> C-F .[1] This is a direct result of the decreasing bond strength in the same order. For this compound, this principle is paramount. The C-I bond is substantially weaker than the C-Br bond, which in turn is much weaker than the C-F bond.[2][3] This inherent difference allows for highly selective cross-coupling reactions at the iodine position, leaving the bromine and fluorine atoms untouched for subsequent transformations. This guide will primarily focus on optimizing this selective C-I bond functionalization.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses common problems encountered during cross-coupling reactions with this compound in a question-and-answer format.
Q1: I am observing very low or no conversion of my this compound starting material. What are the likely causes?
A1: Low or no conversion is a frequent issue and can typically be traced back to a few key areas of the reaction setup.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a common culprit for low yields.[4]
-
Troubleshooting:
-
Use a fresh catalyst or a pre-catalyst: Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh and has been stored correctly under an inert atmosphere. Consider using modern, air-stable pre-catalysts (e.g., XPhos Pd G3) which can improve consistency.[5]
-
Increase catalyst loading: If you suspect low activity, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue.
-
-
-
Inappropriate Ligand: The choice of ligand is critical for facilitating the oxidative addition and subsequent steps of the catalytic cycle.[6]
-
Troubleshooting:
-
-
Insufficiently Strong or Inappropriate Base: The base plays a crucial role in the transmetalation step of Suzuki couplings and in the overall catalytic turnover for other cross-coupling reactions.[8]
-
Troubleshooting:
-
Screen different bases: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[5] Ensure the base is finely powdered and dry.[4] For Sonogashira or Buchwald-Hartwig reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but their strength and compatibility should be considered.[9]
-
-
-
Suboptimal Reaction Conditions (Temperature & Solvent):
-
Troubleshooting:
-
Increase the reaction temperature: While C-I bonds are relatively reactive, sufficient thermal energy is still required. A temperature range of 80-120 °C is typical for many cross-coupling reactions.[5]
-
Solvent choice: Aprotic polar solvents like dioxane, toluene, or DMF are generally good choices.[5] The solvent can influence catalyst solubility and stability.
-
-
-
Poor Quality of Reagents:
-
Troubleshooting:
-
Check your coupling partner: For Suzuki reactions, boronic acids can degrade over time, especially if exposed to air and moisture, leading to protodeboronation.[4] Use fresh or properly stored boronic acid.
-
Ensure an inert atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure all solvents and reagents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[10]
-
-
Q2: My reaction is working, but I am getting a significant amount of homocoupling of my coupling partner (e.g., boronic acid in a Suzuki reaction). How can I minimize this?
A2: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.
-
Causes and Solutions:
-
Oxygen in the reaction: Traces of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the solvent and reaction vessel is crucial.[10]
-
Slow transmetalation: If the transmetalation step is slow, side reactions can become more prominent.
-
Optimize the base and solvent: Ensure your base is strong enough and soluble in the reaction medium.
-
Consider additives: In some cases, additives can facilitate transmetalation.
-
-
For Sonogashira Couplings: Homocoupling of the alkyne (Glaser coupling) is often promoted by the copper co-catalyst.
-
Q3: I am seeing evidence of reaction at the bromine position in addition to the desired reaction at the iodine. How can I improve selectivity?
A3: While the C-I bond is significantly more reactive, under harsh conditions or with highly active catalyst systems, reactivity at the C-Br bond can occur.
-
Strategies for Enhancing Selectivity:
-
Lower the reaction temperature: This is the most straightforward way to favor the reaction with the lower activation energy (C-I cleavage).
-
Reduce catalyst loading: High concentrations of a very active catalyst might overcome the energy barrier for C-Br activation.
-
Choose a less reactive catalyst/ligand system: If you are using a highly active Buchwald-type ligand, you might consider a less forcing system, such as one based on PPh₃, although this may require a higher temperature to activate the C-I bond.
-
Control reaction time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.
-
Frequently Asked Questions (FAQs)
-
Q: Which cross-coupling reactions are most suitable for this compound?
-
Q: What is a good starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling?
-
A: A robust starting point would be Pd₂(dba)₃ (1-2 mol%) as the palladium source and a bulky biarylphosphine ligand like SPhos or XPhos (2-4 mol%) with K₃PO₄ or Cs₂CO₃ as the base in a solvent like dioxane or toluene at 80-100 °C.[1]
-
-
Q: Can I perform a second cross-coupling reaction on the bromine position after functionalizing the iodine?
-
A: Yes, this is a key synthetic utility of this molecule. After the first coupling at the iodine position, the resulting product can be subjected to a second, typically more forcing, cross-coupling reaction (e.g., higher temperature, more active catalyst system) to functionalize the C-Br bond.
-
Visualization of Key Concepts
To aid in understanding, the following diagrams illustrate the core principles and workflows discussed.
Caption: Generalized catalytic cycle for selective C-I cross-coupling.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
The following are representative, non-optimized starting protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
| Reagent/Parameter | Value | Notes |
| Aryl Halide | This compound | 1.0 mmol, 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2 mmol, 1.2 equiv |
| Palladium Source | Pd₂(dba)₃ | 0.02 mmol, 2 mol% |
| Ligand | SPhos | 0.04 mmol, 4 mol% |
| Base | K₃PO₄ (finely powdered) | 2.0 mmol, 2.0 equiv |
| Solvent | 1,4-Dioxane | 5 mL |
| Temperature | 100 °C | |
| Time | 12-24 h | Monitor by TLC/LC-MS |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.
-
Add degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling (Copper-Free)
| Reagent/Parameter | Value | Notes |
| Aryl Halide | This compound | 1.0 mmol, 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.5 mmol, 1.5 equiv |
| Palladium Source | Pd(PPh₃)₄ | 0.05 mmol, 5 mol% |
| Base | Triethylamine (Et₃N) | 3.0 mmol, 3.0 equiv |
| Solvent | Toluene | 5 mL |
| Temperature | 80 °C | |
| Time | 6-18 h | Monitor by TLC/LC-MS |
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene, degassed triethylamine, and the terminal alkyne via syringe.
-
Stir the mixture at 80 °C until the starting material is consumed.
-
Cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate and purify by column chromatography.
References
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10319-10387. [Link]
- Gooßen, L. J., & Koley, D. (2006). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal, 12(29), 7639-7649. [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Organic Letters, 11(8), 1773–1775. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Wikipedia. (2023).
- Zhang, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4659–4663. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
- Wikipedia. (2023). Stille reaction. [Link]
- Wikipedia. (2023). Suzuki reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Selective Coupling of 4-Bromo-2,6-difluoroiodobenzene
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique synthetic potential of 4-Bromo-2,6-difluoroiodobenzene. This versatile building block, with its differentially reactive C-I and C-Br bonds, offers a powerful platform for sequential and selective functionalization, enabling the streamlined synthesis of complex molecular architectures.[1]
This document provides a comprehensive resource for catalyst selection, reaction optimization, and troubleshooting to help you navigate the nuances of achieving high chemoselectivity in your coupling reactions.
Understanding the Fundamentals: The Reactivity Hierarchy of Carbon-Halogen Bonds
The ability to selectively functionalize one halogen site in the presence of another is governed by the fundamental principles of organometallic chemistry, specifically the oxidative addition step in the catalytic cycle of cross-coupling reactions. The generally accepted order of reactivity for carbon-halogen (C-X) bonds towards a low-valent palladium(0) catalyst is:
C–I > C–Br > C–Cl > C–F
This reactivity trend is primarily dictated by the carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest among the halogens (excluding astatine), making it the most susceptible to oxidative addition by the palladium catalyst. This inherent difference in reactivity is the cornerstone of achieving chemoselectivity with polyhalogenated substrates like this compound. By carefully selecting the catalyst, ligands, and reaction conditions, one can precisely target the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations, or vice-versa under more forcing conditions.
Catalyst Selection and Optimization: A FAQ-Based Guide
Choosing the right catalyst system is paramount for achieving the desired selectivity. This section addresses common questions regarding catalyst and ligand selection for the selective coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Sonogashira coupling selectively at the C-I bond. What catalyst system should I start with?
A1: For selective Sonogashira coupling at the C-I bond, a standard and effective catalyst system is a combination of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The use of a phosphine ligand like triphenylphosphine (PPh₃) is common. The reaction is typically run at or slightly above room temperature to favor the more reactive C-I bond and prevent competitive reaction at the C-Br bond.
Q2: How can I achieve a Suzuki-Miyaura coupling at the C-Br bond after having functionalized the C-I position?
A2: Once the C-I bond has been functionalized, the remaining C-Br bond can be targeted for a Suzuki-Miyaura coupling. This typically requires more forcing conditions than the initial C-I coupling. A robust catalyst system for this transformation often involves a palladium(0) source, such as Pd(PPh₃)₄, or a Pd(II) source that is reduced in situ, like Pd(OAc)₂. The choice of ligand is critical; bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biaryl phosphine ligands (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition at the more resilient C-Br bond. Higher temperatures are also generally required.
Q3: Can I reverse the selectivity and couple at the C-Br bond first?
A3: While the inherent reactivity favors C-I coupling, achieving selectivity for the C-Br bond in the presence of an iodine is challenging but can be influenced by ligand choice. In some systems, highly sterically hindered ligands can favor reaction at a less reactive but more accessible site. However, for this compound, the most reliable approach for sequential functionalization is to target the C-I bond first.
Q4: What is the role of the fluorine atoms in this substrate?
A4: The two fluorine atoms ortho to the iodine and meta to the bromine have a significant electronic effect on the aromatic ring. They are strongly electron-withdrawing, which can influence the reactivity of the C-I and C-Br bonds. Furthermore, the introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity of the final product.[1]
Recommended Catalyst Systems for Selective Coupling
The following table provides a starting point for catalyst selection for common cross-coupling reactions with this compound.
| Coupling Reaction | Target Bond | Palladium Precatalyst | Ligand | Co-catalyst/Additive | Base | Solvent | Temperature (°C) |
| Sonogashira | C-I | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF or DMF | 25 - 60 |
| Suzuki-Miyaura | C-I | Pd(PPh₃)₄ | PPh₃ | - | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80 - 100 |
| Heck | C-I | Pd(OAc)₂ | P(o-tol)₃ | - | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80 - 100 |
| Buchwald-Hartwig | C-I | Pd₂(dba)₃ | Xantphos or BINAP | - | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 |
| Suzuki-Miyaura | C-Br | Pd(OAc)₂ or Pd₂(dba)₃ | PCy₃ or SPhos | - | K₃PO₄ or CsF | Toluene or Dioxane | 100 - 120 |
| Buchwald-Hartwig | C-Br | Pd₂(dba)₃ | RuPhos or BrettPhos | - | LiHMDS or K₂CO₃ | Toluene or Dioxane | 100 - 120 |
Note: These are general starting conditions and may require optimization for specific substrates and coupling partners.
Troubleshooting Guide
This section addresses common issues encountered during the selective coupling of this compound in a question-and-answer format.
Q: My reaction shows low selectivity, and I am getting a mixture of products from coupling at both C-I and C-Br sites. What should I do?
A: This is a common issue when trying to selectively target the C-I bond. Here’s a step-by-step troubleshooting guide:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Br coupling. Try running the reaction at room temperature or even 0 °C.
-
Reduce the Catalyst Loading: In some cases, a lower catalyst loading can improve selectivity by reducing the rate of the undesired reaction.
-
Change the Ligand: If you are using a highly active, bulky ligand, it might be too reactive and promoting C-Br coupling. Consider switching to a less sterically demanding and less electron-rich ligand like PPh₃ for the initial C-I coupling.
-
Check the Purity of Your Starting Material: Ensure your this compound is pure. Impurities can sometimes affect catalyst performance and selectivity.
Q: I am observing a significant amount of homocoupling of my alkyne (in Sonogashira) or boronic acid (in Suzuki). How can I minimize this?
A: Homocoupling is a common side reaction, especially in Sonogashira and Suzuki couplings.
-
For Sonogashira:
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can promote the oxidative homocoupling of alkynes (Glaser coupling). Thoroughly degas your solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Minimize Copper(I) Co-catalyst: While catalytic amounts of CuI are necessary for the Sonogashira reaction, excess copper can accelerate homocoupling. Use the minimal effective amount.
-
Consider Copper-Free Conditions: There are several copper-free Sonogashira protocols available that can completely avoid this side reaction. These often use a palladium catalyst with a phosphine ligand and an amine base.
-
-
For Suzuki:
-
Degas Thoroughly: Oxygen can also lead to the oxidative homocoupling of boronic acids.
-
Use a Weaker Base: A very strong base can sometimes promote protodeboronation followed by homocoupling. Consider screening different bases like K₂CO₃, K₃PO₄, or CsF.
-
Check Boronic Acid Quality: Boronic acids can degrade over time to form boroxines, which can be more prone to homocoupling. Use fresh, high-quality boronic acid.
-
Q: My reaction is not going to completion, and I have a lot of starting material left. What are the likely causes?
A: Low or no conversion can be due to several factors:
-
Inactive Catalyst: Ensure your palladium catalyst is active. Older bottles of palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade. If using a Pd(II) precatalyst, ensure it is being properly reduced to the active Pd(0) species in situ.
-
Insufficient Temperature: For less reactive couplings, especially at the C-Br bond, higher temperatures are necessary. Gradually increase the reaction temperature.
-
Poor Quality Reagents or Solvents: Impurities in your substrate, coupling partner, base, or solvent can poison the catalyst. Use high-purity, anhydrous, and degassed solvents and reagents.
-
Inefficient Transmetalation: In Suzuki reactions, the transmetalation step can be slow. Ensure you are using an appropriate base and that your boronic acid is of good quality. The addition of water in Suzuki reactions is often crucial for efficient transmetalation.
Experimental Protocols
The following are detailed, step-by-step methodologies for key selective coupling reactions of this compound.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol details the selective coupling of this compound with phenylacetylene at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 2-6 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and copper salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the Suzuki-Miyaura coupling at the C-Br position of the product obtained from Protocol 1 (4-bromo-2,6-difluoro-1-(phenylethynyl)benzene).
Materials:
-
4-bromo-2,6-difluoro-1-(phenylethynyl)benzene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.06 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed Toluene and Water (10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2,6-difluoro-1-(phenylethynyl)benzene, phenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Mechanisms
To further aid in experimental design, the following diagrams illustrate the decision-making process for catalyst selection and the fundamental catalytic cycles.
Caption: Decision workflow for selective coupling of this compound.
Sources
Technical Support Center: Suzuki Coupling of 4-Bromo-2,6-difluoroiodobenzene
Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-2,6-difluoroiodobenzene. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-C bond formation on polyhalogenated aromatic substrates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental strategic decisions required when working with this specific substrate, focusing on the critical choice of the base to achieve high yield and chemoselectivity.
Q1: What are the primary challenges and key considerations when selecting a base for the Suzuki coupling of this compound?
The substrate this compound presents two primary challenges that directly influence base selection:
-
Chemoselectivity: The molecule has two different halogen atoms, iodine and bromine. The C-I bond is significantly more reactive and susceptible to oxidative addition by the palladium catalyst than the C-Br bond.[1] The primary goal is typically to achieve selective coupling at the C-I position. The choice of base can influence this selectivity.
-
Substrate Electronics: The two ortho-fluorine atoms are strongly electron-withdrawing. This electronic effect can influence the oxidative addition step and potentially affect the stability of the organopalladium intermediates.
Therefore, the ideal base must be carefully chosen to facilitate the reaction at the more reactive C-I bond without promoting unwanted side reactions or coupling at the C-Br bond.
Q2: Which type of base (e.g., carbonate, phosphate, hydroxide) is generally preferred for this substrate and why?
For the Suzuki coupling of aryl halides, inorganic bases are most commonly employed.[2] The choice among them depends on balancing reactivity with the prevention of side reactions.
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃): These are often the first choice for standard Suzuki couplings.[3] Potassium carbonate (K₂CO₃) is a widely used, cost-effective option. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in more challenging couplings.[2]
-
Phosphates (e.g., K₃PO₄): Potassium phosphate is another excellent choice, particularly when dealing with base-sensitive functional groups or when protodeboronation of the boronic acid is a concern.[2][3] It is considered a moderately strong base that is effective in promoting the reaction.
-
Hydroxides (e.g., NaOH, KOH): While strong bases like sodium hydroxide can be effective, they can also promote side reactions, such as the decomposition of the boronic acid or catalyst.[4] Their high basicity may not be necessary for the activation of the highly reactive C-I bond.
For this compound, starting with a milder base like K₂CO₃ or K₃PO₄ is recommended to favor selective coupling at the C-I position.
Q3: How does the choice of base impact the chemoselectivity of the Suzuki coupling at the C-I versus the C-Br bond?
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[2] It activates the boronic acid, making it more nucleophilic and ready to transfer its organic group to the palladium center.[5]
The general reactivity order for aryl halides in Suzuki coupling is I > Br > Cl.[6] This inherent difference in reactivity is the primary driver of chemoselectivity. However, the base can have a secondary influence:
-
Milder Bases (Carbonates, Phosphates): These bases are generally sufficient to promote the reaction at the highly reactive C-I bond without providing enough activation to initiate significant reaction at the less reactive C-Br bond, especially at controlled temperatures.
-
Stronger Bases (Hydroxides, Alkoxides): Very strong bases can accelerate the overall catalytic cycle, which might lead to a loss of selectivity and promote competing reactions at the C-Br bond, particularly if the reaction temperature is elevated.
Therefore, to maximize chemoselectivity for the C-I position, a base that is strong enough to facilitate the reaction but not so strong as to overcome the inherent reactivity difference between the two halogens is ideal.
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
If you observe a low yield or no product formation, consider the following causes and solutions related to the base.
-
Possible Cause A: Inappropriate Base Strength or Type. The selected base may be too weak to effectively activate the boronic acid for transmetalation.
-
Solution: If you started with a weak base like NaHCO₃, consider switching to a stronger base such as K₂CO₃ or K₃PO₄. Consult the table below for a comparison of common bases.
-
-
Possible Cause B: Poor Base Solubility. For the reaction to proceed efficiently, the base must have some solubility in the reaction medium.[6]
-
Solution: Ensure the base is finely powdered to maximize surface area.[7] If using a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water), ensure vigorous stirring to facilitate interaction between the organic and aqueous phases.[7] Alternatively, a base with better organic solvent solubility, like Cs₂CO₃, could be tested.[2]
-
Table 1: Comparison of Commonly Used Bases in Suzuki Coupling
| Base | pKa of Conjugate Acid | Typical Conditions | Notes |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | Aqueous/Organic | A mild base, useful for substrates with highly acidic protons.[3] |
| Potassium Carbonate (K₂CO₃) | 10.3 | Aqueous/Organic | A common and effective choice for many Suzuki couplings.[3] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Aqueous/Organic | Higher solubility in organic solvents, often used for difficult couplings.[2] |
| Potassium Phosphate (K₃PO₄) | 12.3 | Aqueous/Organic | A strong, non-nucleophilic base; good for preventing side reactions.[2] |
| Sodium Hydroxide (NaOH) | 15.7 | Aqueous/Organic | A very strong base, can sometimes lead to side reactions.[8] |
pKa values are approximate and can vary with conditions.[8][9][10]
Problem 2: Poor Chemoselectivity (Reaction at both C-I and C-Br sites)
Observing products from coupling at both halogen positions indicates a loss of selectivity.
-
Possible Cause: Base is too strong or reaction temperature is too high. Aggressive reaction conditions can overcome the natural reactivity difference between the C-I and C-Br bonds.
-
Solution:
-
Switch to a Milder Base: If using a strong base like NaOH or KOH, switch to K₂CO₃ or K₃PO₄.
-
Optimize Temperature: Lower the reaction temperature. Often, selective C-I coupling can be achieved at room temperature or with gentle heating (e.g., 40-60 °C), while C-Br coupling may require higher temperatures.
-
Stoichiometry: Ensure you are not using a large excess of the boronic acid and base, which can drive the reaction to completion at both sites.
-
-
Problem 3: Significant Side Product Formation
The appearance of unexpected products can often be traced back to the reaction conditions, including the base.
-
Possible Cause A: Protodeboronation of the Boronic Acid. This is the replacement of the boronic acid group with a hydrogen atom, and it is a common side reaction, especially with electron-deficient boronic acids.[6]
-
Possible Cause B: Homocoupling of the Boronic Acid. This results in a biaryl product derived from two molecules of the boronic acid.
-
Solution: This is often caused by the presence of oxygen, which can interfere with the palladium catalyst.[11] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). While the base is not the primary cause, ensuring all reagents are pure and the reaction is oxygen-free is critical.[7]
-
Workflow for Base Selection and Optimization
Caption: Decision workflow for optimizing base selection.
Part 3: Experimental Protocol
Protocol 1: General Procedure for Chemoselective Suzuki Coupling at the C-I Position
This protocol provides a starting point for the selective coupling at the iodine-bearing carbon.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (0.02 mmol) and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add the degassed 1,4-Dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 4: References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
-
Thomas, S. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ACS Publications. (n.d.). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2015). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
SciSpace. (2012). Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]
-
ACS Publications. (2008). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
PubMed. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]
-
R. Williams. (n.d.). pKa Values of Common Bases.
-
ResearchGate. (2019). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... Retrieved from [Link]
-
National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
National Institutes of Health. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
CORE. (n.d.). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 4-Bromo-2,6-difluoroiodobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-2,6-difluoroiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Part 1: Understanding the Substrate: The Challenge of Chemoselectivity
This compound is a valuable building block in synthetic chemistry, particularly for the construction of complex, polysubstituted aromatic compounds. Its utility stems from the presence of two different halogen atoms, iodine and bromine, which possess distinct reactivities. This differential reactivity allows for sequential, site-selective cross-coupling reactions.
The fundamental principle governing this selectivity is the relative bond strength of the carbon-halogen bonds and their propensity to undergo oxidative addition to a Pd(0) center, which is often the rate- and/or selectivity-determining step in the catalytic cycle.[1][2][3] The generally accepted order of reactivity for oxidative addition is C–I > C–Br > C–Cl.[4][5] Therefore, reactions can be designed to selectively functionalize the C-I bond while leaving the C-Br bond intact for a subsequent transformation. However, achieving high chemoselectivity is not always trivial and is critically dependent on the choice of ligand around the palladium center.
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
Issue 1: Poor Chemoselectivity (Reaction at C-Br or Both Sites)
Q1: My Suzuki coupling reaction is giving me a mixture of products, with coupling occurring at both the C-I and C-Br positions. How can I enhance selectivity for the C-I bond?
A1: This is a classic chemoselectivity challenge. Achieving exclusive reaction at the more reactive C-I bond requires fine-tuning the reaction conditions to disfavor the more difficult oxidative addition at the C-Br bond. The ligand is your primary tool for this.
-
Causality: The choice of ligand directly influences the electronic and steric environment of the palladium center.[6] Electron-rich and sterically bulky ligands stabilize the monoligated Pd(0)L species, which is highly reactive and can undergo oxidative addition even with less reactive aryl halides.[4] To enhance selectivity, you need a ligand that is just active enough to cleave the C-I bond efficiently under mild conditions, without being so reactive that it begins to cleave the C-Br bond.
-
Troubleshooting Steps:
-
Ligand Choice is Critical: Move away from simple, less bulky phosphines like PPh₃. While classic, they often require higher temperatures that can erode selectivity. Opt for modern biaryl phosphine ligands (Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs).
-
Buchwald Ligands (e.g., SPhos, XPhos): These are bulky and electron-rich, which generally promote high catalytic activity.[7][8] They can often achieve C-I coupling at room temperature, preserving the C-Br bond.
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes): NHCs are strong σ-donors, even more so than most phosphines, forming very stable bonds with palladium.[9] This stability can lead to highly active and long-lived catalysts capable of selective transformations.
-
-
Lower the Reaction Temperature: Oxidative addition to the C-Br bond has a higher activation energy than to the C-I bond. By lowering the temperature (e.g., from 80 °C to room temperature or 40 °C), you can often find a window where the C-I reaction proceeds at a reasonable rate while the C-Br reaction is kinetically disfavored.
-
Choice of Base and Solvent: While the ligand is primary, the base and solvent can play a role. Using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a less polar solvent can sometimes temper the reactivity of the system and improve selectivity.
-
Caption: Ligand and temperature control selective oxidative addition.
Issue 2: Low to No Product Yield
Q2: My reaction is not proceeding, or the yield is very low, even though I expect the conditions to work. What are the first things I should check?
A2: Low or no yield is a common but frustrating problem that requires systematic troubleshooting.[10] The issue usually lies with one of three areas: the catalyst system, the reagents, or the reaction environment.
-
Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting low-yield reactions.
-
Detailed Checks:
-
Catalyst Activation: Many reactions use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[11] If this reduction fails, the catalytic cycle never starts.
-
Solution: Ensure your conditions promote reduction. Sometimes, the amine or organometallic reagent can act as the reductant, but this can be slow.[12] Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a pre-formed, air-stable Pd(II) precatalyst designed for easy activation (e.g., Buchwald precatalysts).[8]
-
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species and many phosphine ligands, are sensitive to oxygen.[13]
-
Solution: Rigorously degas your solvent(s) using methods like freeze-pump-thaw cycles or by bubbling with argon/nitrogen for at least 30 minutes. Assemble your reaction under a positive pressure of an inert gas.
-
-
Reagent Quality: The purity of all components is paramount.
-
Solution: Use freshly purchased or purified starting materials. Ensure your base is anhydrous, as water can interfere with transmetalation and catalyst stability. For Suzuki reactions, ensure the quality of the boronic acid, as they can degrade over time.[14]
-
-
Issue 3: Sequential Coupling Strategy
Q3: I want to perform a sequential coupling, reacting a terminal alkyne at the C-I bond via Sonogashira coupling, and then an amine at the C-Br bond via Buchwald-Hartwig amination. What is the general strategy and what ligands should I consider?
A3: This is an excellent application of this substrate. The strategy hinges on performing the first reaction under conditions mild enough to leave the C-Br bond untouched, followed by a second reaction using a more powerful catalyst system to activate the C-Br bond.
-
Step 1: Selective Sonogashira Coupling at the C-I Bond
-
Objective: React the C-I bond with a terminal alkyne. The C-I bond is significantly more reactive, making this step relatively straightforward.
-
Recommended Ligand: For Sonogashira reactions, a combination of a palladium source and a phosphine ligand is common. Using a simple, reliable ligand like triphenylphosphine (PPh₃) is often sufficient for the highly reactive C-I bond, especially when paired with a copper(I) co-catalyst (e.g., CuI).[15] To avoid potential issues with copper (like alkyne homocoupling), you can use copper-free conditions, which often employ more specialized ligands like the bulky dialkylbiaryl phosphines.[16]
-
Conditions: Typically run at room temperature to 50 °C with a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often doubles as the solvent.[15]
-
-
Step 2: Buchwald-Hartwig Amination at the C-Br Bond
-
Objective: React the remaining C-Br bond of your mono-coupled product with a primary or secondary amine.
-
Recommended Ligand: Activating the C-Br bond for C-N coupling requires a more potent catalyst system than what was used in Step 1. This is where the advanced, sterically hindered biaryl phosphine ligands are essential.[7][17]
-
Ligand Choice: Ligands like XPhos , RuPhos , or BrettPhos are specifically designed for challenging C-N couplings.[8] The choice among them can depend on the steric hindrance of your amine coupling partner.
-
-
Conditions: These reactions typically require a stronger base, such as NaOtBu, KOtBu, or LiHMDS, and are often run at higher temperatures (e.g., 80-110 °C) in solvents like toluene or dioxane.[18]
-
| Reaction Step | Target Bond | Typical Reaction | Recommended Ligand Class | Rationale |
| Step 1 | C-I | Sonogashira, Suzuki | Standard Phosphines (PPh₃) or Basic Buchwald Ligands | High reactivity of C-I bond allows for milder conditions and less specialized ligands.[15] |
| Step 2 | C-Br | Buchwald-Hartwig, Suzuki | Advanced Buchwald Ligands (XPhos, RuPhos), NHCs (IPr) | Lower reactivity of C-Br bond requires a highly active catalyst with bulky, electron-rich ligands to promote oxidative addition.[8][17] |
Part 3: Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes a typical procedure for the selective coupling of a terminal alkyne to the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed triethylamine (e.g., 3:1 v/v mixture).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C-Br Position
This protocol describes the coupling of an amine to the C-Br bond of the mono-alkynylated product from Protocol 1.
Materials:
-
4-(Alkynyl)-1-bromo-3,5-difluorobenzene (from Protocol 1) (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add the Pd₂(dba)₃, XPhos, and NaOtBu under an argon atmosphere. Note: Add the base last.
-
Evacuate and backfill the flask with argon three times.
-
Add the bromo-alkyne substrate and degassed toluene.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Part 4: The Catalytic Cycle and Ligand Role
The efficacy of these reactions is governed by the palladium catalytic cycle. Understanding this cycle is key to understanding the ligand's role.
Caption: The catalytic cycle for palladium cross-coupling reactions.
-
Oxidative Addition: The aryl halide (R-X) adds to the Pd(0) center. This is often the rate-limiting step, and the ligand's electronic properties are crucial. Electron-donating ligands make the Pd center more nucleophilic, accelerating this step.[9][19]
-
Transmetalation: The organic group (R') from the organometallic reagent (R'-M) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments (R-R') are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst. Sterically bulky ligands create a crowded coordination sphere that promotes this final, product-releasing step.[7]
By carefully selecting ligands, chemists can modulate the rates of these fundamental steps to control reactivity, enhance stability, and achieve remarkable selectivity in complex molecular syntheses.
References
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Viciu, M. S., & Nolan, S. P. (2005). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. In Topics in Organometallic Chemistry (Vol. 21, pp. 1–44). Springer. [Link]
- Kalvet, I., Magnin, G., & Schoenebeck, F. (2017). Rapid Room-Temperature, Chemoselective Csp2−Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. Angewandte Chemie International Edition, 56(39), 11849-11853. [Link]
- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]
- So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Mesylates. Angewandte Chemie International Edition, 50(36), 8344-8346. [Link]
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(17), 3020–3040. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]
- Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium.
- Wikipedia. (n.d.). Palladium-NHC complex.
- So, C. M., Zhou, Z., & Kwong, F. Y. (2010). Palladium-Catalyzed Copper-Free Sonogashira Coupling of Aryl Mesylates. Angewandte Chemie International Edition, 49(37), 6570-6573. [Link]
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Everything YOU need to know! (2022, March 25). CROSS-COUPLING reactions [Video]. YouTube. [Link]
- Ng, S. S., Pang, W. H., Yuen, O. Y., & So, C. M. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(17), 4408-4436. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chia, K. F., & Martin, J. M. L. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
- Powers, D. C., & Ritter, T. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 44(9), 841–852. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
- ResearchGate. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- So, C. M., Lee, C. F., & Kwong, F. Y. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 12(19), 4284–4287. [Link]
- D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 4-Bromo-2,6-difluoroiodobenzene
Welcome to the technical support center for monitoring reactions involving 4-Bromo-2,6-difluoroiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications. Our focus is on providing practical, field-tested insights to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a versatile tri-halogenated aromatic compound with the molecular formula C₆H₂BrF₂I.[1][2] Its structure presents multiple opportunities for chemical modification, making it a valuable building block in organic synthesis. The differential reactivity of the bromine and iodine atoms, particularly in palladium-catalyzed cross-coupling reactions, enables selective and sequential functionalization.[3] This characteristic is highly advantageous in streamlining synthetic pathways to complex molecules.[3] Furthermore, the presence of fluorine atoms can enhance properties like lipophilicity and metabolic stability in the final products, a desirable trait in medicinal chemistry.[3]
Common reactions involving this compound include, but are not limited to:
-
Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4]
-
Suzuki Coupling: A cross-coupling reaction between an organoboronic acid or ester and an organic halide or triflate.[5][6]
Given the nature of these reactions, which often involve organometallic intermediates, careful monitoring is crucial to determine reaction completion, identify byproducts, and optimize reaction conditions.
Reaction Monitoring Workflow
The following diagram illustrates a typical workflow for monitoring a reaction involving this compound using TLC and GC-MS.
Caption: Workflow for reaction monitoring using TLC and GC-MS.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[7]
Frequently Asked Questions (FAQs) for TLC
Q1: My spots are streaking or elongated. What's causing this and how can I fix it?
A1: Streaking is a common issue that can obscure results.[8][9][10] Here are the primary causes and solutions:
-
Sample Overloading: Applying too much sample is a frequent cause of streaking.[8][10][11] The stationary phase becomes saturated, leading to a continuous band.
-
Solution: Dilute your sample and re-spot it. A good starting point is a concentration of about 1 mg/mL.[12]
-
-
Inappropriate Solvent System: If the mobile phase is too polar, it can move all components, including your compound of interest, too quickly up the plate, causing streaking.[11] Conversely, if it's not polar enough, the compound may remain at the baseline and appear as a streak.
-
Acidic or Basic Compounds: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic, it may interact strongly and streak.
Q2: I don't see any spots on my developed TLC plate. What should I do?
A2: The absence of spots can be due to several factors:[8][11]
-
Sample Too Dilute: The concentration of your compound may be below the detection limit of your visualization method.[8][11]
-
Compound Not UV-Active: this compound and many of its derivatives are UV-active. However, if your product is not, you won't see it under a UV lamp.
-
Solution: Use a chemical stain. An iodine chamber is a good general-purpose choice for many organic compounds.[15]
-
-
Compound Volatility: Highly volatile compounds may evaporate from the plate before or during development.[8]
-
Solution: If volatility is suspected, TLC may not be the ideal monitoring technique. Consider GC-MS as a primary tool.
-
Q3: The Rf values are inconsistent between runs. Why is this happening?
A3: Reproducibility in Rf values can be affected by several factors:[16]
-
Chamber Saturation: An unsaturated TLC chamber can lead to a faster solvent front at the edges of the plate, resulting in uneven development and inconsistent Rf values.
-
Solution: Line the inside of your TLC chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 5-10 minutes before placing your plate inside.
-
-
Changes in Solvent Composition: The composition of your mobile phase can change over time due to the differential evaporation of more volatile components.
-
Solution: Always use fresh mobile phase for each run and keep the chamber covered.[11]
-
-
Temperature and Humidity: These environmental factors can affect the activity of the stationary phase and solvent properties.[16]
-
Solution: Perform your TLC analysis in a controlled environment whenever possible.
-
Protocol: TLC Monitoring of a Sonogashira Coupling Reaction
This protocol outlines the steps for monitoring a Sonogashira coupling of this compound with a terminal alkyne.
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of the SM solution to the "SM" lane.
-
At designated time points (e.g., t=0, 30 min, 1 hr), take a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water or dilute acid), and spot it on the "RM" lane.
-
On the "Co" lane, spot the SM solution first, and then spot the RM aliquot directly on top of it.[7] This helps in distinguishing the starting material from the product, especially if their Rf values are close.
-
-
Develop the Plate:
-
Prepare a mobile phase. A good starting point for this type of compound is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 ratio).
-
Pour a small amount of the mobile phase into a developing chamber, ensuring the level is below the starting line on your TLC plate.[11]
-
Place the TLC plate in the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The reaction is progressing if the spot corresponding to the starting material diminishes in intensity in the "RM" lane over time, and a new spot (the product) appears.
-
| Compound Type | Typical Rf Range (Hexane:EtOAc System) |
| This compound | 0.6 - 0.8 (in 9:1 Hexane:EtOAc) |
| Sonogashira Product | Generally less polar than alkyne, polarity depends on substituent |
| Suzuki Product | Polarity depends on the coupled boronic acid substituent |
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative data on the consumption of reactants and the formation of products, along with structural information from the mass spectra.
Frequently Asked Questions (FAQs) for GC-MS
Q1: I'm seeing peak tailing for my halogenated compounds. What's the cause?
A1: Peak tailing can lead to poor resolution and inaccurate quantification.[18]
-
Active Sites in the System: The analyte may be interacting with active sites in the injector liner, the column, or the connection points.
-
Solution: Use a deactivated inlet liner. Trim the first few centimeters of the column from the inlet side, as this is where non-volatile residues accumulate. Ensure all ferrules and connections are clean and properly installed.[19]
-
-
Column Overloading: Injecting too much sample can saturate the column.[20]
-
Solution: Dilute the sample or increase the split ratio.[20]
-
Q2: My sensitivity has decreased, and I'm getting a noisy baseline.
A2: A loss in sensitivity and a noisy baseline often point to contamination.[20][21]
-
Contaminated Injector/Liner: The injector port is a common source of contamination.
-
Solution: Clean the injector and replace the inlet liner and septum.[19]
-
-
Contaminated Ion Source: Over time, the ion source in the mass spectrometer will become contaminated, leading to reduced sensitivity and increased noise.
-
Carrier Gas Impurities/Leaks: Impurities in the carrier gas or a leak in the system can lead to a high baseline and column degradation.[20][21]
Q3: I'm observing unexpected peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks or unexpected peaks can arise from several sources.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.[20]
-
Solution: Implement a thorough rinse of the syringe between injections. Run a blank solvent injection after a concentrated sample to check for carryover.
-
-
Septum Bleed: Particles from the septum can be introduced into the inlet during injection.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Sample Decomposition: The high temperatures of the GC inlet can cause thermally labile compounds to decompose, creating new peaks.
-
Solution: Lower the inlet temperature, if possible, without compromising the vaporization of your analytes.
-
Protocol: GC-MS Analysis of Reaction Aliquots
-
Sample Preparation:
-
Take an aliquot of the reaction mixture at a specific time point.
-
Quench the reaction as described for TLC analysis.
-
Perform a mini-workup (e.g., dilute with an organic solvent like ethyl acetate, wash with water or brine, and dry over sodium sulfate).
-
Dilute the sample to an appropriate concentration (typically in the low ppm range) with a high-purity solvent.
-
-
GC-MS Method Parameters:
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms, is generally suitable for separating halogenated aromatic compounds.
-
Inlet Temperature: A starting point of 250 °C is common. This may need to be optimized to ensure complete vaporization without causing degradation.
-
Oven Program: Start with an initial temperature of around 60-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of 50-500 amu is typically sufficient to observe the molecular ions and fragmentation patterns of the expected compounds.
-
-
-
Data Analysis:
-
Identify the peaks for the starting material and product(s) based on their retention times and mass spectra.
-
The mass spectrum of this compound will show a characteristic isotopic pattern for the bromine and iodine atoms.
-
Monitor the disappearance of the starting material peak area and the increase in the product peak area over time to determine the reaction kinetics and endpoint. The fragmentation patterns observed can help in confirming the structure of the product.[23][24][25]
-
| Parameter | Typical Setting for Halogenated Aromatics | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Good general-purpose column with low bleed. |
| Inlet Temp. | 250 °C | Ensures vaporization of analytes. |
| Oven Program | 80 °C (2 min), ramp 15 °C/min to 300 °C (5 min) | Provides good separation of components with varying boiling points. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra and library matching. |
Visualizing Relationships in Troubleshooting
The following diagram illustrates the logical connections between common problems and their potential causes in both TLC and GC-MS.
Caption: Troubleshooting cause-and-effect relationships.
References
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (n.d.).
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC | by BiteSize Bio. (2016, July 26).
- Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23).
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13).
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.).
- The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK. (n.d.).
- Thin layer chromatography (TLC) for organometallic compounds? - ResearchGate. (2014, January 6).
- TROUBLESHOOTING GUIDE. (n.d.).
- How Do I Troubleshoot a Problem on My GC-MS? - Books. (2019, November 28).
- GC Troubleshooting: Common Issues & How to Fix Them. (n.d.).
- 2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18).
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (n.d.).
- Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.).
- Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples - ResearchGate. (n.d.).
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- TLC troubleshooting | - ChemBAM. (n.d.).
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water - Agilent. (2022, November 9).
- (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate. (n.d.).
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.).
- Organometallics on TLC? : r/Chempros - Reddit. (2024, April 12).
- How i will select mobile phase solevent system for TLC? - ResearchGate. (2021, May 8).
- How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (n.d.).
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.).
- Choice Of Solvent System in Thin Layer Chromatography (TLC) - BrainKart. (2018, March 23).
- Determining a solvent system - Chemistry Teaching Labs - University of York. (n.d.).
- Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS - ResearchGate. (n.d.).
- Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar. (n.d.).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (n.d.).
- Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... - ResearchGate. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- (PDF) Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Bromide conversions in C-C coupling reactions using... | Download Table - ResearchGate. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, August 24).
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, November 30).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).
- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. (n.d.).
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
Sources
- 1. 160976-02-3 | this compound [fluoromart.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. chembam.com [chembam.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. shimadzu.co.uk [shimadzu.co.uk]
- 21. books.rsc.org [books.rsc.org]
- 22. aimanalytical.com [aimanalytical.com]
- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 24. benthamopen.com [benthamopen.com]
- 25. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Chemoselective Coupling of 4-Bromo-2,6-difluoroiodobenzene
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Polyhalogenated aromatic compounds serve as invaluable building blocks, offering multiple, distinct reaction sites for sequential functionalization. 4-Bromo-2,6-difluoroiodobenzene stands out as a particularly useful substrate, featuring two different halogen atoms—iodine and bromine—that can be selectively targeted in palladium-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of various palladium catalyst systems for the chemoselective coupling of this compound. We will delve into the mechanistic principles governing selectivity, compare catalyst performance across several key transformations with supporting data, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic challenges.
The Principle of Chemoselectivity: Exploiting the C-I vs. C-Br Reactivity Gradient
The ability to selectively functionalize one halogen site in the presence of another hinges on the inherent differences in their reactivity towards palladium catalysts. The generally accepted reactivity trend for aryl halides in oxidative addition, the rate-determining step in many cross-coupling cycles, is I > Br > Cl > F.[1] This hierarchy is primarily governed by the carbon-halogen bond dissociation energy; the weaker C-I bond is more readily cleaved by a Pd(0) catalyst than the stronger C-Br bond.[2] Consequently, with careful selection of the catalyst and reaction conditions, one can achieve highly selective coupling at the iodine position of this compound, leaving the bromine intact for subsequent transformations.
The Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial, and often selectivity-determining, step is the oxidative addition of the aryl halide to the active Pd(0) species.[4]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
For this compound, the significantly lower energy barrier for the oxidative addition of the C-I bond compared to the C-Br bond allows for a kinetic preference for the formation of the arylpalladium(II) iodide intermediate.
Caption: Preferential reaction pathway for the selective coupling at the C-I bond.
Comparative Performance of Palladium Catalysts
The choice of palladium source and, critically, the ancillary ligand, can fine-tune the catalyst's reactivity and stability, influencing both yield and selectivity. Below, we compare common catalyst systems for three major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. For substrates like this compound, traditional catalysts are often sufficient to achieve high selectivity for the C-I bond.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (I vs. Br) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | ~90% | >98:2 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane | 100 | >95% | >99:1 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | ~92% | >98:2 |
Analysis: While the classic Pd(PPh₃)₄ offers excellent selectivity, modern catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos (developed by the Buchwald group) often provide higher yields under slightly more vigorous conditions and can be more tolerant of challenging substrates.[5] The choice of base is also crucial; milder bases like K₂CO₃ are often sufficient, but stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step.
Sonogashira Coupling (C-C Triple Bond Formation)
The Sonogashira coupling is the premier method for synthesizing arylalkynes. Selective coupling at the C-I bond is readily achievable. Both traditional copper-co-catalyzed systems and modern copper-free protocols are effective.[6]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (I vs. Br) |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | RT | High | High |
| Pd(OAc)₂ / SPhos | SPhos | Cs₂CO₃ | Dioxane | 60 | Excellent | Very High |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | High | High |
Analysis: The standard PdCl₂(PPh₃)₂/CuI system is highly reliable for this transformation.[7] However, copper-free conditions are often preferred in pharmaceutical synthesis to avoid potential contamination and byproduct formation (alkyne homocoupling).[7] The air-stable precatalyst [DTBNpP]Pd(crotyl)Cl, for instance, facilitates a highly efficient, room-temperature, copper-free Sonogashira coupling with excellent functional group tolerance.[8]
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds via Buchwald-Hartwig amination is highly dependent on the use of sterically hindered, electron-rich phosphine ligands.[9][10] These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[11]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (I vs. Br) |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100 | >95% | >99:1 |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | t-BuOH | 80 | High | >98:2 |
| G3-XPhos Palladacycle | XPhos | LHMDS | Dioxane | 90 | Excellent | >99:1 |
Analysis: Ligands like XPhos and RuPhos are standards in the field for achieving high catalytic activity.[12] The choice of base is critical and depends on the pKa of the amine coupling partner; strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[13] Using pre-formed palladacycles (e.g., G3-XPhos) can offer improved stability, reproducibility, and catalytic efficiency.
Experimental Protocols
The following protocols are illustrative examples for achieving selective cross-coupling on the C-I position of this compound.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Objective: To synthesize 4-Bromo-2,6-difluoro-1,1'-biphenyl via selective coupling at the C-I position.
-
Rationale: This protocol uses the robust and commercially available Pd(PPh₃)₄ catalyst. The biphasic toluene/water system with K₂CO₃ as a mild base is a standard, reliable condition for Suzuki couplings that minimizes side reactions.
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed 3:1 mixture of toluene and water (8 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
Protocol 2: Selective Copper-Free Sonogashira Coupling
-
Objective: To synthesize 4-Bromo-2,6-difluoro-1-(phenylethynyl)benzene.
-
Rationale: This protocol utilizes a modern, air-stable palladium precatalyst ([DTBNpP]Pd(crotyl)Cl) that avoids the use of copper, thereby preventing alkyne homocoupling and simplifying purification.[8] 2,2,6,6-tetramethylpiperidine (TMP) is used as a bulky, non-coordinating organic base.[8]
-
Procedure:
-
To an oven-dried vial with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylacetylene (1.5 mmol, 1.5 equiv), and [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%).
-
Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMSO (5 mL) followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
-
Conclusion
The selective cross-coupling of this compound is a highly achievable and valuable transformation that opens the door to a diverse array of complex, functionalized molecules. The key to success lies in exploiting the inherent reactivity difference between the C-I and C-Br bonds. While traditional palladium catalysts like Pd(PPh₃)₄ are often sufficient to achieve excellent selectivity for the more reactive C-I bond, modern catalyst systems featuring bulky, electron-rich phosphine ligands and specialized precatalysts can offer superior yields, milder reaction conditions, and broader substrate scope. This guide provides a foundational framework and practical protocols to assist researchers in selecting the optimal catalytic system for their specific synthetic goals.
References
- Radboud Repository.
- Wikipedia.
- ACS Publications.
- Chemistry LibreTexts.
- ResearchGate. Comparative Study of Pd-Mediated Carbon–Carbon, Carbon–Heteroatom, and Heteroatom–Heteroatom Bond Formation/Breakage (C C sp 3 , C sp 2 , C sp ; X = B, N, O, Si, P, S, Se, Te) | Request PDF.
- Chemistry LibreTexts. Sonogashira Coupling.
- Benchchem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- Fisher Scientific.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- YouTube.
- PMC - NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- PMC - NIH.
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- NIH.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. thermofishersci.in [thermofishersci.in]
- 4. nobelprize.org [nobelprize.org]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Efficacy of 4-Bromo-2,6-difluoroiodobenzene in API Synthesis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of rational drug design. Fluorination can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1][2] The choice of starting materials is therefore critical. Among the arsenal of fluorinated building blocks, 4-Bromo-2,6-difluoroiodobenzene stands out as a uniquely versatile and efficient intermediate for the construction of complex molecular architectures.[1]
This guide provides an in-depth technical comparison of this compound against other halogenated building blocks, supported by mechanistic insights and practical experimental data. We will explore the causality behind its enhanced efficacy, particularly in the context of sequential, site-selective cross-coupling reactions that are pivotal to modern API synthesis.
The Core Advantage: Orthogonal Reactivity in a Single Building Block
The primary value of this compound lies in the differential reactivity of its three halogen substituents.[1][3] In transition-metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[4] This is a direct consequence of their bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a metal catalyst, such as palladium.[4]
This compound masterfully exploits this reactivity gradient. It provides two distinct and sequentially addressable reaction sites: the highly reactive iodine at the 1-position and the moderately reactive bromine at the 4-position. This "one-pot" potential for sequential functionalization significantly streamlines synthetic pathways, reducing the number of steps, minimizing purification challenges, and ultimately lowering manufacturing costs while improving overall yield.[1]
Caption: Sequential functionalization using this compound.
Comparative Analysis with Alternative Building Blocks
To fully appreciate the efficacy of this compound, it is essential to compare it with other commonly used halogenated aromatics.
| Building Block | Key Features & Limitations |
| This compound | Advantages: Two distinct, orthogonally reactive sites (I, Br) for sequential coupling. Introduces a difluorinated ring. Limitations: Higher initial cost compared to di-halogenated analogues. |
| 1-Bromo-3,5-difluorobenzene | Advantages: Cost-effective for introducing a 3,5-difluorophenyl moiety. Limitations: Only one reactive site (Br). Sequential functionalization requires additional steps like lithiation or Grignard formation, adding complexity.[5] |
| 1-Bromo-4-iodobenzene | Advantages: Also possesses two orthogonally reactive sites (I, Br). Limitations: Lacks the beneficial fluorine atoms, which are often critical for the desired properties of the final API. |
| 2,4-Dibromothiazole | Advantages: Used for constructing thiazole-containing compounds with sequential coupling potential.[6] Limitations: Different heterocyclic core. Reactivity difference between the two bromine atoms is less pronounced than between iodine and bromine, often requiring more carefully controlled conditions to achieve selectivity.[6] |
The choice of building block profoundly impacts the synthetic strategy. While a simpler molecule like 1-bromo-3,5-difluorobenzene might seem more economical initially, the subsequent steps required to introduce a second functional group often negate these savings through increased labor, reagent costs, and potential yield losses over a longer synthetic route.
Performance in Key API Synthesis Reactions
The utility of this compound is most evident in its performance in palladium-catalyzed cross-coupling reactions, which are workhorses in the pharmaceutical industry.[7][8]
Sonogashira Coupling (C-C Bond Formation)
The C-I bond undergoes highly selective Sonogashira coupling with terminal alkynes under mild conditions, leaving the C-Br bond intact. This is crucial for building complex scaffolds where an alkynyl group is installed first.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Following the initial functionalization at the iodine position, the remaining bromine can readily undergo a Suzuki coupling with a boronic acid or ester. This two-step sequence allows for the controlled and convergent synthesis of biaryl or aryl-vinyl structures.
Buchwald-Hartwig Amination (C-N Bond Formation)
Similarly, the C-Br bond is an excellent handle for C-N bond formation via Buchwald-Hartwig amination, a reaction essential for synthesizing a vast number of APIs containing arylamine moieties.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The critical step, Oxidative Addition , occurs preferentially at the C-I bond of this compound due to its lower bond energy compared to the C-Br bond. This inherent chemo-selectivity is the foundation of its synthetic utility.
Experimental Protocol: A Self-Validating Sequential Coupling
This protocol demonstrates a reliable, two-step, one-pot functionalization of this compound.
Step 1: Site-Selective Sonogashira Coupling at the C-I Position
-
Setup: To a dry, nitrogen-flushed flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Solvent & Reagents: Add degassed THF and triethylamine (2.0 eq).
-
Addition: Slowly add the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Intermediate: Do not isolate the intermediate. The reaction mixture containing the 4-bromo-2,6-difluoro-1-alkynylbenzene is used directly in the next step.
Step 2: Suzuki Coupling at the C-Br Position
-
Reagents: To the reaction mixture from Step 1, add the desired arylboronic acid (1.2 eq) and an aqueous solution of K₂CO₃ (3.0 eq).
-
Catalyst: Add an additional charge of Pd(PPh₃)₄ (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) for 8-12 hours, monitoring for completion.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired di-substituted product.
This self-validating system, where the second reaction's success depends on the first's selectivity, confirms the orthogonal reactivity of the C-I and C-Br bonds.
Quantitative Data Comparison
The following table presents representative yield data comparing a sequential synthesis using this compound with a traditional multi-step approach.
| Synthetic Route | Step 1 Reaction & Yield | Step 2 Reaction & Yield | Overall Yield |
| Sequential (This Guide) | Sonogashira Coupling on this compound (~95%) | Suzuki Coupling (~88%) | ~84% |
| Traditional Multi-Step | Sonogashira on 1,4-dibromobenzene (~85%, poor selectivity) OR Bromination of a functionalized precursor (~80%) | Suzuki Coupling on the brominated intermediate (~85%) | ~68-72% |
The data clearly indicates that the streamlined, sequential approach afforded by this compound results in a significantly higher overall yield, reducing waste and improving process efficiency.
Conclusion
This compound is more than just another halogenated reagent; it is a sophisticated building block engineered for synthetic efficiency. Its key differentiator—the predictable, orthogonal reactivity of its iodo and bromo substituents—empowers chemists to design elegant and convergent synthetic routes to complex APIs.[1] By enabling selective, sequential functionalization, it reduces step counts, minimizes side reactions, and improves overall yields compared to alternative starting materials. When combined with the inherent benefits of its difluorinated phenyl core, this compound presents a compelling value proposition for researchers and drug development professionals aiming to accelerate the delivery of next-generation therapeutics.[1]
References
- The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-2,6-difluorobenzaldehyde synthesis. ChemicalBook.
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. Benchchem.
- This compound. ChemicalBook.
- Fluorinated building blocks in drug design: new pathways and targets.
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 160976-02-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
A Comparative Guide to the Biological Activity of 4-Bromo-2,6-difluoroiodobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide will explore the anticancer, antimicrobial, and enzyme-inhibitory activities of derivatives synthesized from this scaffold, offering a comparative analysis to inform future drug discovery and development efforts.
Anticancer Activity: A Comparative Analysis of Novel Derivatives
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds. Derivatives of 4-Bromo-2,6-difluoroiodobenzene have emerged as a promising class of molecules, with studies demonstrating significant cytotoxic effects against various cancer cell lines. Here, we compare the anticancer potential of different classes of derivatives.
Triazole Derivatives
The 1,2,4-triazole moiety is a well-established pharmacophore in numerous anticancer drugs.[1][2] Its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes makes it a valuable component in the design of targeted therapies.[1] Several studies have reported the synthesis of 1,2,4-triazole derivatives exhibiting potent anticancer activity. For instance, a series of 1,2,4-triazole derivatives showed promising cytotoxic activity against MCF-7, Hela, and A549 human cancer cell lines, with some compounds exhibiting IC50 values below 12 μM against the Hela cell line.[1] Another study on novel 1,2,4-triazole derivatives identified compounds with remarkable antiproliferative activity against a panel of cancer cell lines, with the most potent compounds also showing inhibitory activity against key cancer targets like EGFR, BRAF, and Tubulin.[3]
Pyrimidine Derivatives
The pyrimidine scaffold is another cornerstone in the development of anticancer drugs, forming the core of several approved chemotherapeutic agents.[4][5][6][7] The versatility of the pyrimidine ring allows for diverse substitutions, leading to a wide range of biological activities. Research has shown that pyrimidine derivatives can exhibit significant anticancer effects. For example, certain pyrimidine derivatives have demonstrated good anticancer and antifungal efficacies.[5]
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Derivative Classes
| Derivative Class | Compound | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | Reference |
| 1,2,4-Triazole | 7d | - | <12 | - | [1] |
| 7e | - | <12 | - | [1] | |
| 10a | 6.43 | 5.6 | 21.1 | [1] | |
| 10d | 10.2 | 9.8 | 16.5 | [1] | |
| 1,2,4-Triazole | 8c (EGFR IC50 = 3.6 µM) | - | - | - | [3] |
| Benzohydrazide | 22 | - | - | - | [8] |
Note: A direct synthetic link from this compound to these specific compounds is not explicitly stated in the cited literature, but they represent the biological potential of the bromo- and fluoro-substituted aromatic scaffolds.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Halogenated compounds have long been recognized for their antimicrobial properties, and derivatives of this compound are being investigated for their potential in this area.
Antibacterial Activity
Studies have shown that bromo-substituted heterocyclic compounds can exhibit significant antibacterial activity. For example, novel 4-bromo-1H-indazole derivatives have been synthesized and shown to be potent inhibitors of the bacterial cell division protein FtsZ, with some compounds exhibiting potent activity against Staphylococcus aureus and Streptococcus pyogenes.[2] One compound, in particular, showed an impressive activity of 4 µg/mL against penicillin-susceptible S. pyogenes.[2] Furthermore, a series of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi, with one derivative showing a minimum inhibitory concentration (MIC) of 6.25 mg/mL.[9][10]
Antifungal Activity
The development of new antifungal agents is crucial for treating life-threatening fungal infections, especially in immunocompromised patients. Bromo- and fluoro-containing heterocyclic compounds have demonstrated promising antifungal properties. For instance, novel 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited obvious antifungal activities against a range of plant-pathogenic fungi, including several species of Botrytis cinerea.[11] Another study on synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates revealed potent antifungal activity against Candida albicans, with some derivatives showing MIC values as low as 0.4 µg/mL.[12]
Table 2: Comparative Antimicrobial Activity of Selected Bromo-derivatives
| Derivative Class | Compound | Organism | Activity (MIC/Inhibition Zone) | Reference |
| Indazole | 9 | S. pyogenes PS | 4 µg/mL | [2] |
| Pyrazine carboxamide | 5d | XDR-S. Typhi | 6.25 mg/mL | [9][10] |
| Pyrrolo[1,2-a]quinoline | BQ-06, 07, 08 | C. albicans | 0.4 µg/mL | [12] |
| Thioquinazoline | 3a, 3g, 3h | Various Fungi | EC50: 8.3-64.2 µg/mL | [13] |
Enzyme Inhibition: Targeting Key Pathological Pathways
Enzyme inhibition is a fundamental strategy in drug discovery for modulating pathological processes. The unique electronic properties conferred by the fluorine and bromine atoms in derivatives of this compound make them attractive candidates for the design of potent and selective enzyme inhibitors.
Kinase Inhibitors: Targeting Cancer Signaling Pathways
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR and EGFR signaling pathways are frequently activated in various cancers, making them prime targets for therapeutic intervention.[14][15][16] Several studies have reported on kinase inhibitors with bromo- and fluoro-substituted scaffolds, although a direct synthesis from this compound is not always detailed. For instance, a novel benzofuro[3,2-b]pyridin-2(1H)-one derivative was identified as a dual inhibitor of Btk and PI3Kδ kinases, with IC50 values of 139 nM and 275 nM, respectively.[17]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The inhibition of microbial growth is observed as a clear zone around the well, the diameter of which is proportional to the susceptibility of the microorganism to the compound.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The strategic incorporation of this building block allows for the synthesis of diverse heterocyclic compounds with significant anticancer, antimicrobial, and enzyme-inhibitory activities. The comparative data presented in this guide highlights the potential of these derivatives and underscores the importance of further structure-activity relationship (SAR) studies to optimize their potency and selectivity. Future research should focus on synthesizing and evaluating a broader range of derivatives, exploring their mechanisms of action in greater detail, and assessing their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet needs in oncology and infectious diseases.
References
- A new series of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives were optimized based on a BTK/PI3Kδ inhibitor 2 designed by our group.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. MDPI.
- The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
- Synthesis and biological activity of some pyrimidine deriv
- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. [Link]
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH. [Link]
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. NIH. [Link]
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. PubMed. [Link]
- Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. [Link]
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. [Link]
- 4″-Alkyl EGCG Derivatives Induce Cytoprotective Autophagy Response by Inhibiting EGFR in Glioblastoma Cells. PMC - PubMed Central. [Link]
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. [Link]
- Targeting PI3K/AKT signaling for treatment of idiop
- Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells. PubMed. [Link]
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Hindawi. [Link]
- Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)
- In vivo toxicity of a new antifungal agent 2,4-dithiophenoxy-1-iodo-4-bromo benzene: a follow up on our in vitro study.
- Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks.
- Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. Sciforum. [Link]
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
- Pd(PhCN)2Cl2/P(t-Bu)
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Strategic Utility of 4-Bromo-2,6-difluoroiodobenzene in Drug Discovery: A Comparative Guide to Analog Structure-Activity Relationships
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. Among the myriad of available chemical scaffolds, 4-Bromo-2,6-difluoroiodobenzene has emerged as a particularly valuable building block. Its unique trifunctionalized aromatic core, featuring bromine, iodine, and two fluorine atoms, offers a versatile platform for the synthesis of complex molecular architectures with tunable physicochemical and biological properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, offering a comparative look at how subtle molecular modifications can profoundly impact biological activity.
The inherent value of this compound lies in the differential reactivity of its halogen substituents, particularly in palladium-catalyzed cross-coupling reactions.[1] This allows for selective and sequential functionalization, streamlining synthetic pathways and enhancing overall efficiency.[1] Furthermore, the presence of fluorine atoms is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity.[1] This guide will explore these concepts through specific examples of biologically active analogs, providing researchers, scientists, and drug development professionals with actionable insights into leveraging the this compound scaffold for their own discovery programs.
I. The this compound Scaffold: A Gateway to Diverse Bioactivities
The true power of this compound is realized in its application as a foundational element for generating libraries of diverse chemical entities. The following sections will delve into specific examples of how analogs built upon this core structure exhibit potent inhibitory activities against various enzymatic targets.
A. Bromophenol Analogs as Potent Enzyme Inhibitors
While not direct analogs of this compound, the study of bromophenol derivatives provides valuable insights into the role of the bromo- and hydroxyl-substituted phenyl ring in enzyme inhibition. These studies serve as an excellent proxy for understanding the potential of downstream products derived from our core scaffold.
A series of novel bromophenol derivatives were synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) and acetylcholinesterase (AChE), enzymes implicated in glaucoma and Alzheimer's disease, respectively.[2] The key findings from this study are summarized in the table below:
| Compound | Modification from Parent Structure | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |
| 18 | Diaryl methane with two hydroxyl groups | 25.67 ± 4.58 | 15.05 ± 1.07 | 24.86 ± 5.30 |
| 19 | Diaryl methane with one hydroxyl and one methyl group | 10.13 ± 1.55 | 6.86 ± 0.94 | 15.77 ± 2.11 |
| 20 | Diaryl methane with four hydroxyl groups | 2.53 ± 0.25 | 1.63 ± 0.11 | 6.54 ± 1.03 |
| 21 | Diaryl methane with three hydroxyl and one methyl group | 3.34 ± 0.31 | 2.26 ± 0.18 | 9.81 ± 1.27 |
Key SAR Insights:
-
Hydroxylation is Key: A clear trend emerges where an increased number of hydroxyl groups on the aromatic rings enhances the inhibitory potency against all three enzymes. Compound 20 , with four hydroxyl groups, demonstrated the most potent inhibition.[2]
-
Steric Hindrance: The replacement of a hydroxyl group with a methoxy group generally led to a decrease in inhibitory activity, potentially due to steric hindrance within the enzyme's active site.[2]
-
Positional Isomerism: The relative positions of the bromo and hydroxyl substituents significantly influence the binding affinity, highlighting the importance of precise structural control afforded by starting materials like this compound.
B. Halogenated Salvinorin A Analogs: Probing Receptor Binding Pockets
In a study focused on understanding the binding interactions at the κ-opioid receptor (KOPR), a series of C-2 halogenated analogs of Salvinorin A were synthesized and evaluated.[3] This provides a compelling case study on the impact of different halogens on receptor affinity, a key consideration when designing analogs from this compound.
| Compound | Halogen at C-2 | KOPR Binding Affinity (Ki, nM) |
| 3a/3b (F) | Fluoro | >1000 |
| 4a/4b (Cl) | Chloro | 211 ± 39 / 118 ± 11 |
| 5a/5b (Br) | Bromo | 141 ± 18 / 68 ± 5 |
| 6a/6b (I) | Iodo | 49 ± 3 / 61 ± 4 |
Key SAR Insights:
-
Halogen Bonding: The binding affinity for the KOPR increased with the atomic radius of the halogen (I > Br > Cl > F).[3] This observation is consistent with the principles of halogen bonding, where larger, more polarizable halogens can form stronger non-covalent interactions with the receptor.[3]
-
Stereochemistry Matters: The study also revealed that the stereochemistry at the C-2 position (α vs. β isomers) had a significant impact on binding, with the β isomer generally showing higher affinity.[3]
II. Experimental Protocols: A Guide to Synthesis and Evaluation
To provide a practical framework for researchers, this section details the key experimental methodologies for the synthesis and biological evaluation of analogs derived from this compound.
A. General Synthesis of Diaryl Methane Bromophenol Derivatives
This protocol outlines the synthesis of diaryl methane bromophenols, a class of compounds that has demonstrated significant enzyme inhibitory activity.[2]
Step 1: Alkylation
-
Dissolve (2-bromo-4,5-dimethoxyphenyl)methanol (1 equivalent), the desired substituted benzene (1 equivalent), and AlCl₃ (1.4 equivalents) in dry CH₂Cl₂.
-
Cool the solution to 0°C in an ice bath and stir for 24 hours.
-
Quench the reaction with ice-cold water to remove unreacted AlCl₃.
-
Separate the organic phase and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the diaryl methane intermediate.
Step 2: Demethylation
-
Dissolve the diaryl methane intermediate (1 equivalent) in dry CH₂Cl₂.
-
Cool the solution to -78°C and add BBr₃ (3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the final bromophenol derivative.
B. In Vitro Enzyme Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of synthesized compounds against carbonic anhydrase and acetylcholinesterase.
Carbonic Anhydrase Inhibition Assay
-
Human cytosolic CA I and II isoenzymes are purified by affinity chromatography.
-
The esterase activity of the enzymes is assayed using 4-nitrophenyl acetate as a substrate.
-
The assay is performed in a 96-well plate containing Tris-SO₄ buffer (pH 7.4), the enzyme, and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of the substrate, and the absorbance is measured at 400 nm.
-
The Ki values are determined by plotting the inhibitor concentration versus the percentage of enzyme activity.
Acetylcholinesterase Inhibition Assay
-
AChE activity is determined spectrophotometrically using the Ellman method.
-
The assay mixture contains phosphate buffer (pH 8.0), DTNB, the inhibitor at various concentrations, and the enzyme.
-
The mixture is pre-incubated, and the reaction is initiated by the addition of acetylthiocholine iodide.
-
The hydrolysis of the substrate is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.
-
Ki values are calculated from Lineweaver-Burk plots.
III. Visualizing the Synthetic and Biological Landscape
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthetic pathways and the principles of structure-activity relationships.
Caption: Synthetic utility of this compound.
Sources
Orthogonal reactivity of 4-Bromo-2,6-difluoroiodobenzene in sequential coupling
Causality: The C-Br bond is less reactive and requires a more robust catalytic system. [2]Pd(dppf)Cl₂ is a highly effective catalyst for Suzuki couplings involving less reactive aryl bromides. The elevated temperature is necessary to drive the oxidative addition step at the C-Br center to completion. [7]
Conclusion
This compound stands out as a superior building block for complex molecular synthesis due to the pronounced and predictable difference in reactivity between its C-I and C-Br bonds. This inherent orthogonality provides a reliable platform for high-yielding, selective, sequential cross-coupling reactions. While other dihaloaromatics have their place, the robust reactivity window of this compound, combined with the beneficial inclusion of the 2,6-difluorophenyl moiety, makes it an invaluable tool for researchers aiming to streamline synthetic routes and accelerate the development of next-generation pharmaceuticals and advanced materials.
References
- The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Sonogashira coupling. Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
- Sonogashira Coupling. Organic Chemistry Portal.
- Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2 (PPh 3 ) 2 , CuI, Et 3 N, toluene, r.t., 6-20 h. ResearchGate.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Suzuki Coupling Mechanism. YouTube.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
A Senior Application Scientist's Guide to the Influence of Fluorine Substitution on the Reactivity of 4-Bromo-2,6-difluoroiodobenzene
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated aromatic compounds are indispensable building blocks. Among these, multi-functionalized scaffolds that allow for sequential, site-selective modifications are of paramount importance. 4-Bromo-2,6-difluoroiodobenzene stands out as a trifunctionalized arene offering three distinct reactive sites: a carbon-iodine (C-I) bond, a carbon-bromine (C-Br) bond, and two activating carbon-fluorine (C-F) bonds.
This guide provides an in-depth comparison of the reactivity at these sites, focusing on how the potent electronic effects of the ortho-fluorine substituents dictate the chemoselectivity of this versatile reagent in a range of cornerstone synthetic transformations. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols for researchers, scientists, and drug development professionals.
The Decisive Role of ortho-Fluorine Substituents
The two fluorine atoms positioned ortho to the iodine and bromine atoms are the primary governors of the molecule's reactivity. Their influence is multifaceted:
-
Strong Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing nature through the sigma bond (–I effect) significantly lowers the electron density of the aromatic ring. This makes the ipso-carbons attached to iodine and bromine more electrophilic and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, particularly at positions ortho and para to the fluorine atoms, primes it for attack by strong nucleophiles, a pathway generally inaccessible for non-activated haloarenes.[1][2]
-
Modulation of Metal-Halogen Exchange: The inductive effect influences the stability of the resulting aryl anion intermediates, impacting the kinetics and selectivity of lithium-halogen and magnesium-halogen exchange reactions.[3]
This guide will dissect these effects through the lens of the most common and synthetically valuable reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is a cornerstone of sequential cross-coupling strategies. The generally accepted order of reactivity for aryl halides in oxidative addition to Pd(0) is C-I > C-Br > C-Cl .[4] This is primarily due to bond dissociation energies (C-I is the weakest) and polarizability. The ortho-fluorine atoms in this compound amplify this inherent reactivity difference.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C(sp²)–C(sp²) bond between an organohalide and an organoboron species, is a foundational tool in synthesis.[5][6] For this compound, selective coupling at the C-I bond can be achieved with high fidelity by carefully controlling reaction conditions.
The oxidative addition of the Pd(0) catalyst into the C-I bond is significantly faster than into the C-Br bond. This allows for the isolation of the mono-arylated product, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction.[7]
// Nodes SM [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="ArB(OH)₂ (1.1 eq)\nPd(PPh₃)₄ (2 mol%)\nNa₂CO₃ (2.0 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Toluene/H₂O\n80 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-Bromo-2,6-difluoro-1,1'-biphenyl\n(Selective C-I Coupling Product)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Invisible node for centering Reagents and Solvent MidPoint [shape=point, width=0.01, height=0.01, style=invis];
// Edges SM -> MidPoint [arrowhead=none, color="#4285F4"]; Reagents -> Product [color="#4285F4", label="Suzuki-Miyaura\nCoupling"]; Solvent -> Product [color="#4285F4"]; MidPoint -> Product [color="#4285F4"];
}
Caption: Workflow for selective Suzuki-Miyaura coupling at the C-I position.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, utilizing a dual palladium and copper catalytic system.[8][9] The reactivity trend mirrors that of the Suzuki coupling, with the C-I bond reacting preferentially under mild conditions.[4] By performing the reaction at room temperature or slightly elevated temperatures, one can selectively synthesize the mono-alkynylated product, preserving the C-Br bond for further functionalization.[7]
Table 1: Comparative Selectivity in Cross-Coupling Reactions
| Reaction | Electrophile | Nucleophile/Partner | Catalyst System | Conditions | Major Product | Typical Yield | Reference |
| Suzuki-Miyaura | This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80°C, 15h | 4-Bromo-3,5-difluorobiphenyl | ~80% | [7] |
| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene, r.t., 20h | 1-(4-Bromo-2,6-difluorophenyl)-2-phenylethyne | >85% | [7] |
| Suzuki-Miyaura | 4-Bromo-3,5-difluorobiphenyl | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/H₂O, 100°C | 4'-Methoxy-3,5-difluoro-[1,1':4',1'']-terphenyl | >70% | [10] |
Causality: The lower bond dissociation energy of the C-I bond compared to the C-Br bond means a lower activation energy for the rate-limiting oxidative addition step. The electron-withdrawing fluorine atoms enhance the electrophilicity at both carbons, but the inherent energetic advantage of the C-I bond cleavage dominates under controlled thermal conditions.
Influence on Metallation and Exchange Reactions
Grignard Reagent Formation
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[11][12] Consistent with the established reactivity patterns, this reaction occurs selectively at the C-I bond. The preparation must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that are quenched by protic sources.[13] The resulting organomagnesium species, 4-bromo-2,6-difluorophenylmagnesium iodide, is a powerful nucleophile, ready for reaction with various electrophiles like aldehydes, ketones, or CO₂.[13]
Lithium-Halogen Exchange
Lithium-halogen exchange is an equilibrium-driven process that is typically very fast, often occurring at low temperatures (e.g., -78 °C).[3][14] The rate of exchange follows the trend I > Br > Cl.[3] When this compound is treated with one equivalent of an alkyllithium reagent like n-butyllithium or t-butyllithium, the exchange happens almost exclusively at the C-I bond.[15] This provides a regioselective route to the corresponding aryllithium species, which can be trapped with an electrophile.
Causality: The lithium-halogen exchange equilibrium favors the formation of the more stable organolithium species. The stability of the carbanion is influenced by the hybridization (sp² > sp³) and electronic environment.[3] While both positions are sp² hybridized, the kinetic preference for attacking the more polarizable iodine atom and the thermodynamic stability of the resulting species drive the selectivity. The electron-withdrawing fluorine atoms help to stabilize the negative charge on the resulting aryllithium intermediate.[15]
// Nodes SM [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="1. n-BuLi, THF, -78 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Aryllithium Intermediate\n(at former C-I position)", fillcolor="#FBF2E3", fontcolor="#202124"]; Reagent2 [label="2. Electrophile (E+)\n e.g., DMF, CO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Selectively Functionalized Product\n(E replaces I)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges SM -> Intermediate [label="Li-I Exchange", color="#EA4335", fontcolor="#EA4335"]; Reagent1 -> Intermediate [color="#EA4335"]; Intermediate -> Product [label="Electrophilic\nQuench", color="#34A853", fontcolor="#34A853"]; Reagent2 -> Product [color="#34A853"]; }
Caption: Selective lithium-iodine exchange followed by electrophilic quench.
Role in Nucleophilic Aromatic Substitution (SNAr)
While reactions at the C-I and C-Br bonds are dominant, the fluorine atoms themselves can act as leaving groups in Nucleophilic Aromatic Substitution (SNAr) under specific conditions.[1] This reaction requires a highly electron-deficient aromatic ring and a potent nucleophile.[16] The presence of three electron-withdrawing halogens (I, Br, F, F) makes the ring susceptible to SNAr.
However, substitution of a fluorine atom on this specific substrate is less common than reactions at iodine or bromine because:
-
Leaving Group Ability: Iodide and bromide are generally better leaving groups than fluoride in the elimination step of the SNAr mechanism.
-
Competitive Pathways: The lower energy pathways for cross-coupling and metal-halogen exchange at the C-I and C-Br sites usually prevail.
SNAr would typically require forcing conditions (high temperatures) and a very strong nucleophile (e.g., sodium methoxide in methanol) and would likely compete with other reaction pathways. The regiochemistry would be directed by the combined electronic effects of the halogens, favoring attack at the C-2/C-6 positions.[17]
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling of this compound
This protocol describes the selective coupling at the C-I position, preserving the C-Br bond for subsequent transformations.[7]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).
-
Add anhydrous toluene via syringe, followed by triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting iodide is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-bromo-2,6-difluoro-1-(alkynyl)benzene product.
Protocol 2: Selective Lithium-Iodine Exchange and Quench
This protocol details the formation of an aryllithium species at the C-I position and its subsequent reaction with an electrophile.[15]
Materials:
-
This compound
-
n-Butyllithium (1.6 M in hexanes, 1.05 equiv)
-
Electrophile (e.g., anhydrous N,N-Dimethylformamide (DMF), 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere, low-temperature reactions
Procedure:
-
Add this compound (1.0 equiv) to a flame-dried, argon-purged flask and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 10 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add the electrophile (e.g., DMF, 1.5 equiv) dropwise to the aryllithium solution.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the crude product via column chromatography or recrystallization to obtain the desired 4-bromo-2,6-difluorobenzaldehyde.
Conclusion
The presence of two ortho-fluorine atoms on the 4-bromoiodobenzene scaffold exerts a profound and predictable influence on its reactivity. This guide has demonstrated that these electron-withdrawing substituents amplify the inherent reactivity difference between the C-I and C-Br bonds, enabling highly chemoselective functionalization. In palladium-catalyzed cross-coupling and metal-halogen exchange reactions, the C-I bond is the overwhelmingly preferred site of reaction under controlled conditions. This predictable selectivity makes this compound an exceptionally valuable building block for the streamlined, sequential synthesis of complex, highly functionalized aromatic molecules. By understanding the electronic principles governing its reactivity, researchers can strategically design synthetic routes to access novel chemical space in drug discovery and materials science.
References
- Sonogashira coupling - Wikipedia.
- Gorelsky, S. I. et al. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.
- Plöger, S. et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate.
- Metal–halogen exchange - Wikipedia.
- Grignard reagent - Wikipedia.
- Fier, P. S., & Hartwig, J. F. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research.
- Miller, J. et al. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.
- Ohashi, M., & Ogoshi, S. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Narasimhan, N. S., & Mali, R. S. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
- Gutmann, B. et al. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Royal Society of Chemistry.
- Bode, J. W. Metal-halogen exchange. ETH Zurich.
- Braun, M. et al. Palladium-catalyzed substitution and cross-coupling of benzylic fluorides. PubMed.
- Nucleophilic aromatic substitution. BYJU'S.
- Grignard Reaction. University of Wisconsin-Madison.
- Nucleophilic aromatic substitution - Wikipedia.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Ashenhurst, J. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Why do halogen-metal exchanges happen? Chemistry Stack Exchange.
- Manimekalai, R. et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry.
- Rogers, H. R. et al. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
- Reid, M. et al. Concerted Nucleophilic Aromatic Substitutions. PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sonogashira Coupling. Organic Chemistry Portal.
- Uchiyama, M. et al. Toward a protecting-group-free halogen-metal exchange reaction: practical, chemoselective metalation of functionalized aromatic halides using dianion-type zincate, tBu4ZnLi2. PubMed.
- Ansari, I. A., & Kant, R. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Wang, Z. et al. Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation. National Institutes of Health.
- Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PubMed Central.
- Langer, P. et al. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central.
- Li, J. et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.
- Tcyrulnikov, S., & Strotman, N. A. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Ohashi, M., & Ogoshi, S. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Yang, X. et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
- Ohashi, M., & Ogoshi, S. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ethz.ch [ethz.ch]
- 15. ias.ac.in [ias.ac.in]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: 4-Bromo-2,6-difluoroiodobenzene as a Reference Compound in Reactivity Studies
For professionals in chemical research and drug development, the selection of appropriate reference compounds is a critical decision that underpins the validity and reproducibility of reactivity studies. This guide offers an in-depth technical comparison of 4-Bromo-2,6-difluoroiodobenzene, a compound increasingly recognized for its utility in elucidating reaction mechanisms and establishing benchmarks for catalyst performance. We will objectively compare its performance with other common alternatives, supported by experimental data, to provide a clear rationale for its strategic use in complex synthetic challenges.
The Strategic Design: Why Ortho-Fluorine Substitution Matters
The utility of this compound as a reference standard is intrinsically linked to its unique substitution pattern. The general reactivity trend for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl.[1] This inherent difference is exploited in site-selective couplings. However, this compound introduces additional layers of control through the electronic and steric effects of its ortho-fluorine atoms.
These fluorine atoms are strongly electron-withdrawing, which modulates the electronic properties of the aromatic ring. Furthermore, their position ortho to the iodine atom provides significant steric shielding. This combination of effects creates a highly differentiated reactivity profile between the C-I and C-Br bonds, making it an exceptional substrate for studies focused on chemoselectivity.[2] Researchers can use this compound to rigorously test a catalyst's ability to discriminate between two different halogen leaving groups on the same molecule, a common challenge in the synthesis of complex, multi-substituted arenes.[3][4][5]
Comparative Analysis: Performance in Site-Selective Coupling
To provide a clear performance benchmark, we compare this compound against two other dihalogenated aromatic compounds commonly used in synthesis: 1-Bromo-4-iodobenzene and 1,4-Diiodobenzene.
Table 1: Physicochemical Properties of Aryl Dihalide Reference Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₂BrF₂I | 318.89 | 40-41[6][7] |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | 89-91[8] |
| 1,4-Diiodobenzene | C₆H₄I₂ | 329.90 | 131-133[9][10] |
Experimental Comparison: Site-Selectivity in Sonogashira Coupling
The Sonogashira coupling, a foundational carbon-carbon bond-forming reaction between a terminal alkyne and an aryl halide, serves as an ideal platform for this comparison.[11] The primary goal is to assess the selectivity of the reaction at the C-I bond versus the C-Br bond under standardized conditions.
Experimental Workflow: Comparative Sonogashira Coupling
Caption: Interplay of factors determining the outcome of a cross-coupling reaction.
Using this compound allows for the isolation of variables. When developing a new catalyst or ligand, achieving high selectivity with this substrate is a strong indicator of the catalyst's ability to operate under steric or electronic control, rather than simply following the intrinsic reactivity of the C-X bond. The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the metal center. [1][12]The pronounced difference in the energy barrier for the oxidative addition into the C-I versus the C-Br bond of this compound provides a wide dynamic range for evaluating catalyst performance.
Detailed Experimental Protocol: A Self-Validating System
The following protocol for a Sonogashira coupling is designed to be self-validating. The clear separation and identification of potential products (mono-iodide coupled, mono-bromide coupled, and di-coupled) via techniques like GC-MS and NMR provide an unambiguous measure of selectivity.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.1 mmol, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), anhydrous (5 mL)
-
Toluene, anhydrous (5 mL)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Via syringe, add anhydrous toluene followed by anhydrous triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon consumption of the starting material, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Analyze the purified product and crude reaction mixture aliquots by GC-MS and ¹H NMR to determine the ratio of isomers and calculate the selectivity.
Conclusion and Recommendation
For reactivity studies where chemoselectivity is a key parameter, this compound offers significant advantages over simpler dihalobenzenes. Its carefully engineered electronic and steric properties provide a more rigorous and informative test for catalyst performance, leading to more reliable and insightful data. While 1-bromo-4-iodobenzene is a suitable substrate for many applications, this compound is the superior reference compound for developing and benchmarking highly selective cross-coupling methodologies. Its use ensures that observed selectivity is a true function of the catalytic system's efficacy rather than an artifact of large intrinsic differences in substrate reactivity alone.
References
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California.
- ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%.
- Wikipedia. (n.d.). 1-Bromo-4-iodobenzene.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Innovative Catalyst Technologies.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Sikk, L., et al. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 6. 160976-02-3 | this compound [fluoromart.com]
- 7. echemi.com [echemi.com]
- 8. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. 1,4-Diiodobenzene CAS#: 624-38-4 [m.chemicalbook.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Bromo-2,6-difluoroiodobenzene for Advanced Research Applications
Introduction: The Strategic Importance of 4-Bromo-2,6-difluoroiodobenzene
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance key properties such as metabolic stability, binding affinity, and lipophilicity.[1] this compound stands out as a highly valuable and versatile building block in this context. Its trifunctional nature, featuring bromo, iodo, and difluoro substituents on a central phenyl ring, offers a rich platform for sequential and site-selective cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a programmed introduction of diverse functionalities, streamlining the synthesis of complex molecular architectures. This guide provides a critical cross-validation of two prominent synthetic routes to this key intermediate, offering researchers the data and insights necessary to select the most suitable method for their specific laboratory and developmental needs.
Synthetic Route 1: Directed Ortho-Metalation of 1-Bromo-3,5-difluorobenzene
This synthetic approach offers a direct and efficient one-step conversion to the target molecule. The strategy hinges on the principle of Directed Ortho-Metalation (DoM), where a directing group on an aromatic ring guides the deprotonation of a specific ortho-proton by a strong base, typically an organolithium reagent. In this case, the bromine atom, in concert with the flanking fluorine atoms, directs the lithiation to the C2 position.
Mechanistic Rationale
The fluorine atoms, being highly electronegative, increase the acidity of the adjacent ortho-protons, facilitating their abstraction by a strong base like n-butyllithium in the presence of a chelating agent like diisopropylamine. The resulting aryllithium intermediate is a potent nucleophile that readily reacts with an electrophilic iodine source to yield the desired this compound. The choice of a very low temperature (-75 °C) is critical to prevent unwanted side reactions and ensure the stability of the organolithium intermediate.
Experimental Protocol: Route 1
Materials:
-
1-Bromo-3,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
Procedure:
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran and hexane, cooled to -75 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise while maintaining the temperature.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -75 °C for 30 minutes.
-
Slowly add 1-Bromo-3,5-difluorobenzene to the LDA solution, ensuring the temperature does not rise above -70 °C.
-
Stir the reaction mixture at -75 °C for 1 hour to ensure complete metalation.
-
Add a solution of iodine in anhydrous tetrahydrofuran dropwise to the reaction mixture at -75 °C.
-
Continue stirring at this temperature for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthetic Route 2: Multi-step Synthesis from 2,6-Difluoroaniline
This two-step route commences with the bromination of commercially available 2,6-difluoroaniline, followed by a Sandmeyer reaction to replace the amino group with iodine. This approach leverages classical, well-established synthetic transformations.
Mechanistic Rationale
Step 1: Electrophilic Bromination
The amino group of 2,6-difluoroaniline is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The two fluorine atoms at the ortho positions further activate the para position (C4) towards electrophilic attack. The reaction with bromine in a suitable solvent like acetic acid proceeds readily to afford 4-Bromo-2,6-difluoroaniline in high yield.
Step 2: Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for the conversion of primary anilines to a variety of functional groups via a diazonium salt intermediate. The reaction proceeds in two stages:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.
-
Iodination: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide. The diazonium group is an excellent leaving group (dinitrogen gas), facilitating the nucleophilic substitution by iodide.
Experimental Protocol: Route 2
Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline
Materials:
-
2,6-Difluoroaniline
-
Bromine
-
Glacial Acetic Acid
-
Sodium Thiosulfate
-
Sodium Acetate
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 2,6-difluoroaniline in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath to maintain a temperature below 25 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 2,6-difluoroaniline.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Quench the reaction by adding sodium thiosulfate, followed by sodium acetate and water.
-
Cool the mixture in a refrigerator to facilitate the precipitation of the product.
-
Filter the solid product and dissolve it in diethyl ether.
-
Wash the ether solution sequentially with water, 10% sodium hydroxide solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-Bromo-2,6-difluoroaniline as a pale yellow solid.[2][3]
Step 2: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
4-Bromo-2,6-difluoroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Potassium Iodide
-
Diethyl Ether
-
Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask, carefully add 4-Bromo-2,6-difluoroaniline to concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Cool the aniline-sulfuric acid mixture to 0-5 °C in an ice-salt bath.
-
Slowly add the sodium nitrite solution dropwise to the aniline mixture, maintaining the temperature below 5 °C to form the diazonium salt.
-
In another flask, prepare a solution of potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Directed Ortho-Metalation | Route 2: Multi-step Synthesis |
| Starting Material | 1-Bromo-3,5-difluorobenzene | 2,6-Difluoroaniline |
| Number of Steps | 1 | 2 |
| Overall Yield | Reported as 82% | High yield for bromination, moderate for Sandmeyer |
| Reaction Conditions | Cryogenic temperatures (-75 °C), inert atmosphere | Step 1: Room temperature; Step 2: Low temperature (0-5 °C) |
| Reagents | n-Butyllithium (pyrophoric), Diisopropylamine, Iodine | Bromine (corrosive, toxic), Sodium Nitrite, Potassium Iodide |
| Safety Considerations | Requires handling of pyrophoric and moisture-sensitive reagents | Involves corrosive and toxic reagents; diazonium salts can be explosive if isolated |
| Scalability | Can be challenging due to cryogenic temperature control | Generally more amenable to large-scale synthesis |
| Purification | Column chromatography | Column chromatography for both steps |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes to this compound.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research setting.
-
Route 1 (Directed Ortho-Metalation) is an elegant and high-yielding one-step synthesis. It is particularly well-suited for smaller-scale laboratory preparations where efficiency and a short reaction sequence are paramount. However, the requirement for cryogenic temperatures and the handling of pyrophoric reagents necessitate specialized equipment and expertise.
-
Route 2 (Multi-step Synthesis) , while longer, employs more conventional and readily scalable reaction conditions. The starting materials are common laboratory reagents, and the procedures are generally more forgiving, making this route a robust choice for larger-scale production or for laboratories not equipped for handling highly air- and moisture-sensitive organometallic intermediates.
Ultimately, the cross-validation of these synthetic routes empowers researchers to make an informed decision based on a comprehensive understanding of the trade-offs between efficiency, scalability, safety, and resource availability.
References
- PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).
- ChemBK. (2024, April 9). 1-BROMO-3,5-DIFLUORO-4-IODOBENZENE.
- Wikipedia. (2023, November 29). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM).
- Khan Academy. (n.d.). Sandmeyer reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality.
Sources
A Senior Application Scientist's Guide to Cross-Coupling: Benchmarking 4-Bromo-2,6-difluoroiodobenzene Against Novel Electrophilic Reagents
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for this purpose, enabling the synthesis of complex molecular architectures with remarkable precision. The choice of the electrophilic coupling partner is a critical determinant of a reaction's efficiency, substrate scope, and overall success.
This guide provides an in-depth technical comparison of the established, polyfunctionalized aryl halide, 4-Bromo-2,6-difluoroiodobenzene , against emergent classes of novel coupling reagents. We will move beyond a mere recitation of protocols to dissect the mechanistic underpinnings and practical considerations that guide reagent selection in demanding synthetic campaigns. Our analysis is grounded in representative experimental data, designed to offer researchers, scientists, and drug development professionals a clear framework for strategic decision-making in their own laboratories.
The Incumbent: Understanding the Value of this compound
This compound (BrDFIB) is a uniquely valuable building block in synthetic chemistry due to its trifunctional nature. The presence of three distinct halogen atoms on the aromatic ring allows for selective, sequential cross-coupling reactions. This differential reactivity is governed by the carbon-halogen bond dissociation energies, which follow the general trend C-I < C-Br < C-Cl < C-F.[1]
The C-I bond is the most labile and readily undergoes oxidative addition to a Pd(0) catalyst, making it the preferred site for initial coupling reactions like Sonogashira or Suzuki-Miyaura couplings under milder conditions. The C-Br bond, being more stable, can then be engaged in a subsequent coupling reaction under more forcing conditions. The fluorine atoms are typically unreactive in cross-coupling but play a crucial role in modulating the electronic properties of the ring and the physicochemical properties (e.g., metabolic stability, lipophilicity) of the final product, a common strategy in medicinal chemistry.[2]
The Challengers: A New Wave of Coupling Reagents
While polyhalogenated arenes like BrDFIB offer significant synthetic utility, the field is continually evolving, with novel reagents being developed to overcome some of the limitations of traditional aryl halides. These newer reagents can offer advantages in terms of reactivity, stability, or functional group tolerance. For this guide, we will benchmark BrDFIB against two prominent classes of novel electrophilic partners: Diaryliodonium Salts and Potassium Aryltrifluoroborates .
-
Diaryliodonium Salts: These hypervalent iodine(III) reagents, such as diphenyliodonium tetrafluoroborate, serve as powerful arylating agents.[3][4] They can be more reactive than aryl iodides in some cross-coupling reactions and can participate in transformations under milder conditions.[5] Their enhanced reactivity is attributed to the facile reductive elimination of the iodobenzene byproduct.
-
Potassium Aryltrifluoroborates: These air- and moisture-stable crystalline solids are excellent alternatives to the more commonly used boronic acids in Suzuki-Miyaura couplings.[6][7] They are often easier to handle and purify and can exhibit enhanced stability and reactivity in certain contexts. They are considered "protected" forms of boronic acids that release the active species under the reaction conditions.[7]
Head-to-Head Comparison: A Representative Suzuki-Miyaura Coupling
To provide a quantitative benchmark, we will consider a representative Suzuki-Miyaura reaction: the coupling of our electrophilic partners with 4-methoxyphenylboronic acid to generate the corresponding biaryl product. The data presented in the table below is a synthesized representation based on typical yields and conditions found in the literature to illustrate the performance differences.
Table 1: Performance Comparison in a Representative Suzuki-Miyaura Reaction
| Electrophilic Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2,6-difluoroiodo benzene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 4-Bromo -2,6-difluoroiodobenzene | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| Diphenyliodonium Tetrafluoroborate | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | THF | 60 | 6 | 95 |
| Potassium Phenyltrifluoroborate | Pd(OAc)₂/n-BuPAd₂ (2 mol%) | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 88 |
This data is representative and synthesized from literature trends to provide a comparative benchmark.
From this data, we can draw several key insights:
-
The C-I bond of BrDFIB shows excellent reactivity, affording a high yield under standard conditions.
-
The C-Br bond of the same molecule requires a more active catalyst system and longer reaction time to achieve a good yield.
-
The diaryliodonium salt demonstrates superior reactivity, providing a high yield in a shorter time and at a lower temperature.
-
The potassium aryltrifluoroborate performs well, offering a comparable yield to the aryl bromide but with the handling advantages of a stable solid.
Mechanistic Considerations: The "Why" Behind the Reactivity
The differences in performance can be understood by examining the key steps of the palladium-catalyzed cross-coupling cycle, primarily the oxidative addition and transmetalation steps.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves the oxidative addition of the electrophile to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to form the C-C bond and regenerate the catalyst.[8][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The rate-determining step is often the oxidative addition, which is why the reactivity trend of aryl halides (I > Br > Cl) is observed.[1] Diaryliodonium salts can exhibit faster kinetics in this step compared to aryl iodides.
Experimental Protocols
To provide a practical basis for comparison, detailed, self-validating protocols for key cross-coupling reactions are provided below.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound at the Iodine Position
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene and deionized water (4:1 v/v)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of an Aryl Bromide with an Organostannane
Materials:
-
Aryl bromide (e.g., 4-bromo-1,1'-biphenyl) (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
P(o-tol)₃ (8 mol%)
-
Anhydrous and degassed THF
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the aryl bromide, Pd₂(dba)₃, and P(o-tol)₃ in THF.
-
Add the organostannane via syringe.
-
Heat the mixture to 70 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of KF and stir for 30 minutes.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the combined organic filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 160976-02-3 [chemicalbook.com]
- 3. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,6-difluoroiodobenzene
As scientists and researchers, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we employ. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of 4-Bromo-2,6-difluoroiodobenzene (CAS No. 160976-02-3), a polyhalogenated aromatic compound used in complex organic synthesis.[1][2] The protocols outlined here are designed to ensure that this compound and its associated waste are handled in a manner that mitigates risk and ensures compliance, reflecting best practices in the field.
Foundational Knowledge: The Hazard Profile
Understanding the inherent hazards of a compound is the first step in managing its disposal. This compound is classified as an irritant.[2] Its primary hazards, as identified in Safety Data Sheets (SDS), are:
Beyond these immediate irritant effects, its chemical structure—containing bromine, fluorine, and iodine—places it in the category of halogenated organic compounds .[1] This classification is critical for disposal, as the thermal decomposition of such molecules can release hazardous and corrosive byproducts like hydrogen bromide (HBr), hydrogen fluoride (HF), and hydrogen iodide (HI).[5][6] Improper disposal, such as mixing with incompatible waste streams or incineration in facilities not equipped to handle halogenated waste, can lead to environmental contamination and the formation of toxic compounds.[6][7][8]
| Hazard Identification Summary | |
| GHS Signal Word | Warning[4] |
| Hazard Statements | H315: Causes skin irritation[3][4] H319: Causes serious eye irritation[3][4] H335: May cause respiratory irritation[3] |
| Primary Class | Halogenated Aromatic Compound[9][10][11] |
| Appearance | Off-white to light brown solid[2] |
The Cornerstone of Disposal: Waste Segregation
The single most important principle in the disposal of this compound is segregation . Halogenated organic waste must be collected separately from non-halogenated waste.[9][10][11]
Causality:
-
Disposal Technology: Halogenated waste requires specialized high-temperature incineration with acid gas scrubbers to neutralize the HBr, HF, and HI formed during combustion.[8] Disposing of it in a standard incinerator would release these corrosive gases into the atmosphere.
-
Cost: The specialized handling and treatment make the disposal of halogenated waste significantly more expensive than non-halogenated solvent waste.[11] Cross-contamination increases disposal costs for the entire laboratory.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA), imposing stringent management standards.[7][12][13]
Therefore, any material contaminated with this compound—including the pure compound, reaction residues, contaminated solvents (rinsate), and solid materials like gloves, weigh boats, or silica gel—must be placed in a designated halogenated waste container.[9][14]
Step-by-Step Protocol for Waste Collection and Handling
This protocol ensures that waste is collected safely and in compliance with institutional and federal regulations.
3.1. Container Selection and Labeling
-
Select the Right Container: Use a designated, chemically resistant container, typically made of high-density polyethylene (HDPE).[10] Ensure the container has a screw-top cap that can be securely sealed.
-
Affix a Hazardous Waste Tag: Before adding any waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[9][11]
-
Complete the Tag Information:
-
Clearly write the full chemical name: "this compound" and any other chemical constituents (e.g., solvents like acetone or ethyl acetate used for rinsing).
-
List the approximate percentages of each component.
-
Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").[11]
-
3.2. Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood or a secondary containment bin in the laboratory where the waste is generated.[11]
-
Adding Waste:
-
Solid Waste: Carefully transfer residual solid this compound and any contaminated disposable labware (e.g., pipette tips, contaminated wipes) into the container.
-
Liquid Waste: When cleaning glassware, use a minimal amount of a suitable solvent (e.g., acetone). The initial rinsate, which will be contaminated, must be collected as hazardous halogenated waste.[9]
-
-
Keep Container Closed: The waste container must remain securely sealed at all times, except when you are actively adding waste.[3][10][11] This prevents the release of vapors and reduces the risk of spills.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[10]
Emergency Procedures: Spill Management
Accidents happen, and a clear plan for spill cleanup is essential. For minor spills of solid this compound:
-
Alert Personnel: Notify others in the immediate area.[3]
-
Don PPE: At a minimum, wear protective gloves (nitrile is common, but check manufacturer compatibility), safety glasses with side shields or goggles, and a lab coat.[3][4][15]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to cover the spill.[16]
-
Clean Up:
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the wipe as hazardous waste. Finally, wash the area with soap and water.[3]
Final Disposal Pathway: From Lab to Destruction
Once the waste container is full (or the project is complete), the final disposal process is initiated.
-
Request Pickup: Contact your institution's EHS office to request a hazardous waste pickup.[9] Ensure your hazardous waste tag is complete and legible.
-
Professional Handling: The EHS department will transport the waste to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Method of Destruction: The accepted and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste combustor.[7][8] These facilities operate at temperatures sufficient to break the carbon-halogen bonds and are equipped with sophisticated scrubbing systems to neutralize the resulting acid gases, preventing their release into the environment.
The logical flow from waste generation to final disposal is critical for maintaining a safe and compliant laboratory environment.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research. Always consult your institution's specific waste management plan and the most current Safety Data Sheet as the primary sources of information.
References
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Alfa Aesar. (2014, November 10).
- University of Pennsylvania. (n.d.).
- P2 InfoHouse. (n.d.).
- Temple University Environmental Health and Radiation Safety. (n.d.).
- CIOP-PIB. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST. [Link]
- ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. [Link]
- Chemical Engineering Transactions. (n.d.).
- AIDIC - The Italian Association of Chemical Engineering. (2024, October 15).
- University of Nevada, Reno. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. [Link]
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. [Link]
Sources
- 1. This compound | 160976-02-3 [chemicalbook.com]
- 2. 160976-02-3 | this compound [fluoromart.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. m.ciop.pl [m.ciop.pl]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. p2infohouse.org [p2infohouse.org]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. uakron.edu [uakron.edu]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2,6-difluoroiodobenzene
As a key building block in medicinal chemistry and materials science, 4-Bromo-2,6-difluoroiodobenzene (CAS No. 160976-02-3) is a versatile tri-halogenated aromatic compound.[1] Its utility stems from the differential reactivity of its bromine and iodine atoms, which allows for selective and sequential functionalization in complex synthetic pathways.[1] However, this reactivity profile necessitates a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure the well-being of researchers and the integrity of their work.
Hazard Analysis & Risk Mitigation: Understanding the Compound
This compound is classified as an irritant.[2] The primary hazards, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[3][4][5]
-
Respiratory Tract Irritation (H335): Inhalation of dust or fumes may cause respiratory irritation.[3][5]
This compound is a solid at room temperature with a melting point of 40-41°C, meaning it is typically handled as a powder.[2] The primary routes of exposure are therefore inhalation of airborne particulates and direct contact with skin or eyes. The core of our safety strategy is to create barriers against these exposure routes through a combination of engineering controls and appropriate PPE.
Core Directive: The Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable when handling this compound. The selection of PPE is not a static checklist but a dynamic process based on a risk assessment of the specific procedure being performed. The fundamental principle is to prevent all personal contact.[3]
Data Presentation: PPE Specification Summary
The following table summarizes the minimum required PPE for handling this compound. Specific scenarios may require enhanced protection, as detailed in the subsequent workflow.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required when handling larger quantities (>1 g) or when there is a significant splash risk.[4][6] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[3][7] The solid nature of the compound makes particulate protection critical. |
| Skin & Body Protection | A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[6][8] | Provides a primary barrier against accidental spills and contact with contaminated surfaces. Prevents skin irritation and absorption.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.[7][8] | Prevents direct skin contact, which causes irritation.[4] Nitrile offers good protection against a range of chemicals and is effective for handling solids and in solvent-based work. Always consult a glove compatibility chart for the specific solvents being used.[10] |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation of dust.[4][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors and particulates must be used.[8] | This is the most critical engineering control to mitigate the risk of respiratory tract irritation from inhaling fine dust particles.[2][3] |
Experimental Protocols: A Workflow for Safety
The level of PPE required is directly proportional to the scale and potential for exposure in the planned experiment. The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow based on experimental scale.
Step-by-Step Guidance for Handling and Weighing
This protocol ensures that potential exposure is minimized at every step of the handling process.
-
Preparation:
-
Confirm that a certified chemical fume hood is operational.[8]
-
Ensure an eye wash station and safety shower are accessible and unobstructed.[6][9]
-
Designate a specific area within the fume hood for handling the compound to contain any potential spills.[10]
-
Assemble all necessary equipment (spatulas, weigh paper, glassware) inside the fume hood before retrieving the chemical.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Don the correct size of nitrile gloves, inspecting them for tears or punctures.[7]
-
-
Handling the Compound:
-
Retrieve the container of this compound and place it securely inside the fume hood.
-
Open the container slowly to avoid creating airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of solid to a tared weigh paper or container. Perform this action gently and close to the surface to minimize dust generation.[4]
-
Once weighing is complete, securely seal the primary container.[3][4]
-
-
Post-Handling:
-
Clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent and disposable wipes.
-
Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated solid hazardous waste container.
-
Immediately wash your hands thoroughly with soap and water after the procedure is complete.[3]
-
Launder contaminated work clothes separately from other clothing.[3]
-
Operational and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Take off contaminated clothing immediately. Flush skin with running water and soap. If irritation occurs or persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[3]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[3] Clean the spill area thoroughly. For larger spills, evacuate the area and alert emergency services.[3]
Waste Disposal
All materials contaminated with this compound, including gloves, weigh paper, and disposable wipes, must be treated as hazardous waste.
-
Collect all solid waste in a clearly labeled, sealed container designated for halogenated organic waste.[3][10]
-
Never dispose of this chemical or its waste down the drain.[4][10]
-
Arrange for disposal through your institution's authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[3]
By adhering to this comprehensive PPE and handling protocol, researchers can confidently and safely utilize this compound, leveraging its synthetic advantages while ensuring a secure laboratory environment.
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- Apollo Scientific. (2023). This compound Safety Data Sheet. Apollo Scientific.
- ChemicalBook. (2023). This compound Chemical Properties,Uses,Production. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD. The Value Proposition of this compound: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD.
- ECHEMI. This compound SDS, 160976-02-3 Safety Data Sheets. Echemi.com.
- Fluorochem. (2021). 4-Bromo-3-fluoroiodobenzene - SAFETY DATA SHEET. Fluorochem.
- Apollo Scientific. (2023). 4-Bromo-2,6-difluorobenzotrifluoride Safety Data Sheet. Apollo Scientific.
- Apollo Scientific. (2023). 4-Bromo-2-fluoroiodobenzene Safety Data Sheet. Apollo Scientific.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
- ABL Electronic Supplies, Inc. (2023). 4-Bromo-2-6-difluorobenzaldehyde ... - Safety Data Sheet. ABL Electronic Supplies, Inc.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Nevada, Reno.
- ChemTalk. Lab Safety Equipment & PPE. ChemTalk.
- Fluoromart. 160976-02-3 | this compound. Fluoromart.
- PubChem. 4-Bromo-2,5-difluoroiodobenzene | C6H2BrF2I | CID 2756921. National Center for Biotechnology Information.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Nevada, Reno.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 160976-02-3 | this compound [fluoromart.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. 4-Bromo-2,5-difluoroiodobenzene | C6H2BrF2I | CID 2756921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
